Product packaging for N-(2-tert-butyl-4-nitrophenyl)acetamide(Cat. No.:)

N-(2-tert-butyl-4-nitrophenyl)acetamide

Cat. No.: B279444
M. Wt: 236.27 g/mol
InChI Key: QEVJUFJHKCKVRE-UHFFFAOYSA-N
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Description

N-(2-tert-butyl-4-nitrophenyl)acetamide is a chemical compound of interest in scientific research and development. Structurally, it features an acetamide group linked to a nitrophenyl ring system that is further substituted with a tert-butyl group. This molecular architecture suggests potential utility in various research fields, including organic synthesis, where it could serve as a building block or intermediate for the preparation of more complex molecules . Compounds with nitrophenyl groups are often investigated for their electronic properties and potential reactivity, which can be valuable in materials science and pharmaceutical research . Researchers may explore its properties and applications in developing novel substances or studying chemical processes. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and conduct all risk assessments prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2O3 B279444 N-(2-tert-butyl-4-nitrophenyl)acetamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

N-(2-tert-butyl-4-nitrophenyl)acetamide

InChI

InChI=1S/C12H16N2O3/c1-8(15)13-11-6-5-9(14(16)17)7-10(11)12(2,3)4/h5-7H,1-4H3,(H,13,15)

InChI Key

QEVJUFJHKCKVRE-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C(C)(C)C

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C(C)(C)C

Origin of Product

United States

Foundational & Exploratory

Synthesis of N-(2-tert-butyl-4-nitrophenyl)acetamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed protocol for the synthesis of N-(2-tert-butyl-4-nitrophenyl)acetamide, a valuable intermediate in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the regioselective nitration of 2-tert-butylaniline to yield 2-tert-butyl-4-nitroaniline, followed by the acetylation of the resulting aniline derivative. This document outlines the detailed experimental procedures, quantitative data, and a visual representation of the synthetic pathway.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionStarting MaterialReagentsSolventReaction TimeTemperature (°C)ProductYield (%)
1Nitration2-tert-butylanilineNitric Acid, Sulfuric AcidAcetic Acid1 hour0 - 52-tert-butyl-4-nitroaniline~75%
2Acetylation2-tert-butyl-4-nitroanilineAcetic Anhydride, Sodium AcetateAcetic Acid30 minutes100This compoundHigh

Experimental Protocols

Step 1: Synthesis of 2-tert-butyl-4-nitroaniline

This procedure is adapted from a known method for the nitration of 2-tert-butylaniline, a reaction noted for its relevance in the synthesis of intermediates for pharmaceuticals.[1]

Materials:

  • 2-tert-butylaniline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Glacial Acetic Acid

  • Ice

  • Sodium Bicarbonate (saturated solution)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-tert-butylaniline (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add concentrated sulfuric acid (2.0 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • In a separate beaker, prepare a nitrating mixture by cautiously adding concentrated nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the reaction flask over a period of 30 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30 minutes.

  • Pour the reaction mixture slowly onto crushed ice with stirring.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-tert-butyl-4-nitroaniline as a solid.

Step 2: Synthesis of this compound

This procedure is a standard acetylation of an aniline using acetic anhydride.

Materials:

  • 2-tert-butyl-4-nitroaniline

  • Acetic Anhydride

  • Sodium Acetate

  • Glacial Acetic Acid

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and flask

Procedure:

  • In a round-bottom flask, combine 2-tert-butyl-4-nitroaniline (1.0 eq), sodium acetate (1.2 eq), and glacial acetic acid.

  • Add acetic anhydride (1.5 eq) to the mixture.

  • Attach a reflux condenser and heat the mixture to 100 °C for 30 minutes.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker of cold water with stirring.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water.

  • The crude this compound can be recrystallized from ethanol/water to yield the pure product.

Synthetic Pathway

The following diagram illustrates the two-step synthesis of this compound from 2-tert-butylaniline.

Synthesis_Pathway Start 2-tert-butylaniline Intermediate 2-tert-butyl-4-nitroaniline Start->Intermediate Nitration Product This compound Intermediate->Product Acetylation Reagents1 HNO₃, H₂SO₄ Reagents2 Acetic Anhydride, NaOAc

References

An In-Depth Technical Guide to the Physicochemical Properties of N-(2-tert-butyl-4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(2-tert-butyl-4-nitrophenyl)acetamide is a substituted aromatic amide. While specific data for this compound is scarce, its structure suggests potential applications in medicinal chemistry and materials science, analogous to other nitro-substituted acetanilides. This document serves as a technical resource for researchers, scientists, and drug development professionals by consolidating known data on closely related compounds and proposing a synthetic pathway.

Physicochemical Properties of the Precursor: 4-tert-butyl-2-nitroaniline

The most probable synthetic precursor to this compound is 4-tert-butyl-2-nitroaniline. The physicochemical properties of this precursor are summarized below.

Table 1: Physicochemical Properties of 4-tert-butyl-2-nitroaniline

PropertyValueSource
IUPAC Name 4-tert-butyl-2-nitroaniline[1]
CAS Number 6310-19-6[2][3]
Molecular Formula C₁₀H₁₄N₂O₂[1]
Molecular Weight 194.23 g/mol [1]
Appearance Solid[2]
Melting Point Not available
Boiling Point Not available
Solubility Not available
LogP 3.3[1]
pKa Not available

Physicochemical Properties of a Related Compound: N-(4-nitrophenyl)acetamide

For comparative purposes, the well-characterized compound N-(4-nitrophenyl)acetamide provides a useful reference.

Table 2: Physicochemical Properties of N-(4-nitrophenyl)acetamide

PropertyValueSource
IUPAC Name N-(4-nitrophenyl)acetamide[4]
CAS Number 104-04-1[5]
Molecular Formula C₈H₈N₂O₃[5][6]
Molecular Weight 180.16 g/mol [4][6]
Appearance Yellow to tan powder, White prismatic crystals[6]
Melting Point 213-215 °C[6]
Boiling Point 312.97 °C (estimate)[6]
Water Solubility 2.2 g/L[6]
LogP 1.7[4]
pKa 13.91 ± 0.70 (Predicted)[6]

Proposed Synthesis of this compound

A plausible method for the synthesis of this compound is the acetylation of 4-tert-butyl-2-nitroaniline. This reaction involves the treatment of the primary amine with an acetylating agent such as acetic anhydride or acetyl chloride.

Proposed Experimental Protocol: Acetylation of 4-tert-butyl-2-nitroaniline

This protocol is a general procedure adapted from standard methods for the acetylation of anilines.[7][8][9]

  • Dissolution: Dissolve 4-tert-butyl-2-nitroaniline (1.0 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane in a round-bottom flask.[10][11]

  • Addition of Acetylating Agent: While stirring the solution, slowly add acetic anhydride (1.2 equivalents) dropwise.[11] If using acetyl chloride, it should also be added cautiously. The reaction is typically performed at room temperature.[10]

  • Reaction Monitoring: Stir the reaction mixture at room temperature.[10] The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.[12]

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude this compound can be purified by recrystallization from a suitable solvent, such as aqueous ethanol.

  • Characterization: The purified product should be characterized by standard analytical techniques, including melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Proposed Synthesis Pathway

The following diagram illustrates the proposed synthetic route for this compound from 4-tert-butyl-2-nitroaniline.

Synthesis_Pathway reactant 4-tert-butyl-2-nitroaniline product This compound reactant->product Acetylation reagent Acetic Anhydride (or Acetyl Chloride) reagent->product

References

N-(2-tert-butyl-4-nitrophenyl)acetamide CAS number and identifiers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-tert-butyl-4-nitrophenyl)acetamide is a substituted aromatic amide. The presence of a nitro group and a bulky tert-butyl group on the phenyl ring suggests potential for unique chemical and biological properties. Nitroaromatic compounds are a well-established class of molecules with diverse applications, ranging from synthetic intermediates to pharmacologically active agents.[1][2] The biological activity of such compounds is often attributed to the redox properties of the nitro group.[2] This technical guide provides a comprehensive overview of the identifiers, a proposed synthetic route, and a logical workflow for the characterization of this compound.

Chemical Identifiers and Physicochemical Properties

As a specific CAS number for this compound is not publicly documented, key identifiers have been calculated. The properties of the related compound, N-(4-nitrophenyl)acetamide, are provided for comparison.

Identifier/PropertyThis compound (Calculated/Predicted)N-(4-nitrophenyl)acetamide (Reference Data)
CAS Number Not available104-04-1[3]
Molecular Formula C₁₂H₁₆N₂O₃C₈H₈N₂O₃[3]
Molecular Weight 236.27 g/mol 180.16 g/mol [3]
IUPAC Name This compoundN-(4-nitrophenyl)acetamide[3]
SMILES CC(=O)NC1=C(C=C(C=C1)--INVALID-LINK--[O-])C(C)(C)CCC(=O)NC1=CC=C(--INVALID-LINK--[O-])C=C1
Melting Point Predicted to be a solid at room temperature.215-217 °C[4]
Solubility Predicted to be soluble in organic solvents like ethanol, acetone, and ethyl acetate.Partially soluble in water and chloroform; soluble in ethanol.[4]

Proposed Experimental Protocols

Two primary synthetic routes are proposed for the synthesis of this compound, based on established organic chemistry reactions for analogous compounds.

Route 1: Nitration of N-(2-tert-butylphenyl)acetamide

This protocol is adapted from the nitration of N-phenylacetamide.[4]

Step 1: Synthesis of N-(2-tert-butylphenyl)acetamide

  • In a round-bottom flask, dissolve 2-tert-butylaniline (1 equivalent) in glacial acetic acid.

  • Slowly add acetic anhydride (1.1 equivalents) to the solution while stirring.

  • Heat the reaction mixture under reflux for 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to yield N-(2-tert-butylphenyl)acetamide.

Step 2: Nitration of N-(2-tert-butylphenyl)acetamide

  • To a stirred solution of N-(2-tert-butylphenyl)acetamide (1 equivalent) in concentrated sulfuric acid, cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a nitrating mixture (a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise, maintaining the temperature below 10 °C. The acetamido group is an ortho-, para-director. Due to the steric hindrance from the tert-butyl group at the ortho position, the nitration is expected to predominantly occur at the para position.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water until the washings are neutral to litmus paper.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain this compound.

Route 2: Acetylation of 2-tert-butyl-4-nitroaniline

This protocol is adapted from the synthesis of N-(4-methoxy-2-nitrophenyl)acetamide.[5]

  • Dissolve 2-tert-butyl-4-nitroaniline (1 equivalent) in glacial acetic acid in a round-bottom flask.

  • Add acetic anhydride (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 18 hours.

  • Monitor the reaction progress using TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting residue by recrystallization from an aqueous ethanol solution to yield this compound.

Logical and Experimental Workflows

The following diagrams illustrate the proposed synthetic pathway and a general workflow for the characterization of the final compound.

G cluster_synthesis Proposed Synthesis: Route 1 2_tert_butylaniline 2-tert-butylaniline Acetylation Acetylation 2_tert_butylaniline->Acetylation Acetic_anhydride Acetic Anhydride Acetic_anhydride->Acetylation N_2_tert_butylphenyl_acetamide N-(2-tert-butylphenyl)acetamide Acetylation->N_2_tert_butylphenyl_acetamide Nitration Nitration N_2_tert_butylphenyl_acetamide->Nitration Nitrating_mixture HNO₃ / H₂SO₄ Nitrating_mixture->Nitration Final_Product This compound Nitration->Final_Product G cluster_workflow Characterization Workflow Crude_Product Crude Product Purification Purification (Recrystallization) Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product Structure_Elucidation Structure Elucidation Pure_Product->Structure_Elucidation Purity_Analysis Purity Analysis Pure_Product->Purity_Analysis NMR ¹H & ¹³C NMR Structure_Elucidation->NMR MS Mass Spectrometry Structure_Elucidation->MS FTIR FT-IR Spectroscopy Structure_Elucidation->FTIR HPLC HPLC Purity_Analysis->HPLC Melting_Point Melting Point Analysis Purity_Analysis->Melting_Point

References

Unraveling the Fragmentation Puzzle: A Technical Guide to the Mass Spectrometry of N-(2-tert-butyl-4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This in-depth technical guide provides a comprehensive analysis of the mass spectrometry fragmentation of N-(2-tert-butyl-4-nitrophenyl)acetamide, a compound of interest to researchers, scientists, and professionals in drug development. This document outlines the predicted fragmentation pathways based on established principles of mass spectrometry and analysis of related chemical structures, offering a valuable resource for the structural elucidation of this and similar molecules.

Executive Summary

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of chemical compounds. The fragmentation pattern observed in a mass spectrum provides a molecular fingerprint, offering insights into the compound's constituent functional groups and their connectivity. This guide focuses on the electron ionization (EI) mass spectrometry of this compound, detailing the expected fragmentation mechanisms and the resulting ionic species. While a publicly available spectrum for this specific compound is not available, this guide constructs a predictive fragmentation pathway based on the known behavior of its structural motifs: a tert-butyl group ortho to an acetamido group on a nitro-substituted benzene ring.

Predicted Fragmentation Pathways

The fragmentation of this compound is expected to be influenced by the interplay of its three key functional groups: the bulky tert-butyl group, the acetamido group, and the electron-withdrawing nitro group. The ortho-positioning of the tert-butyl group relative to the acetamido moiety is anticipated to play a significant role in the fragmentation process, potentially leading to unique "ortho-effects."

The primary fragmentation events are predicted to involve:

  • α-Cleavage of the tert-butyl group: The loss of a methyl radical (•CH₃) to form a stable tertiary carbocation is a hallmark of tert-butyl substituted compounds.

  • Amide bond cleavage: Fragmentation of the acetamido group can occur through various pathways, including the loss of a ketene molecule (CH₂=C=O) or an acetyl radical (•COCH₃).

  • Nitro group fragmentation: The nitro group can be eliminated as a nitro radical (•NO₂) or a nitric oxide radical (•NO).

  • Ortho-effect driven rearrangements: The proximity of the tert-butyl and acetamido groups may facilitate intramolecular rearrangements, leading to characteristic fragment ions.

A proposed logical workflow for the initial fragmentation steps is outlined below:

Fragmentation_Workflow M Molecular Ion (M+•) F1 [M - CH3]+ M->F1 - •CH3 F2 [M - C4H9]+ M->F2 - •C4H9 F3 [M - NO2]+ M->F3 - •NO2 F4 [M - CH2CO]+• M->F4 - CH2CO

Caption: Initial Fragmentation Workflow

Tabulated Quantitative Data

The following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and the corresponding neutral loss. The relative abundance is a qualitative prediction based on the expected stability of the resulting ions.

Predicted Fragment Ion m/z Neutral Loss Predicted Relative Abundance
[M]+•236-Moderate
[M - CH₃]⁺221•CH₃High
[M - C₄H₉]⁺179•C₄H₉Moderate
[M - NO₂]⁺190•NO₂Moderate
[M - CH₂CO]+•194CH₂COModerate to Low
[M - CH₃ - NO₂]⁺175•CH₃, •NO₂Moderate
[C₈H₉NO]⁺135•C₄H₉, NO₂Low
[C₆H₄(t-Bu)NH₂]+•149CH₂CO, NO₂Low

Detailed Fragmentation Analysis and Proposed Mechanisms

The fragmentation of this compound is initiated by the formation of the molecular ion (M+•) upon electron impact. The subsequent fragmentation pathways are detailed below.

Fragmentation of the Tert-butyl Group

The most prominent initial fragmentation is expected to be the loss of a methyl radical from the tert-butyl group, a classic example of α-cleavage. This results in the formation of a highly stable tertiary benzylic carbocation at m/z 221.

Tert_Butyl_Fragmentation cluster_0 Loss of Methyl Radical Molecular Ion (M+•)\nm/z 236 Molecular Ion (M+•) m/z 236 Fragment Ion\n[M - CH3]+\nm/z 221 Fragment Ion [M - CH3]+ m/z 221 Molecular Ion (M+•)\nm/z 236->Fragment Ion\n[M - CH3]+\nm/z 221 - •CH3

Caption: Tert-butyl Group Fragmentation

Further fragmentation of the tert-butyl group can lead to the loss of the entire tert-butyl radical (•C₄H₉), yielding a fragment ion at m/z 179.

Fragmentation of the Acetamido Group

The acetamido group can undergo a McLafferty-type rearrangement if a gamma-hydrogen is available, but this is not the case here. Instead, cleavage of the amide bond is expected. The loss of a neutral ketene molecule (CH₂=C=O) via a rearrangement is a common pathway for acetanilides, which would produce a radical cation at m/z 194.

Acetamido_Fragmentation cluster_1 Loss of Ketene Molecular Ion (M+•)\nm/z 236 Molecular Ion (M+•) m/z 236 Fragment Ion\n[M - CH2CO]+•\nm/z 194 Fragment Ion [M - CH2CO]+• m/z 194 Molecular Ion (M+•)\nm/z 236->Fragment Ion\n[M - CH2CO]+•\nm/z 194 - CH2CO

Caption: Acetamido Group Fragmentation

Fragmentation of the Nitro Group

The electron-withdrawing nitro group can be lost as a nitro radical (•NO₂), leading to a fragment ion at m/z 190. This is a common fragmentation pathway for nitroaromatic compounds.

Secondary Fragmentation and Ortho-Effects

Secondary fragmentation events involving the initial major fragments are also expected. For example, the [M - CH₃]⁺ ion (m/z 221) can subsequently lose the nitro group to form an ion at m/z 175.

The ortho-position of the bulky tert-butyl group next to the acetamido group may lead to specific interactions. Steric hindrance could influence the primary fragmentation of the amide. Furthermore, intramolecular hydrogen rearrangement from the tert-butyl group to the amide or nitro group, though less common, cannot be entirely ruled out and could lead to unique, low-abundance fragment ions.

A proposed signaling pathway diagram illustrating the major fragmentation routes is presented below:

Signaling_Pathway M This compound (M+•) m/z 236 F1 [M - CH3]+ m/z 221 M->F1 - •CH3 F2 [M - C4H9]+ m/z 179 M->F2 - •C4H9 F3 [M - NO2]+ m/z 190 M->F3 - •NO2 F4 [M - CH2CO]+• m/z 194 M->F4 - CH2CO F1_1 [M - CH3 - NO2]+ m/z 175 F1->F1_1 - •NO2

Caption: Major Fragmentation Pathways

Experimental Protocols

While a specific experimental protocol for this compound is not available in the cited literature, a general methodology for analyzing similar compounds by electron ionization gas chromatography-mass spectrometry (GC-MS) is provided below.

Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent such as dichloromethane or methanol.

Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, typically operated at 250°C.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.

  • Oven Program: A temperature gradient is employed, for example, starting at 50°C, holding for 2 minutes, then ramping to 280°C at 10°C/min, and holding for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: Typically maintained at 230°C.

  • Quadrupole Temperature: Typically maintained at 150°C.

  • Mass Range: Scanning from m/z 40 to 400.

Conclusion

This technical guide provides a detailed predictive analysis of the mass spectrometry fragmentation of this compound. The expected fragmentation pathways are dominated by the loss of a methyl radical from the tert-butyl group, along with cleavages of the acetamido and nitro functionalities. The provided data and diagrams serve as a valuable reference for researchers in identifying this compound and understanding the fragmentation behavior of related substituted aromatic amides. Experimental verification is recommended to confirm these predicted fragmentation patterns.

An In-Depth Technical Guide to the FTIR Analysis of N-(2-tert-butyl-4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of N-(2-tert-butyl-4-nitrophenyl)acetamide. This document outlines the theoretical basis for the vibrational frequencies of the molecule's functional groups, a detailed experimental protocol for sample analysis, and a summary of expected absorption bands. This guide is intended to assist researchers in the identification and characterization of this compound and similar chemical entities.

Introduction to FTIR Spectroscopy in Pharmaceutical Analysis

FTIR spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrational energies of its chemical bonds. The resulting spectrum is a unique "fingerprint" of the molecule, providing valuable information about its chemical structure. In the context of drug development, FTIR is an indispensable tool for compound identification, purity assessment, and quality control.

Molecular Structure and Expected Functional Groups

The molecule this compound possesses several key functional groups that will exhibit characteristic absorption bands in an FTIR spectrum:

  • Amide Group (-NH-C=O): This group gives rise to several distinct vibrations, including N-H stretching, C=O stretching (Amide I band), and N-H bending/C-N stretching (Amide II band).

  • Nitro Group (-NO₂): The nitro group is characterized by strong symmetric and asymmetric stretching vibrations.

  • Aromatic Ring (Disubstituted Benzene): The benzene ring will show C-H stretching and out-of-plane bending vibrations, the latter of which can be indicative of the substitution pattern.

  • Tert-Butyl Group (-C(CH₃)₃): This bulky alkyl group will have characteristic C-H stretching and bending vibrations.

  • Methyl Group (-CH₃): Part of the acetamide and tert-butyl groups, methyl groups will exhibit their own C-H stretching and bending modes.

Experimental Protocol: FTIR Analysis using the KBr Pellet Method

The following protocol details the preparation of a solid sample of this compound for FTIR analysis using the potassium bromide (KBr) pellet technique. This method is widely used for obtaining high-quality spectra of solid organic compounds.[1][2][3]

Materials and Equipment:

  • This compound sample

  • Spectroscopic grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press with die

  • FTIR spectrometer

  • Spatula

  • Analytical balance

Procedure:

  • Drying: Ensure the KBr is thoroughly dry by heating it in an oven at 110°C for at least 2 hours and then cooling it in a desiccator. Moisture can interfere with the analysis by showing broad absorption bands in the spectrum.

  • Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.

  • Grinding and Mixing: Transfer the weighed KBr and sample to the agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering and ensures a uniform distribution of the sample in the KBr matrix.

  • Pellet Formation: Transfer a portion of the powdered mixture to the pellet die. Assemble the die and place it in the hydraulic press.

  • Pressing: Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Spectrum Acquisition: Record the FTIR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet should be run first and automatically subtracted from the sample spectrum by the instrument's software.

Predicted FTIR Absorption Data for this compound

The following table summarizes the expected characteristic FTIR absorption bands for this compound based on established correlation charts and data from similar molecules.[4][5][6]

Wavenumber Range (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3350 - 3250Amide (-NH)N-H StretchMedium
3100 - 3000Aromatic C-HC-H StretchMedium to Weak
2980 - 2870Alkyl C-H (tert-butyl, methyl)C-H StretchMedium to Strong
1680 - 1650Amide (-C=O)C=O Stretch (Amide I)Strong
1570 - 1530Amide (-NH)N-H Bend (Amide II)Medium to Strong
1530 - 1500Nitro (-NO₂)Asymmetric StretchStrong
1470 - 1450Alkyl C-H (tert-butyl, methyl)C-H BendMedium
1390 - 1365Alkyl C-H (tert-butyl)C-H Bend (umbrella mode)Medium
1350 - 1330Nitro (-NO₂)Symmetric StretchStrong
850 - 800Aromatic C-HOut-of-plane BendStrong

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the FTIR analysis process.

FTIR_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_interpretation Data Interpretation start Start: Obtain Sample weigh Weigh Sample and KBr start->weigh grind Grind and Mix weigh->grind pelletize Form KBr Pellet grind->pelletize background Acquire Background Spectrum pelletize->background sample_scan Acquire Sample Spectrum background->sample_scan process Process Data (Baseline Correction, etc.) sample_scan->process identify_peaks Identify Peak Frequencies process->identify_peaks assign_groups Assign Functional Groups identify_peaks->assign_groups report Generate Report assign_groups->report

Caption: Experimental workflow for FTIR analysis.

Functional_Group_Logic Molecule This compound Amide Amide Group Molecule->Amide Nitro Nitro Group Molecule->Nitro Aromatic Aromatic Ring Molecule->Aromatic tButyl tert-Butyl Group Molecule->tButyl NH_stretch N-H Stretch (3350-3250 cm⁻¹) Amide->NH_stretch AmideI Amide I (C=O) (1680-1650 cm⁻¹) Amide->AmideI AmideII Amide II (N-H bend) (1570-1530 cm⁻¹) Amide->AmideII NO2_asym Asymmetric Stretch (1530-1500 cm⁻¹) Nitro->NO2_asym NO2_sym Symmetric Stretch (1350-1330 cm⁻¹) Nitro->NO2_sym Aro_CH_stretch C-H Stretch (3100-3000 cm⁻¹) Aromatic->Aro_CH_stretch Aro_CH_bend C-H Out-of-Plane Bend (850-800 cm⁻¹) Aromatic->Aro_CH_bend Alkyl_CH_stretch C-H Stretch (2980-2870 cm⁻¹) tButyl->Alkyl_CH_stretch tButyl_bend C-H Bend (1390-1365 cm⁻¹) tButyl->tButyl_bend

Caption: Functional groups and their expected IR vibrations.

Conclusion

This technical guide provides a foundational framework for the FTIR analysis of this compound. By understanding the characteristic vibrational frequencies of its constituent functional groups and adhering to a rigorous experimental protocol, researchers can effectively utilize FTIR spectroscopy for the identification and characterization of this and related compounds. The provided data and workflows serve as a valuable resource for scientists and professionals in the pharmaceutical and chemical research fields.

References

In-depth Technical Guide: Solubility Profile of N-(2-tert-butyl-4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(2-tert-butyl-4-nitrophenyl)acetamide is an organic compound whose physicochemical properties, including solubility, are critical for its handling, formulation, and potential application in various research and development settings. Solubility dictates the choice of solvents for synthesis, purification, and in vitro/in vivo testing. This document outlines a standardized approach to determining the solubility profile of this compound and presents a template for the systematic recording of such data.

Physicochemical Properties (Illustrative)

A complete profile of a compound includes more than just solubility. Below is a table of key physicochemical properties. While specific data for the target compound is unavailable, this table serves as a template for its characterization.

PropertyValueSource
Molecular FormulaC₁₂H₁₆N₂O₃Calculated
Molecular Weight236.27 g/mol Calculated
AppearanceTo be determinedExperimental
Melting PointTo be determinedExperimental
pKaTo be determinedExperimental/Predicted
LogPTo be determinedExperimental/Predicted

Solubility Data

The following table is structured to present quantitative solubility data for this compound across a range of common laboratory solvents. This table should be populated with experimentally determined values.

SolventSolvent TypeTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
WaterPolar Protic25Shake-Flask
EthanolPolar Protic25Shake-Flask
MethanolPolar Protic25Shake-Flask
IsopropanolPolar Protic25Shake-Flask
AcetonePolar Aprotic25Shake-Flask
AcetonitrilePolar Aprotic25Shake-Flask
Dimethyl Sulfoxide (DMSO)Polar Aprotic25Shake-Flask
N,N-Dimethylformamide (DMF)Polar Aprotic25Shake-Flask
Dichloromethane (DCM)Non-Polar25Shake-Flask
ChloroformNon-Polar25Shake-Flask
TolueneNon-Polar25Shake-Flask
HexaneNon-Polar25Shake-Flask
Diethyl EtherNon-Polar25Shake-Flask

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The following is a detailed, standardized protocol for determining the equilibrium solubility of a compound.

4.1. Principle

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. It involves adding an excess of the solid compound to a known volume of solvent and agitating the mixture at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

4.2. Materials and Equipment

  • This compound (solid)

  • Selected solvents (analytical grade or higher)

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.

4.3. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV).

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL and mol/L.

4.4. Experimental Workflow Diagram

G Experimental Workflow for Solubility Determination A Add excess solid to solvent B Equilibrate at constant temperature (e.g., 24-72h shaker) A->B C Phase Separation (Sedimentation/Centrifugation) B->C D Withdraw and filter supernatant C->D E Dilute sample for analysis D->E F Quantify concentration (e.g., HPLC-UV) E->F G Calculate solubility F->G G Hypothetical Signaling Pathway cluster_0 Cell Membrane A This compound B Receptor X A->B Binds C Kinase A B->C Activates D Transcription Factor Y C->D Phosphorylates E Gene Expression D->E Induces F Biological Response E->F

A Technical Guide on the Biological Activities of Substituted Nitrophenylacetamides

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Substituted nitrophenylacetamides represent a class of organic compounds with a versatile pharmacophore, demonstrating a wide spectrum of biological activities. The presence of the nitro group, combined with various substitutions on the phenyl and acetamide moieties, allows for the modulation of their physicochemical properties and biological targets. This guide provides an in-depth overview of the antimicrobial, anticancer, and anti-inflammatory potential of these compounds. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows to support researchers, scientists, and drug development professionals in this field.

Antimicrobial Activity

Nitrophenylacetamide derivatives have been investigated for their efficacy against a range of pathogenic bacteria and fungi. The nitro group is a well-established pharmacophore in antimicrobial agents, and its inclusion in the acetamide scaffold has yielded compounds with significant activity.

Quantitative Data: Antimicrobial Activity

The antimicrobial potential of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Compound ClassTest OrganismMIC (µg/mL)Reference
2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamidesM. tuberculosis H37Rv4 - 64[1]
N,N'-(4-nitro-1,2-phenylene)bis(2,2,2-trifluoroacetamide)P. aeruginosa, MRSA, E. coli12.5[2]
N,N'-(4-nitro-1,2-phenylene)bis(2,2,2-trifluoroacetamide)K. pneumoniae25[2]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution assay is a standardized method used to determine the MIC of an antimicrobial agent.[3]

Objective: To determine the lowest concentration of a substituted nitrophenylacetamide that inhibits the visible growth of a specific bacterium.

Materials:

  • 96-well microtiter plates (sterile)

  • Test compound (substituted nitrophenylacetamide)

  • Bacterial strain (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB) or other appropriate liquid growth medium[4]

  • Spectrophotometer

  • Incubator (37°C)[4]

  • Multichannel pipette

Procedure:

  • Preparation of Bacterial Inoculum: Culture the bacterial strain in MHB overnight. Dilute the culture to achieve a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to obtain the final desired inoculum concentration of 5 x 10⁵ CFU/mL in the wells.[5]

  • Compound Dilution: Prepare a stock solution of the test compound. Perform a two-fold serial dilution of the compound in the 96-well plate using MHB to achieve a range of desired concentrations.[6]

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound and to a growth control well (containing only medium and bacteria). Include a sterility control well with medium only.[4][5]

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[3]

  • MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[5] This can be confirmed by measuring the optical density (OD) with a microplate reader.

Visualization: Antimicrobial Susceptibility Testing Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Plate with Bacteria A->C B Prepare Serial Dilutions of Test Compound in 96-Well Plate B->C D Incubate at 37°C for 16-20 hours C->D E Read Results (Visual or Spectrophotometer) D->E F Determine MIC Value E->F

Workflow for MIC determination using the broth microdilution method.

Anticancer Activity

Several substituted nitrophenylacetamides have demonstrated potent cytotoxic and antiproliferative effects against various human cancer cell lines. Their mechanism of action often involves the induction of apoptosis and interference with key cell signaling pathways that regulate cell growth and survival.

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy is commonly expressed as the IC50 value, which is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Compound ClassCell LineIC50 (µM)Reference
2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamidePC3 (Prostate Carcinoma)52[7][8]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamidePC3 (Prostate Carcinoma)80[7][8]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamideMCF-7 (Breast Cancer)100[7][8]
Experimental Protocol: WST-1 Cell Proliferation Assay

The WST-1 assay is a colorimetric method for the non-radioactive quantification of cell proliferation, viability, and cytotoxicity.[9]

Objective: To determine the IC50 value of a substituted nitrophenylacetamide on a cancer cell line.

Materials:

  • Cancer cell line (e.g., PC3, MCF-7)

  • 96-well cell culture plates

  • Complete culture medium (e.g., DMEM with 10% FCS)

  • Test compound

  • WST-1 reagent

  • Humidified incubator (37°C, 5% CO₂)[10]

  • Microplate reader (ELISA reader)[11]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well) in 100 µL of culture medium and allow them to adhere for 24 hours.[11]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add them to the wells. Include untreated control wells (vehicle only).

  • Incubation: Incubate the plate for a specified period, typically 48 or 72 hours, under standard cell culture conditions.[11]

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well and incubate for an additional 1-4 hours.[12][13] The WST-1 tetrazolium salt is cleaved to a soluble formazan dye by mitochondrial dehydrogenases in viable cells.[9]

  • Absorbance Measurement: Shake the plate for 1 minute to ensure homogeneity.[12] Measure the absorbance of the formazan product using a microplate reader at a wavelength of 420-480 nm.[9]

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualization: Potential Anticancer Signaling Pathways

Substituted nitro-aromatic compounds may exert their anticancer effects by modulating critical cell survival and death pathways. Two key pathways are the PI3K/Akt/mTOR pathway, which promotes cell growth and survival, and the intrinsic apoptosis pathway.[14][15][16] Inhibition of the former and activation of the latter can lead to cancer cell death.

G cluster_pathway Potential Anticancer Mechanisms Compound Nitrophenylacetamide Derivative Akt Akt Compound->Akt inhibits Bax Bax (Pro-apoptotic) Compound->Bax activates RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis_Inhib Inhibition of Apoptosis Bcl2->Apoptosis_Inhib Bcl2->Bax Mito Mitochondrion Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Inhibition of PI3K/Akt and activation of intrinsic apoptosis.

Anti-inflammatory Activity

The anti-inflammatory properties of nitrophenylacetamide analogues have been demonstrated in various preclinical models. The mechanism often involves the modulation of key inflammatory mediators and signaling pathways, such as the NF-κB pathway, which is a master regulator of inflammation.[17][18]

Quantitative Data: In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model is a standard assay for evaluating acute anti-inflammatory activity. Efficacy is often measured as the dose required to produce 50% inhibition of edema (ED50).

Compound ClassAnimal ModelEndpointED50 ValueReference
p-nitrophenyl hydrazonesCarrageenan-induced paw edema (mice)Edema InhibitionDose-dependent activity observed[19]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the efficacy of compounds in reducing acute inflammation.[20]

Objective: To evaluate the anti-inflammatory effect of a substituted nitrophenylacetamide by measuring its ability to reduce carrageenan-induced paw edema.

Materials:

  • Wistar rats or ICR mice[21]

  • Test compound

  • Carrageenan (1% solution in sterile saline)[22]

  • Reference drug (e.g., Indomethacin, Diclofenac)[21]

  • Plethysmometer (for measuring paw volume)[23]

  • Oral gavage needles

Procedure:

  • Animal Acclimatization & Grouping: Acclimatize animals to laboratory conditions. Divide them into groups: vehicle control, reference drug, and several test compound dose groups.[24]

  • Compound Administration: Administer the test compound or reference drug to the respective groups, typically via oral gavage, 30-60 minutes before inducing inflammation.[21][23] The control group receives only the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[22] The left paw can serve as a non-inflamed control.

  • Paw Volume Measurement: Measure the volume of the carrageenan-injected paw immediately after injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[22][23]

  • Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point compared to its initial volume. The percentage inhibition of edema for each treated group is calculated relative to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Visualization: NF-κB Signaling in Inflammation

The NF-κB signaling pathway is central to the inflammatory response.[25] Inflammatory stimuli lead to the activation of the IKK complex, which phosphorylates IκBα, targeting it for degradation. This releases the NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6, COX-2). Anti-inflammatory compounds may inhibit this pathway at various points.[26]

G cluster_pathway NF-κB Inflammatory Pathway Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB P Proteasome Proteasome Degradation IkB->Proteasome NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates IkB_NFkB IκBα-NF-κB (Inactive Complex) IkB_NFkB->IKK IkB_NFkB->NFkB releases Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Transcription Compound Nitrophenylacetamide Derivative Compound->IKK inhibits

Inhibition of the canonical NF-κB inflammatory signaling pathway.

References

An In-depth Technical Guide on the Material Safety Data Sheet for N-(2-tert-butyl-4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is publicly available for N-(2-tert-butyl-4-nitrophenyl)acetamide. The following information has been compiled from data on structurally related compounds and general principles of chemical safety. This guide is intended for use by trained professionals in a laboratory or industrial setting and should be used with caution. All users should conduct their own risk assessments before handling this chemical.

Identification
Product Name: This compound
Synonyms: 2'-tert-butyl-4'-nitroacetanilide
Chemical Formula: C₁₂H₁₆N₂O₃
Molecular Weight: 236.27 g/mol
Structure:
alt text
Hazard Identification

Based on the hazard profiles of similar nitroaromatic and acetamide compounds, this compound is anticipated to have the following hazards.

GHS Classification (Anticipated)

Hazard ClassHazard Category
Acute Toxicity, OralCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)Category 3
CarcinogenicityCategory 2 (Suspected of causing cancer)[1]

GHS Label Elements (Anticipated)

Pictogram:
Signal Word: Warning
Hazard Statements: H302: Harmful if swallowed.[2] H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2][3] H351: Suspected of causing cancer.[1]
Precautionary Statements: Prevention: P201: Obtain special instructions before use.[1] P202: Do not handle until all safety precautions have been read and understood.[1] P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] P264: Wash skin thoroughly after handling.[5] P270: Do not eat, drink or smoke when using this product.[6] P271: Use only outdoors or in a well-ventilated area.[4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] Response: P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water.[4] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4] P308+P313: IF exposed or concerned: Get medical advice/attention.[1] P332+P313: If skin irritation occurs: Get medical advice/attention.[5] Storage: P403+P233: Store in a well-ventilated place. Keep container tightly closed.[2][4] P405: Store locked up.[1][4] Disposal: P501: Dispose of contents/container to an approved waste disposal plant.[1][5]
Composition/Information on Ingredients
ComponentCAS NumberConcentration
This compoundNot Available≤100%
First-Aid Measures
RouteFirst-Aid Measures
General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance. Move out of dangerous area.[2][7]
Inhalation: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[8]
Skin Contact: Wash off with soap and plenty of water. Consult a physician.[8]
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[8]
Fire-Fighting Measures
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical or carbon dioxide.[8]
Specific Hazards Arising from the Chemical: Carbon oxides, nitrogen oxides (NOx).[7]
Advice for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[7][8]
Accidental Release Measures
Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.[8]
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[8]
Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[8]
Handling and Storage
Precautions for Safe Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[2][8]
Conditions for Safe Storage: Keep container tightly closed in a dry and well-ventilated place.[7]
Exposure Controls/Personal Protection
Occupational Exposure Limits: No data available.
Engineering Controls: Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of workday. Use a fume hood for all operations.
Personal Protective Equipment: Eye/Face Protection: Safety glasses with side-shields conforming to EN166.[7] Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[8] Body Protection: Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[8] Respiratory Protection: Where risk assessment shows air-purifying respirators are appropriate use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls.
Physical and Chemical Properties
PropertyValue
Appearance: Solid (Predicted)
Color: Yellowish (Predicted, typical for nitroaromatic compounds)
Odor: No data available
Melting Point: No data available
Boiling Point: No data available
Solubility: Insoluble in water (Predicted). Soluble in organic solvents like ethanol, acetone, and dichloromethane (Predicted).
Vapor Pressure: No data available
Density: No data available
Stability and Reactivity
Reactivity: No data available
Chemical Stability: Stable under recommended storage conditions.
Possibility of Hazardous Reactions: No data available
Conditions to Avoid: Heat, flames, and sparks.
Incompatible Materials: Strong oxidizing agents, strong reducing agents, strong acids, and strong bases.
Hazardous Decomposition Products: Under fire conditions: Carbon oxides, nitrogen oxides (NOx).
Toxicological Information

No specific toxicological data is available for this compound. The information below is based on the toxicological profiles of related nitroaromatic compounds.

EffectInformation
Acute Toxicity: Harmful if swallowed (Predicted).
Skin Corrosion/Irritation: Causes skin irritation (Predicted).
Serious Eye Damage/Irritation: Causes serious eye irritation (Predicted).
Respiratory or Skin Sensitization: No data available.
Germ Cell Mutagenicity: No data available.
Carcinogenicity: Suspected of causing cancer (based on related compounds).[1] No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.[2]
Reproductive Toxicity: No data available.
STOT-Single Exposure: May cause respiratory irritation (Predicted).
STOT-Repeated Exposure: No data available.
Aspiration Hazard: No data available.
Additional Information: Aromatic nitro compounds can be absorbed through the skin and may cause cyanosis (a bluish discoloration of the skin due to a lack of oxygen in the blood).[7]
Ecological Information
Toxicity: No data available.
Persistence and Degradability: No data available.
Bioaccumulative Potential: No data available.
Mobility in Soil: No data available.
Other Adverse Effects: Should not be released into the environment.[7]
Disposal Considerations
Waste Treatment Methods: Offer surplus and non-recyclable solutions to a licensed disposal company. Contact a licensed professional waste disposal service to dispose of this material. Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
Transport Information
DOT (US): Not regulated.
IMDG: Not regulated.
IATA: Not regulated.
Regulatory Information
SARA 302 Components: No chemicals in this material are subject to the reporting requirements of SARA Title III, Section 302.[7]
SARA 313 Components: This material does not contain any chemical components with known CAS numbers that exceed the threshold (De Minimis) reporting levels established by SARA Title III, Section 313.[7]
Massachusetts Right To Know Components: No components are subject to the Massachusetts Right to Know Act.
Pennsylvania Right To Know Components: This compound (CAS-No. Not Available)
New Jersey Right To Know Components: This compound (CAS-No. Not Available)
California Prop. 65 Components: This product does not contain any chemicals known to State of California to cause cancer, birth defects, or any other reproductive harm.

Experimental Protocols

Synthesis of this compound

This protocol is a plausible method for the synthesis of the target compound, based on standard organic chemistry reactions.

Materials:

  • N-(2-tert-butylphenyl)acetamide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Deionized Water

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Beakers

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve N-(2-tert-butylphenyl)acetamide in a minimal amount of concentrated sulfuric acid.

  • Cool the flask in an ice bath to 0-5°C.

  • In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.

  • Add the nitrating mixture dropwise to the stirred solution of the acetamide from step 2, ensuring the temperature does not rise above 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture slowly onto a large amount of crushed ice with stirring.

  • The solid product, this compound, will precipitate.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water.

  • Recrystallize the crude product from ethanol to obtain the purified this compound.

  • Dry the purified product in a vacuum oven.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile phase (e.g., a mixture of ethyl acetate and hexane)

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Samples of the starting material, reaction mixture at different time points, and the purified product.

Procedure:

  • Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm and placing a piece of filter paper to saturate the atmosphere. Cover the chamber.

  • On a TLC plate, draw a faint pencil line about 1 cm from the bottom.

  • Using a capillary tube, spot small amounts of the starting material, the reaction mixture, and the purified product on the starting line.

  • Place the TLC plate in the developing chamber, ensuring the spots are above the solvent level.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and mark the solvent front with a pencil.

  • Allow the plate to dry.

  • Visualize the spots under a UV lamp at 254 nm.

  • Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front). The disappearance of the starting material spot and the appearance of a new product spot will indicate the progress of the reaction.

Visualizations

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification Dissolution Dissolve N-(2-tert-butylphenyl)acetamide in H2SO4 Nitration Add Nitrating Mixture (HNO3/H2SO4) at 0-5°C Dissolution->Nitration Quenching Pour onto Ice Nitration->Quenching Filtration Vacuum Filtration Quenching->Filtration Precipitate Formation Recrystallization Recrystallize from Ethanol Filtration->Recrystallization Drying Vacuum Oven Drying Recrystallization->Drying FinalProduct Pure this compound Drying->FinalProduct

Caption: Workflow for the synthesis and purification of this compound.

SpillResponse Spill Chemical Spill Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor and Safety Officer Spill->Alert PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Evacuate->PPE Alert->PPE Contain Contain Spill with Inert Absorbent Material PPE->Contain Collect Collect Absorbed Material into a Labeled Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose

Caption: Emergency response workflow for a chemical spill.

MethemoglobinemiaPathway Nitroaromatic Nitroaromatic Compound (e.g., this compound) Absorption Absorption (Skin, Inhalation, Ingestion) Nitroaromatic->Absorption Metabolism Metabolic Reduction in Red Blood Cells Absorption->Metabolism OxidizingMetabolites Formation of Oxidizing Metabolites (e.g., Nitroso, Hydroxylamine derivatives) Metabolism->OxidizingMetabolites HemoglobinOxidation Oxidation of Hemoglobin (Fe2+) to Methemoglobin (Fe3+) OxidizingMetabolites->HemoglobinOxidation Methemoglobinemia Methemoglobinemia HemoglobinOxidation->Methemoglobinemia ReducedOxygenCapacity Reduced Oxygen-Carrying Capacity of Blood Methemoglobinemia->ReducedOxygenCapacity Cyanosis Cyanosis ReducedOxygenCapacity->Cyanosis

Caption: Potential toxicological pathway of nitroaromatic compounds leading to methemoglobinemia.

References

An In-depth Technical Guide to the Synthesis of the 2-tert-butyl-4-nitroaniline Precursor

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis of 2-tert-butyl-4-nitroaniline, a key intermediate in various chemical syntheses. The primary precursor for this compound is 2-tert-butylaniline, which undergoes regioselective nitration. This document outlines the detailed experimental protocols for the synthesis of the precursor and its subsequent conversion to the final product, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Precursor Synthesis: 2-tert-butylaniline

The synthesis of the direct precursor, 2-tert-butylaniline, is a critical first step. While various methods exist for the synthesis of tert-butylanilines, a common route involves the tert-butylation of aniline or its derivatives. For the purpose of this guide, we will consider 2-tert-butylaniline as the starting precursor.

Synthesis of 2-tert-butyl-4-nitroaniline

The synthesis of 2-tert-butyl-4-nitroaniline is achieved through the electrophilic nitration of 2-tert-butylaniline. The bulky tert-butyl group at the ortho position and the activating amino group play a crucial role in directing the incoming nitro group primarily to the para position.

Experimental Protocol: Nitration of 2-tert-butylaniline

This protocol is adapted from methodologies described for the nitration of substituted anilines.[1][2]

Materials:

  • 2-tert-butylaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • In a round-bottom flask, dissolve 2-tert-butylaniline in dichloromethane.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid to the cooled solution while maintaining the temperature.

  • In a separate flask, prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of 2-tert-butylaniline sulfate salt, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for a specified time to ensure complete reaction.

  • Carefully pour the reaction mixture over crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization to obtain pure 2-tert-butyl-4-nitroaniline.

Quantitative Data
ParameterValueReference
Precursor 2-tert-butylaniline[1]
Product 2-tert-butyl-4-nitroaniline
Molecular Formula C₁₀H₁₄N₂O₂[3]
Molecular Weight 194.23 g/mol [3]
Typical Yield Varies based on specific reaction conditions
Appearance Yellow solid

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 2-tert-butyl-4-nitroaniline from its precursor.

Synthesis_Workflow cluster_precursor Precursor cluster_reaction Nitration Reaction cluster_workup Workup & Purification cluster_product Final Product Precursor 2-tert-butylaniline Reaction Dissolution in CH₂Cl₂ Addition of H₂SO₄ Addition of HNO₃/H₂SO₄ Precursor->Reaction Workup Quenching with Ice Neutralization (NaHCO₃) Extraction with CH₂Cl₂ Reaction->Workup Purification Drying (MgSO₄) Solvent Removal Column Chromatography Workup->Purification Product 2-tert-butyl-4-nitroaniline Purification->Product Directing_Effects Start 2-tert-butylaniline Substituents Substituent Effects Start->Substituents Amino -NH₂ (ortho, para-directing, activating) Substituents->Amino TertButyl -C(CH₃)₃ (ortho, para-directing, weakly activating, sterically hindering) Substituents->TertButyl Intermediate Electrophilic Attack by NO₂⁺ Amino->Intermediate TertButyl->Intermediate Positions Possible Positions for NO₂ Intermediate->Positions Ortho Ortho (C6) - Sterically hindered Positions->Ortho Meta Meta (C3, C5) - Electronically disfavored Positions->Meta Para Para (C4) - Electronically and sterically favored Positions->Para MajorProduct Major Product: 2-tert-butyl-4-nitroaniline Para->MajorProduct

References

Whitepaper: Discovery of Novel Bioactive Derivatives from N-(2-tert-butyl-4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-phenylacetamide scaffolds are prevalent in medicinal chemistry, exhibiting a wide array of biological activities including analgesic, anti-inflammatory, anticancer, and antimicrobial properties. This technical guide outlines a systematic approach to the discovery of novel derivatives from the lead compound, N-(2-tert-butyl-4-nitrophenyl)acetamide. We present proposed synthetic pathways for diversification, detailed experimental protocols for key transformations, and potential biological evaluation cascades. The strategic modifications focus on the nitro group, the aromatic ring, and the acetamide moiety to explore the structure-activity relationships (SAR) and identify new therapeutic candidates. This document serves as a foundational blueprint for research programs aimed at leveraging the this compound core for drug discovery.

Introduction

Substituted phenylacetamides are a well-established class of compounds with significant therapeutic potential.[1] The presence of various functional groups on the phenyl ring and the acetamide nitrogen allows for fine-tuning of their pharmacological profiles. The starting molecule, this compound, offers several strategic points for chemical modification: the nitro group can be reduced to an amine, which then serves as a handle for a multitude of further reactions; the aromatic ring can potentially undergo further substitution; and the acetamide group itself can be altered. This guide provides a comprehensive framework for the systematic exploration of these derivatization pathways.

Proposed Synthetic Pathways

The derivatization of this compound can be strategically approached by focusing on three key regions of the molecule. The following workflow outlines the primary proposed synthetic routes.

G cluster_0 Route 1: Nitro Group Reduction & Amine Derivatization cluster_1 Route 2: Aromatic Ring Functionalization cluster_2 Route 3: Acetamide Modification A This compound (Starting Material) B Reduction of Nitro Group A->B e.g., Fe/HCl or H2/Pd-C H Electrophilic Aromatic Substitution (e.g., Halogenation) A->H e.g., Br2/FeBr3 J Hydrolysis A->J Acid/Base C N-(4-amino-2-tert-butylphenyl)acetamide (Key Intermediate) B->C D Amidation / Sulfonylation C->D F Reductive Amination C->F E Amide & Sulfonamide Derivatives D->E G Substituted Amine Derivatives F->G I Halogenated Nitro Derivatives H->I K 2-tert-butyl-4-nitroaniline J->K L Re-acylation with diverse acyl chlorides K->L M Diverse N-Acyl Derivatives L->M

Caption: Proposed synthetic routes for derivatization.

Experimental Protocols

The following are detailed methodologies for the key transformations proposed in the synthetic workflow.

Synthesis of this compound (Starting Material)

While not commercially available, this compound can be synthesized from 2-tert-butylaniline through a two-step process of acetylation followed by nitration. The nitration of N-phenylacetamide derivatives typically yields a mixture of ortho and para isomers, with the para isomer often being the major product.[2][3]

Protocol: Nitration of N-(2-tert-butylphenyl)acetamide

  • Dissolve N-(2-tert-butylphenyl)acetamide (1 eq) in glacial acetic acid at room temperature.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq), pre-cooled to 0°C, while maintaining the reaction temperature below 10°C.

  • After the addition is complete, stir the mixture at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

  • Purify the crude product by recrystallization from ethanol to yield this compound.

Route 1: Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a pivotal step, creating a versatile intermediate for further functionalization.

Protocol: Synthesis of N-(4-amino-2-tert-butylphenyl)acetamide (Intermediate C)

  • To a stirred suspension of this compound (1 eq) in methanol, add iron powder (3 eq) and a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude amine, which can be purified by column chromatography.

Derivatization of the Amino Group

The synthesized N-(4-amino-2-tert-butylphenyl)acetamide can be further derivatized through various reactions.

Protocol: Amide Synthesis (Example)

  • Dissolve N-(4-amino-2-tert-butylphenyl)acetamide (1 eq) and a substituted benzoic acid (1.1 eq) in dichloromethane (DCM).

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq) and Hydroxybenzotriazole (HOBt) (1.5 eq) to the solution.[4]

  • Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) and stir the reaction mixture at room temperature for 12-24 hours.[4]

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes representative data for analogous N-phenylacetamide derivatives found in the literature to provide an expectation for yields and potential biological activities.

Compound ClassSynthesis RouteTypical Yield (%)Example Biological ActivityReference IC50/MIC
N-(nitrophenyl)acetamidesNitration of acetanilides40-60%PrecursorN/A
N-(aminophenyl)acetamidesNitro group reduction70-95%PrecursorN/A
2-Phenoxy-N-phenylacetamidesWilliamson Ether & Amidation30-40% (two steps)Antitubercular4 µg/mL
N-phenyl-2-chloroacetamidesAcylation with chloroacetyl chloride60-85%Antimicrobial~250 µg/mL
N-(benzamido)phenylcarbamatesAmide coupling70-80%Anti-inflammatory1.12 µM (COX-2)

Potential Biological Targets and Signaling Pathways

Derivatives of N-phenylacetamide have been reported to interact with a variety of biological targets. Based on existing literature, novel derivatives of this compound could be screened against the following pathways and targets.

G cluster_0 Inflammatory Pathway cluster_1 Cancer Cell Proliferation cluster_2 Bacterial Growth Pathway A Novel N-phenylacetamide Derivatives B COX-1 / COX-2 Enzymes A->B Inhibition E Tyrosine Kinases A->E Inhibition H Bacterial Cell Wall Synthesis or other essential enzymes A->H Inhibition C Prostaglandin Synthesis B->C Blocks D Analgesic & Anti-inflammatory Effects C->D Leads to F Cell Cycle Progression E->F Blocks G Antiproliferative & Cytotoxic Effects F->G Leads to I Inhibition of Bacterial Growth H->I Blocks J Antimicrobial Effects I->J Leads to

Caption: Potential biological targets and pathways.

Conclusion

This compound represents a promising starting point for the development of novel therapeutic agents. The synthetic routes and experimental protocols detailed in this guide provide a clear and actionable strategy for generating a library of diverse derivatives. The key transformation of the nitro group into an amine opens up a vast chemical space for exploration. Systematic screening of these novel compounds against relevant biological targets, such as those involved in inflammation, cancer, and microbial infections, is anticipated to yield valuable structure-activity relationship insights and potentially lead to the discovery of new drug candidates. This whitepaper serves as a foundational resource for researchers embarking on such a drug discovery program.

References

Theoretical Calculations on the Structure of N-(2-tert-butyl-4-nitrophenyl)acetamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational analysis of the molecular structure of N-(2-tert-butyl-4-nitrophenyl)acetamide. The document details the methodologies for computational studies and summarizes key quantitative data derived from these calculations. This information is crucial for understanding the molecule's physicochemical properties, which is of significant interest in medicinal chemistry and materials science.

Introduction

This compound is an aromatic compound whose structural and electronic properties are of considerable scientific interest. The presence of a bulky tert-butyl group alongside an electron-withdrawing nitro group on the phenyl ring, coupled with the acetamide substituent, creates a unique electronic and steric environment. Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the geometric structure, vibrational frequencies, and electronic characteristics of such molecules. This guide presents a summary of hypothetical, yet plausible, theoretical data for this compound, based on established computational methods applied to structurally similar molecules.

Methodologies

Computational Details

Theoretical calculations are performed using Gaussian 16 software. The molecular geometry of this compound is optimized using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries and electronic properties for organic molecules. Frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies). The molecular electrostatic potential (MEP), as well as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are also calculated to understand the molecule's reactivity and charge distribution.

Hypothetical Experimental Protocol: Synthesis and Crystallization

The synthesis of this compound can be hypothetically achieved by the nitration of N-(2-tert-butylphenyl)acetamide.

Synthesis of N-(2-tert-butylphenyl)acetamide:

  • 2-tert-butylaniline is dissolved in glacial acetic acid.

  • Acetic anhydride is added dropwise to the solution while stirring in an ice bath.

  • The reaction mixture is stirred for several hours at room temperature.

  • The product is precipitated by pouring the mixture into ice-cold water.

  • The crude product is filtered, washed with water, and dried.

Nitration of N-(2-tert-butylphenyl)acetamide:

  • N-(2-tert-butylphenyl)acetamide is dissolved in concentrated sulfuric acid at 0°C.

  • A nitrating mixture (a solution of fuming nitric acid in concentrated sulfuric acid) is added dropwise while maintaining the temperature below 5°C.

  • The reaction is stirred for a few hours at low temperature.

  • The mixture is then poured onto crushed ice to precipitate the crude this compound.

  • The product is filtered, washed with cold water until neutral, and then purified by recrystallization from a suitable solvent like ethanol.

Single crystals suitable for X-ray diffraction could be grown by slow evaporation of an ethanolic solution of the purified product.

Data Presentation

Optimized Geometrical Parameters

The following table summarizes the key optimized geometrical parameters (bond lengths and dihedral angles) for this compound, as would be predicted by DFT calculations.

ParameterBond/AtomsCalculated Value
Bond Lengths (Å)
C-N (amide)1.37
C=O (amide)1.24
C-N (nitro)1.48
N-O (nitro)1.23
C-C (tert-butyl)1.55
Dihedral Angles (°)
Phenyl-Amide45.0
Phenyl-Nitro15.0
Vibrational Frequencies

Selected calculated vibrational frequencies are presented below. These are crucial for the interpretation of experimental infrared (IR) and Raman spectra.

Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹)
N-H StretchAmide3450
C=O StretchAmide1690
NO₂ Asymmetric StretchNitro1530
NO₂ Symmetric StretchNitro1350
C-H Stretch (Aromatic)Phenyl3100
Electronic Properties

The electronic properties, including HOMO and LUMO energies and the energy gap, provide insights into the chemical reactivity and stability of the molecule.

PropertyCalculated Value (eV)
HOMO Energy-6.85
LUMO Energy-2.75
HOMO-LUMO Gap4.10

Visualizations

Molecular Structure

The following diagram illustrates the proposed molecular structure of this compound with atom numbering.

Molecular_Structure cluster_phenyl Phenyl Ring cluster_amide Acetamide Group cluster_tertbutyl tert-Butyl Group cluster_nitro Nitro Group C1 C1 C2 C2 C1->C2 N1 N C1->N1 C3 C3 C2->C3 C9 C C2->C9 C4 C4 C3->C4 C5 C5 C4->C5 N2 N C4->N2 C6 C6 C5->C6 C6->C1 C7 C N1->C7 H1 H O1 O C7->O1 C8 C C7->C8 H2 H H3 H H4 H C10 C C9->C10 C11 C C9->C11 C12 C C9->C12 O2 O N2->O2 O3 O N2->O3 Computational_Workflow start Initial Molecular Structure geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc min_energy Confirmation of Local Minimum freq_calc->min_energy electronic_prop Calculation of Electronic Properties (HOMO, LUMO, MEP) min_energy->electronic_prop No imaginary frequencies end Final Data Analysis electronic_prop->end Signaling_Pathway Receptor Receptor Tyrosine Kinase P1 Protein A Receptor->P1 Phosphorylation P2 Protein B P1->P2 Activation TF Transcription Factor P2->TF Gene Gene Expression TF->Gene Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->P1 Inhibition

Methodological & Application

Application Notes and Protocols for the Purification of N-(2-tert-butyl-4-nitrophenyl)acetamide by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-tert-butyl-4-nitrophenyl)acetamide is an aromatic nitro compound with potential applications in medicinal chemistry and materials science. As with many organic compounds synthesized in the laboratory, purification is a critical step to remove impurities, such as starting materials, byproducts, and reagents. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This document provides a detailed protocol for the recrystallization of this compound, based on the general principles of recrystallization for aromatic nitro compounds and acetamides.

The selection of an appropriate solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but have high solubility at an elevated temperature. For aromatic nitroacetamides, a common and effective approach is the use of a binary solvent system, such as a mixture of ethanol and water.[1][2] This allows for fine-tuning of the solvent polarity to achieve optimal solubility characteristics.

This protocol will guide the user through the steps of solvent selection, dissolution of the crude product, hot filtration to remove insoluble impurities, crystallization, collection, and drying of the purified crystals.

Experimental Protocol

This protocol provides a general procedure for the recrystallization of this compound. The optimal solvent system and specific volumes should be determined empirically for the best results.

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Glass funnel

  • Spatula

  • Watch glass

  • Melting point apparatus

  • Vacuum source

Procedure:

  • Solvent Selection and Dissolution:

    • Place a small amount of the crude this compound in a test tube.

    • Add a few drops of ethanol and observe the solubility at room temperature.

    • Gently heat the test tube. The compound should dissolve completely.

    • Add water dropwise to the hot solution until a slight turbidity persists, indicating the saturation point.

    • Add a small amount of ethanol to redissolve the precipitate. This ethanol-water mixture is a suitable solvent system.

    • In an Erlenmeyer flask, add the bulk of the crude product and the determined ethanol-water solvent system.

    • Heat the mixture on a hot plate with stirring until the solid completely dissolves. Use a minimal amount of hot solvent to ensure a good yield.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration.

    • Preheat a clean Erlenmeyer flask and a glass funnel on the hot plate.

    • Place a fluted filter paper in the glass funnel.

    • Quickly pour the hot solution through the fluted filter paper into the preheated flask. This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Covering the flask with a watch glass will slow down the cooling process and promote the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Collection of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and flask.

    • Wash the crystals with a small amount of the cold ethanol-water solvent mixture to remove any adhering soluble impurities.

  • Drying:

    • Dry the crystals on the filter paper by drawing air through them for a few minutes.

    • Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely. For faster drying, a desiccator or a vacuum oven at a low temperature can be used.

  • Purity Assessment:

    • Further analysis by techniques such as NMR, HPLC, or mass spectrometry can be performed to confirm the identity and purity of the compound.

Data Presentation

The following table should be used to record the experimental data for the recrystallization of this compound.

ParameterValue
Mass of Crude Compound (g)
Solvent System and Ratio
Volume of Solvent Used (mL)
Mass of Recrystallized Compound (g)
Percent Yield (%)
Melting Point of Recrystallized Product (°C)
Appearance of Crystals

Experimental Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Collection cluster_analysis Analysis crude Crude Compound solvent Select & Add Solvent (e.g., Ethanol/Water) crude->solvent 1 heat Heat to Dissolve solvent->heat 2 hot_filtration Hot Filtration (if needed) heat->hot_filtration 3 cool Slow Cooling heat->cool 4 hot_filtration->cool 4 ice_bath Ice Bath cool->ice_bath 5 vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration 6 wash Wash with Cold Solvent vacuum_filtration->wash 7 dry Dry Crystals wash->dry 8 pure_product Pure Product dry->pure_product 9 analysis Purity & Yield Analysis pure_product->analysis 10

Caption: Experimental workflow for the recrystallization of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of N-(2-tert-butyl-4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a systematic approach to developing a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-(2-tert-butyl-4-nitrophenyl)acetamide. The protocols outlined herein provide a comprehensive workflow, from initial analyte characterization and column selection to mobile phase optimization and final method validation. The developed method is suitable for the determination of this compound in various sample matrices relevant to pharmaceutical research and development. All experimental data is presented in clear, tabular formats, and key workflows are visualized using Graphviz diagrams.

Introduction

This compound is a nitroaromatic compound of interest in pharmaceutical development. Accurate and reliable quantification of this analyte is crucial for various stages of drug development, including synthesis optimization, purity assessment, and stability studies. High-performance liquid chromatography (HPLC) is a powerful analytical technique well-suited for this purpose due to its high resolution, sensitivity, and reproducibility.[1] This document provides a detailed guide for the development of a specific and sensitive RP-HPLC method for the analysis of this compound.

Physicochemical Properties of this compound (Estimated)

To develop an effective HPLC method, understanding the physicochemical properties of the analyte is essential. Based on the chemical structure, which includes a polar nitro group, a moderately polar acetamide group, and a non-polar tert-butyl group, this compound is expected to have moderate polarity. The properties of the analyte are estimated based on its structural components and data from similar compounds.

PropertyEstimated Value / CharacteristicRationale / Reference
Chemical Structure Based on the compound name
Molecular Formula C12H16N2O3Deduced from the structure
Molecular Weight 236.27 g/mol Calculated from the molecular formula
Polarity Moderately polarPresence of nitro and acetamide groups balanced by the aromatic ring and tert-butyl group.
UV Absorbance (λmax) ~254 nm and ~320 nmBased on UV spectra of related nitroaromatic compounds.[2]
Solubility Soluble in organic solvents like acetonitrile and methanol. Sparingly soluble in water.Typical for moderately polar organic compounds.

Experimental Protocols

Materials and Reagents
  • Analyte: this compound standard of known purity.

  • Solvents: HPLC grade acetonitrile (ACN) and methanol (MeOH).

  • Water: Deionized water, filtered through a 0.22 µm membrane.

  • Buffers: Phosphate or acetate buffer components (e.g., potassium phosphate monobasic, glacial acetic acid) for pH adjustment.

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • HPLC Columns: A selection of reversed-phase columns (e.g., C18, C8, Phenyl).

Standard and Sample Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of a suitable diluent (e.g., 50:50 ACN:water).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample preparation protocol will depend on the matrix. For drug substance analysis, a simple dissolution in the mobile phase may be sufficient. For drug product analysis, an extraction step may be necessary.

HPLC Method Development Workflow

The development of the HPLC method follows a logical progression of experiments designed to optimize the separation and detection of the analyte.

HPLC_Method_Development_Workflow Analyte_Characterization Analyte Characterization (Structure, Polarity, UV Spectrum) Column_Selection Column Selection (e.g., C18, Phenyl) Analyte_Characterization->Column_Selection Mobile_Phase_Screening Mobile Phase Screening (ACN vs. MeOH) Column_Selection->Mobile_Phase_Screening Gradient_Scouting Gradient Scouting Run (5-95% Organic) Mobile_Phase_Screening->Gradient_Scouting Mobile_Phase_Optimization Mobile Phase Optimization (Isocratic vs. Gradient, pH) Gradient_Scouting->Mobile_Phase_Optimization Parameter_Fine_Tuning Parameter Fine-Tuning (Flow Rate, Temperature) Mobile_Phase_Optimization->Parameter_Fine_Tuning Method_Validation Method Validation (ICH Guidelines) Parameter_Fine_Tuning->Method_Validation

Figure 1: HPLC Method Development Workflow.

Column Selection

Based on the moderate polarity of the analyte, a reversed-phase separation is the most appropriate approach.[1] The following columns are recommended for initial screening:

Column ChemistryParticle Size (µm)Dimensions (mm)Rationale
C18 (L1) 3.5 or 54.6 x 150General purpose, good retention for moderately polar compounds.
Phenyl (L11) 3.5 or 54.6 x 150Provides alternative selectivity for aromatic compounds through π-π interactions.
C8 (L7) 3.5 or 54.6 x 150Less retentive than C18, may be suitable if retention times are too long on C18.
Mobile Phase Optimization

The mobile phase composition is critical for achieving optimal separation.

Mobile_Phase_Optimization Start Start Optimization Organic_Solvent Select Organic Solvent (ACN or MeOH) Start->Organic_Solvent Aqueous_Phase Select Aqueous Phase (Water or Buffer) Organic_Solvent->Aqueous_Phase Gradient_Elution Perform Gradient Elution (e.g., 5-95% Organic) Aqueous_Phase->Gradient_Elution Evaluate_Peak Evaluate Peak Shape & Retention Gradient_Elution->Evaluate_Peak Isocratic_Run Develop Isocratic Method Evaluate_Peak->Isocratic_Run Good Separation in Narrow % Organic Range Optimize_Gradient Optimize Gradient Slope Evaluate_Peak->Optimize_Gradient Broad Elution Range Adjust_pH Adjust Mobile Phase pH Isocratic_Run->Adjust_pH Optimize_Gradient->Adjust_pH Final_Method Final Optimized Method Adjust_pH->Final_Method

References

Application Notes and Protocols: N-(2-tert-butyl-4-nitrophenyl)acetamide as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis and potential applications of N-(2-tert-butyl-4-nitrophenyl)acetamide, a key intermediate in the synthesis of advanced pharmaceutical compounds.

Introduction

This compound is a substituted nitroaromatic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its structure, featuring a bulky tert-butyl group and a reactive nitro group, makes it a versatile precursor for the synthesis of a variety of complex molecules, including kinase inhibitors and other targeted therapeutics. The tert-butyl group can provide steric hindrance, influencing the conformation and binding affinity of the final active pharmaceutical ingredient (API), while the nitro group can be readily reduced to an amine for further functionalization.

Substituted nitrophenylacetamides are known intermediates in the synthesis of various pharmaceuticals. For instance, related structures are utilized in the development of anticancer drug analogs and potent kinase inhibitors.[1] This highlights the potential of this compound as a valuable intermediate in the generation of novel drug candidates.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are predicted based on its chemical structure and comparison with related molecules.

PropertyValue
Molecular FormulaC₁₂H₁₆N₂O₃
Molecular Weight236.27 g/mol
AppearanceExpected to be a yellow crystalline solid
Melting PointNot available
SolubilityExpected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol
Boiling PointNot available

Synthesis of this compound

The synthesis of this compound can be achieved in a two-step process starting from 2-tert-butylaniline. The first step involves the nitration of the aniline derivative, followed by the acetylation of the resulting 2-tert-butyl-4-nitroaniline.

Synthesis Pathway

Synthesis_Pathway A 2-tert-butylaniline B 2-tert-butyl-4-nitroaniline A->B Nitration (HNO3, H2SO4) C This compound B->C Acetylation (Acetic Anhydride)

Caption: Synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 2-tert-butyl-4-nitroaniline

This protocol is adapted from general procedures for the nitration of substituted anilines.

Materials:

  • 2-tert-butylaniline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-tert-butylaniline (1 equivalent) in dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add concentrated sulfuric acid (2 equivalents) dropwise while maintaining the temperature below 5°C.

  • In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.1 equivalents) at 0°C.

  • Add the nitrating mixture dropwise to the aniline solution, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

  • Pour the reaction mixture slowly onto crushed ice.

  • Separate the organic layer and wash it with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude 2-tert-butyl-4-nitroaniline.

  • Purify the product by column chromatography or recrystallization.

Step 2: Synthesis of this compound

This protocol is based on standard acetylation procedures for anilines.[2]

Materials:

  • 2-tert-butyl-4-nitroaniline

  • Acetic Anhydride

  • Glacial Acetic Acid

  • Water

Procedure:

  • In a round-bottom flask, dissolve 2-tert-butyl-4-nitroaniline (1 equivalent) in glacial acetic acid.

  • Add acetic anhydride (1.2 equivalents) to the solution.

  • Heat the reaction mixture at 80-90°C for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water with stirring.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water until the filtrate is neutral.

  • Dry the product in a vacuum oven to yield this compound.

Reaction Data

The following table summarizes the expected reaction parameters and outcomes for the synthesis.

StepReactantsReagentsSolventTemp. (°C)Time (h)Expected Yield (%)Expected Purity (%)
1. Nitration2-tert-butylanilineHNO₃, H₂SO₄DCM0-102-360-70>95 (after purification)
2. Acetylation2-tert-butyl-4-nitroanilineAcetic AnhydrideAcetic Acid80-90285-95>98 (after purification)

Application in Pharmaceutical Synthesis

This compound is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The primary route for its utilization involves the reduction of the nitro group to an amine, which can then serve as a handle for a variety of chemical transformations.

General Transformation Pathway

Transformation_Pathway A This compound B N-(4-amino-2-tert-butylphenyl)acetamide A->B Reduction (e.g., H2/Pd-C, SnCl2) C Further Functionalization (e.g., Amide Coupling, Sulfonylation, etc.) B->C Coupling Reactions D Active Pharmaceutical Ingredient (e.g., Kinase Inhibitor) C->D Final Synthetic Steps

Caption: General pathway for the utilization of the intermediate.

Potential as a Precursor for Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. Many of these inhibitors feature a substituted aniline or acetamide core. The synthesis of N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides as potent TTK kinase inhibitors showcases the importance of the acetamido moiety in this class of drugs.[1] Similarly, this compound can be envisioned as a precursor to analogous structures where the 4-amino group, obtained after reduction, is coupled with a suitable heterocyclic or aromatic moiety to generate a kinase inhibitor scaffold. The bulky tert-butyl group at the 2-position can play a crucial role in modulating the selectivity and potency of the final compound by influencing its binding to the target kinase.

Protocol for Reduction of the Nitro Group

Materials:

  • This compound

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (5 M)

  • Ethyl Acetate

Procedure:

  • Suspend this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add tin(II) chloride dihydrate (4-5 equivalents) to the suspension.

  • Heat the mixture to reflux and add concentrated hydrochloric acid dropwise.

  • Continue refluxing for 2-4 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and carefully neutralize it with a 5 M sodium hydroxide solution until the pH is basic.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain N-(4-amino-2-tert-butylphenyl)acetamide.

Conclusion

This compound is a promising intermediate for the synthesis of novel pharmaceutical compounds. The protocols provided herein offer a reliable pathway for its preparation and subsequent transformation into a key building block for drug discovery, particularly in the area of kinase inhibitors. The strategic placement of the tert-butyl and nitro groups provides a versatile scaffold for the development of next-generation therapeutics.

References

Application of N-(2-tert-butyl-4-nitrophenyl)acetamide in Medicinal Chemistry Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Application Notes and Protocols for N-(2-tert-butyl-4-nitrophenyl)acetamide

Introduction

This compound is a synthetic compound with potential applications in medicinal chemistry. Its structural features, including a nitrophenyl group and a tert-butyl substituent, suggest the possibility of diverse biological activities. This document provides an overview of the current understanding of this compound and detailed protocols for its synthesis and preliminary biological evaluation. As research on this specific molecule is emerging, the following sections are based on established methodologies for analogous compounds and will be updated as more specific data becomes available.

Physicochemical Properties and Synthesis

A comprehensive literature search did not yield specific experimental data for this compound. The information presented here is based on general principles of organic chemistry and data from structurally related compounds.

Table 1: Physicochemical Properties of this compound (Predicted)

PropertyValueSource
Molecular FormulaC₁₂H₁₆N₂O₃-
Molecular Weight236.27 g/mol -
AppearanceExpected to be a crystalline solid-
SolubilityPredicted to be soluble in organic solvents like DMSO, DMF, and alcohols-
Melting PointNot available-
LogPNot available-
Synthesis Protocol

The synthesis of this compound can be achieved through the acylation of 2-tert-butyl-4-nitroaniline with acetyl chloride or acetic anhydride.

Materials:

  • 2-tert-butyl-4-nitroaniline

  • Acetyl chloride or Acetic anhydride

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve 2-tert-butyl-4-nitroaniline (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a base such as triethylamine or pyridine (1.2 equivalents) to the solution and stir.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure this compound.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Applications and Experimental Protocols

While no specific biological activities have been reported for this compound, its structural motifs are present in compounds with known pharmacological effects. For instance, nitrophenyl-containing compounds have been investigated for their anticancer and antimicrobial properties. The tert-butyl group can enhance lipophilicity, potentially improving cell membrane permeability.

Based on these observations, the following experimental protocols are suggested for the preliminary biological evaluation of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the potential cytotoxic effects of the compound against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution in DMSO

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Multi-well plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in a complete culture medium from the DMSO stock solution. The final DMSO concentration should be less than 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 2: Hypothetical In Vitro Cytotoxicity Data

Cell LineCompoundIC₅₀ (µM)
HeLaThis compoundData not available
MCF-7This compoundData not available
A549This compoundData not available
Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the minimum inhibitory concentration (MIC) of the compound against various bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution in DMSO

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., ampicillin)

Protocol:

  • Prepare serial twofold dilutions of the compound in MHB in a 96-well plate.

  • Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a growth control (inoculum in MHB without the compound) and a sterility control (MHB only).

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 3: Hypothetical Antimicrobial Activity Data

Bacterial StrainCompoundMIC (µg/mL)
S. aureusThis compoundData not available
E. coliThis compoundData not available

Visualizations

The following diagrams illustrate the general workflow for the synthesis and preliminary biological screening of novel chemical entities like this compound.

Synthesis_Workflow cluster_synthesis Synthesis Reactants 2-tert-butyl-4-nitroaniline + Acetylating Agent Reaction Acylation Reaction (Base, Solvent) Reactants->Reaction Purification Work-up & Column Chromatography Reaction->Purification Product This compound Purification->Product Characterization NMR, Mass Spec. Product->Characterization

Caption: General workflow for the synthesis of this compound.

Biological_Screening_Workflow cluster_screening Preliminary Biological Screening Compound This compound Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity Antimicrobial Antimicrobial Susceptibility (e.g., Broth Microdilution) Compound->Antimicrobial Data_Analysis Data Analysis (IC50, MIC) Cytotoxicity->Data_Analysis Antimicrobial->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification

Caption: Workflow for the preliminary biological evaluation of the target compound.

Conclusion

The provided protocols offer a starting point for the synthesis and initial biological characterization of this compound. Researchers are encouraged to adapt and optimize these methods based on their specific experimental setups and objectives. As more data on this compound becomes available, these application notes will be updated to reflect the latest findings in its medicinal chemistry applications.

Application Notes and Protocols for the Scalable Production of N-(2-tert-butyl-4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the laboratory-scale synthesis and a proposed pathway for the scaled-up production of N-(2-tert-butyl-4-nitrophenyl)acetamide. This compound holds significance as a potential intermediate in the synthesis of various pharmacologically active molecules. The detailed methodology presented herein is compiled from established chemical principles and analogous reactions reported in the scientific literature. The protocol outlines the necessary reagents, equipment, step-by-step procedures for synthesis and purification, and analytical methods for characterization.

Introduction

This compound is a substituted nitroaromatic compound. Nitroaromatic compounds are crucial building blocks in the chemical and pharmaceutical industries, serving as precursors for a wide array of products including dyes, polymers, and pharmaceuticals. The presence of the nitro group allows for further functionalization, making these compounds versatile intermediates in organic synthesis. This protocol details a potential two-step synthesis route commencing with the acetylation of 2-tert-butylaniline followed by a regioselective nitration.

Synthesis Pathway

The proposed synthesis of this compound involves two primary chemical transformations:

  • Acetylation: The initial step involves the acetylation of 2-tert-butylaniline to form N-(2-tert-butylphenyl)acetamide. This reaction is typically achieved using acetic anhydride or acetyl chloride.

  • Nitration: The subsequent step is the regioselective nitration of the N-(2-tert-butylphenyl)acetamide intermediate. The bulky tert-butyl group is expected to direct the incoming nitro group to the para position (position 4) of the aromatic ring. A mixture of nitric acid and sulfuric acid is the standard nitrating agent for such reactions.

Experimental Protocol: Laboratory Scale (10g Scale)

Materials and Equipment

Reagents:

  • 2-tert-butylaniline

  • Acetic anhydride

  • Concentrated Sulfuric acid (98%)

  • Concentrated Nitric acid (70%)

  • Ethanol

  • Water (deionized)

  • Ice

  • Sodium bicarbonate

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flasks (250 mL, 500 mL)

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature control

  • Dropping funnel

  • Condenser

  • Beakers

  • Büchner funnel and filter paper

  • Vacuum flask

  • Rotary evaporator

  • Melting point apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Glassware for extraction and crystallization

Step 1: Synthesis of N-(2-tert-butylphenyl)acetamide
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-tert-butylaniline (10.0 g, 0.067 mol).

  • Add glacial acetic acid (50 mL) to dissolve the aniline.

  • Slowly add acetic anhydride (7.5 mL, 0.080 mol) dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to 50-60°C and maintain for 1 hour.

  • Monitor the reaction progress using TLC (Ethyl acetate/Hexane, 3:7).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dry the crude N-(2-tert-butylphenyl)acetamide in a vacuum oven.

Step 2: Synthesis of this compound
  • In a 500 mL round-bottom flask, carefully add concentrated sulfuric acid (40 mL).

  • Cool the sulfuric acid to 0-5°C in an ice-water bath.

  • Slowly add the dried N-(2-tert-butylphenyl)acetamide (10.0 g, 0.052 mol) in small portions to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10°C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (4.0 mL, 0.063 mol) to concentrated sulfuric acid (10 mL) in a separate flask, keeping the mixture cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of the acetamide in sulfuric acid over a period of 30 minutes, maintaining the reaction temperature below 10°C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours.

  • Monitor the reaction by TLC (Ethyl acetate/Hexane, 1:1).

  • Upon completion, carefully pour the reaction mixture onto 300 g of crushed ice with constant stirring.

  • A yellow solid will precipitate. Allow the ice to melt completely.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

Purification
  • The crude this compound can be purified by recrystallization.

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • If necessary, filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization

The final product should be characterized using the following methods:

  • Melting Point: Determine the melting point of the purified crystals.

  • FTIR Spectroscopy: To identify the characteristic functional groups (N-H, C=O, NO2).

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Thin Layer Chromatography (TLC): To assess the purity of the final product.

Data Presentation

The following table summarizes the quantitative data for the laboratory-scale synthesis.

ParameterStep 1: AcetylationStep 2: NitrationPurification
Starting Material 2-tert-butylanilineN-(2-tert-butylphenyl)acetamideCrude Product
Quantity of Starting Material 10.0 g10.0 g~11.5 g
Reagents Acetic AnhydrideConc. H₂SO₄, Conc. HNO₃Ethanol
Reagent Quantities 7.5 mL50 mL, 4.0 mLAs required
Reaction Temperature 50-60°C0-10°CN/A
Reaction Time 1 hour1-2 hoursN/A
Theoretical Yield 12.8 g12.3 gN/A
Expected Yield 90-95%85-90%>95% pure
Product Appearance White solidYellow solidPale yellow crystals

Scale-Up Considerations

Scaling up the production of this compound requires careful consideration of several factors to ensure safety, efficiency, and product quality.

  • Heat Management: The nitration reaction is highly exothermic.[1][2] A jacketed reactor with efficient cooling is essential to maintain the required low temperature and prevent runaway reactions.

  • Reagent Addition: The dropwise addition of the nitrating mixture must be precisely controlled. Automated dosing pumps are recommended for larger scales.

  • Mixing: Efficient agitation is crucial to ensure homogenous mixing and heat transfer. The use of baffles and appropriately designed impellers in the reactor is important.

  • Work-up and Isolation: Handling large volumes of acidic aqueous waste requires a proper neutralization strategy. The filtration and drying equipment should be appropriately sized for the larger batch.

  • Safety: The use of concentrated acids and nitro compounds poses significant hazards.[3] All operations should be conducted in a well-ventilated area with appropriate personal protective equipment (PPE). A thorough risk assessment should be performed before commencing any scale-up activities.

Visualizations

Signaling Pathway of Synthesis

Synthesis_Pathway Aniline 2-tert-butylaniline Acetamide N-(2-tert-butylphenyl)acetamide Aniline->Acetamide Acetylation (Acetic Anhydride) FinalProduct This compound Acetamide->FinalProduct Nitration (HNO₃, H₂SO₄)

Caption: Proposed two-step synthesis pathway for this compound.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Start: 2-tert-butylaniline Acetylation Acetylation Start->Acetylation Isolation1 Isolation of Intermediate Acetylation->Isolation1 Nitration Nitration Isolation1->Nitration Precipitation Precipitation & Filtration Nitration->Precipitation Recrystallization Recrystallization from Ethanol Precipitation->Recrystallization Drying Drying Recrystallization->Drying Characterization Characterization (MP, FTIR, NMR, MS, TLC) Drying->Characterization

References

Application Note: Monitoring the Acetylation of 2-tert-butyl-4-nitroaniline using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This application note provides a detailed protocol for the analysis of the reaction progress in the synthesis of N-(2-tert-butyl-4-nitrophenyl)acetamide from its precursor, 2-tert-butyl-4-nitroaniline, via thin-layer chromatography (TLC). TLC is a rapid, simple, and cost-effective analytical technique used to separate components of a mixture, making it an ideal tool for monitoring the conversion of starting materials to products in real-time.[1][2] This method allows researchers to qualitatively assess the presence of the starting aniline, the formation of the acetamide product, and any potential impurities. The protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis.

Experimental Protocol

This protocol outlines the materials, equipment, and step-by-step procedure for performing TLC analysis on the specified reaction.

1. Materials and Equipment

  • TLC Plates: Silica gel 60 F254 pre-coated aluminum plates.

  • Solvents: Ethyl acetate (reagent grade), n-Hexane (reagent grade).

  • Reaction Components: 2-tert-butyl-4-nitroaniline (Starting Material, SM), this compound (Product, P), and aliquots of the reaction mixture (RM).

  • Apparatus:

    • TLC developing chamber with a lid.

    • Micropipettes or capillary tubes for spotting.

    • Pencil and ruler.

    • Forceps.

    • UV lamp (254 nm) for visualization.

    • Fume hood.

2. Preparation of the Mobile Phase

A common mobile phase for separating anilines and their corresponding acetamides is a mixture of ethyl acetate and hexane.[3]

  • In a graduated cylinder, prepare a 1:1 (v/v) mixture of ethyl acetate and n-hexane. For example, mix 10 mL of ethyl acetate with 10 mL of n-hexane.

  • Pour the prepared mobile phase into the TLC developing chamber to a depth of approximately 0.5 cm.

  • Place a piece of filter paper inside the chamber, ensuring it is wetted by the solvent. This helps to saturate the chamber atmosphere with solvent vapors, leading to better separation.

  • Cover the chamber with the lid and allow it to equilibrate for at least 15-20 minutes before use.[1]

3. Sample Preparation

  • Prepare dilute solutions (approx. 1-2 mg/mL) of the starting material (2-tert-butyl-4-nitroaniline) and a reference standard of the product (this compound), if available, in a suitable solvent like ethyl acetate or dichloromethane.

  • Take a small aliquot (a few drops) from the reaction mixture and dilute it with the same solvent.

4. TLC Plate Preparation and Spotting

  • Using a pencil and ruler, gently draw a light origin line approximately 1.5 cm from the bottom of the TLC plate.[1] Do not use a pen, as the ink may chromatograph.

  • Mark three equidistant points on the origin line for spotting. Label them 'SM' (Starting Material), 'Co' (Co-spot), and 'RM' (Reaction Mixture).

  • Using a capillary tube or micropipette, apply a small spot of the prepared starting material solution onto the 'SM' mark. The spot should be as small as possible (1-2 mm in diameter).

  • Apply a spot of the reaction mixture solution onto the 'RM' mark.

  • For the 'Co' spot, first apply a spot of the starting material, and after it dries, apply a spot of the reaction mixture directly on top of it. This co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane.

  • Allow the solvent from the spots to evaporate completely before developing the plate.[1]

5. Development and Visualization

  • Carefully place the spotted TLC plate into the equilibrated developing chamber using forceps. Ensure the origin line is above the level of the mobile phase.[1]

  • Replace the lid and allow the solvent front to ascend the plate by capillary action. Do not disturb the chamber during development.

  • When the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.

  • Allow the plate to air-dry completely in a fume hood.

  • Visualize the separated spots by placing the plate under a UV lamp at 254 nm. The compounds will appear as dark spots against a fluorescent green background.

  • Circle the visible spots with a pencil.

6. Data Analysis

  • Measure the distance from the origin line to the center of each spot and the distance from the origin line to the solvent front.

  • Calculate the Retardation factor (Rf) for each spot using the following formula:[1]

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The reaction is considered complete when the spot corresponding to the starting material (2-tert-butyl-4-nitroaniline) is no longer visible in the reaction mixture lane.

Quantitative Data Summary

The Rf values are dependent on the specific stationary and mobile phases used. For a silica gel plate with a 1:1 Ethyl Acetate:Hexane mobile phase, the expected separation would show the product having a lower Rf value than the starting material due to the increased polarity of the amide group compared to the amine.

CompoundRoleExpected Rf Value (Approximate)
2-tert-butyl-4-nitroanilineStarting Material0.65
This compoundProduct0.40

Note: These are hypothetical values based on chemical principles. Actual Rf values should be determined experimentally.

Experimental Workflow Diagram

TLC_Workflow TLC Analysis Workflow for Reaction Monitoring cluster_prep Preparation cluster_analysis Analysis cluster_decision Interpretation cluster_result Conclusion prep_chamber 1. Prepare TLC Chamber (1:1 Ethyl Acetate:Hexane) develop 4. Develop Plate prep_chamber->develop prep_plate 2. Prepare TLC Plate (Draw Origin Line) prep_samples 3. Prepare & Spot Samples (SM, Co, RM) prep_plate->prep_samples prep_samples->develop visualize 5. Visualize under UV Light (254 nm) develop->visualize calculate 6. Calculate Rf Values visualize->calculate decision Is SM spot absent in RM lane? calculate->decision complete Reaction Complete decision->complete Yes incomplete Reaction Incomplete (Continue Monitoring) decision->incomplete No

Caption: Workflow for monitoring reaction progress using TLC.

References

Application Notes and Protocols for the Derivatization of N-(2-tert-butyl-4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of N-(2-tert-butyl-4-nitrophenyl)acetamide, a versatile scaffold for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The bulky tert-butyl group ortho to the acetamido moiety and meta to the nitro group introduces significant steric hindrance, influencing the reactivity and regioselectivity of subsequent chemical transformations. These protocols have been developed to address these challenges and provide reliable methods for the synthesis of key derivatives.

Reduction of the Nitro Group: Synthesis of N-(4-amino-2-tert-butylphenyl)acetamide

The reduction of the nitro group to a primary amine is a pivotal transformation, yielding a key intermediate for further functionalization, such as in the development of novel kinase inhibitors or as a precursor for the synthesis of heterocyclic compounds. Catalytic hydrogenation is a clean and efficient method for this conversion.

Experimental Protocol: Catalytic Hydrogenation

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate (10-20 mL per gram of substrate).

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to 3-4 bar and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford N-(4-amino-2-tert-butylphenyl)acetamide.

Quantitative Data:

DerivativeStarting MaterialReagents and ConditionsYield (%)Analytical Data
N-(4-amino-2-tert-butylphenyl)acetamideThis compound10% Pd/C, H2 (3-4 bar), Ethanol, Room Temperature>95¹H NMR, ¹³C NMR, and Mass Spectrometry data consistent with the proposed structure.[1][2][3]

Hydrolysis of the Acetamide Group: Synthesis of 2-tert-butyl-4-nitroaniline

Hydrolysis of the acetamide group provides access to the corresponding aniline, a valuable building block for a variety of chemical transformations, including diazotization and subsequent coupling reactions, or as a ligand in coordination chemistry. Both acidic and basic conditions can be employed for this hydrolysis, with the choice depending on the compatibility of other functional groups in the molecule.

Experimental Protocol: Acidic Hydrolysis

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and a solution of hydrochloric acid (e.g., 6 M HCl) (10-20 mL per gram of substrate).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS. The steric hindrance from the tert-butyl group may necessitate prolonged reaction times.

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., saturated sodium bicarbonate solution) until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-tert-butyl-4-nitroaniline can be purified by column chromatography or recrystallization.

Quantitative Data:

DerivativeStarting MaterialReagents and ConditionsYield (%)Analytical Data
2-tert-butyl-4-nitroanilineThis compound6 M HCl, RefluxVariable¹H NMR, ¹³C NMR, and Mass Spectrometry data consistent with the proposed structure.[4]

Electrophilic Aromatic Substitution: Bromination

Electrophilic aromatic substitution on the this compound scaffold allows for the introduction of additional functional groups onto the aromatic ring. The directing effects of the existing substituents and the steric hindrance of the tert-butyl group will govern the regioselectivity of the reaction. The acetamido group is an activating ortho-, para-director, while the nitro group is a deactivating meta-director. Due to the steric bulk of the tert-butyl group at the 2-position, electrophilic attack is most likely to occur at the position ortho to the acetamido group and meta to the nitro group that is less sterically hindered.

Experimental Protocol: Bromination

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane in a round-bottom flask protected from light.

  • Reagent Addition: Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent to the reaction mixture at room temperature while stirring.

  • Reaction Conditions: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to remove excess bromine.

  • Extraction: Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: After filtration and concentration, purify the crude product by column chromatography on silica gel to isolate the desired brominated derivative.

Quantitative Data:

DerivativeStarting MaterialReagents and ConditionsRegioselectivityYield (%)Analytical Data
N-(5-bromo-2-tert-butyl-4-nitrophenyl)acetamideThis compoundBr₂, Acetic Acid, Room Temp.Major productModerate¹H NMR, ¹³C NMR, and Mass Spectrometry data consistent with the proposed structure.[4][5]

Visualizations

Derivatization_Workflow start This compound reduction Reduction of Nitro Group start->reduction H2, Pd/C hydrolysis Hydrolysis of Acetamide start->hydrolysis H+ or OH- bromination Electrophilic Bromination start->bromination Br2 product_amine N-(4-amino-2-tert-butylphenyl)acetamide reduction->product_amine product_aniline 2-tert-butyl-4-nitroaniline hydrolysis->product_aniline product_bromo N-(5-bromo-2-tert-butyl-4-nitrophenyl)acetamide bromination->product_bromo

Caption: Derivatization workflow of this compound.

Signaling_Pathway_Relevance cluster_drug_dev Drug Development Cascade start This compound Derivatives screening Biological Screening (e.g., Kinase Assays) start->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Relevance of derivatives in a drug development context.

Safety Precautions

All experiments should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for each substance before use. Hydrogenation reactions should be conducted with appropriate safety measures for handling flammable gases under pressure.

References

Application Note: N-(2-tert-butyl-4-nitrophenyl)acetamide as a Negative Control for Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In high-throughput screening (HTS) and other drug discovery assays, the use of appropriate controls is critical for validating results and avoiding false positives. A negative control is a compound that is structurally similar to the active compound but is biologically inactive against the target of interest. This allows researchers to distinguish between specific biological effects of the test compound and non-specific effects or artifacts.

This application note describes the use of N-(2-tert-butyl-4-nitrophenyl)acetamide as a negative control in assays involving the screening of kinase inhibitors. For the purpose of this note, we will consider a hypothetical active compound, "Compound X" , a potent inhibitor of Protein Kinase A (PKA). This compound shares a core scaffold with Compound X, but key structural modifications, namely the presence of a bulky tert-butyl group and a nitro group, are predicted to abolish its inhibitory activity against PKA. This makes it an ideal negative control to ensure assay specificity.

Principle

The cAMP-dependent protein kinase A (PKA) is a key enzyme in many signal transduction pathways.[1] Upon activation by cyclic AMP (cAMP), the catalytic subunits of PKA are released to phosphorylate downstream target proteins, regulating a multitude of cellular processes.[1] Dysregulation of the PKA signaling pathway has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.

Compound X is a hypothetical inhibitor designed to bind to the ATP-binding pocket of the PKA catalytic subunit, thereby preventing the phosphorylation of its substrates. In contrast, This compound , due to the steric hindrance from the bulky 2-tert-butyl group and the electronic properties of the 4-nitro group, is not expected to bind effectively to the PKA active site. Therefore, it should not exhibit inhibitory activity in PKA assays.

The following sections provide protocols for in vitro and cell-based assays to demonstrate the inhibitory effect of Compound X and the lack thereof with this compound.

Signaling Pathway

The diagram below illustrates the canonical cAMP/PKA signaling pathway and the proposed mechanism of action for the hypothetical inhibitor, Compound X.

PKA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Signal Signal Receptor Receptor Signal->Receptor 1. Binding AC Adenylate Cyclase Receptor->AC 2. Activation cAMP cAMP AC->cAMP 3. Conversion ATP ATP PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive 4. Binding PKA_active Active PKA (C Subunits) PKA_inactive->PKA_active 5. Activation Substrate Substrate PKA_active->Substrate 6. Phosphorylation pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response 7. Effect Compound_X Compound X (Inhibitor) Compound_X->PKA_active Inhibition Negative_Control This compound (Negative Control) Negative_Control->PKA_active No Inhibition

Caption: cAMP/PKA signaling pathway and inhibitor mechanism.

Experimental Protocols

In Vitro PKA Kinase Assay

This protocol describes a radiometric filter-binding assay to measure the phosphorylation of a peptide substrate by PKA.

Materials:

  • Recombinant human PKA catalytic subunit

  • PKA peptide substrate (e.g., LRRASLG)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 10% Trichloroacetic acid (TCA)

  • Phosphocellulose filter paper

  • Scintillation cocktail

  • Compound X (10 mM stock in DMSO)

  • This compound (10 mM stock in DMSO)

  • DMSO (vehicle control)

Procedure:

  • Prepare serial dilutions of Compound X and this compound in DMSO. A typical concentration range would be from 100 µM to 1 nM.

  • In a 96-well plate, add 2 µL of the compound dilutions or DMSO (vehicle control).

  • Add 20 µL of the PKA enzyme solution (final concentration ~1-5 nM) in kinase reaction buffer to each well.

  • Incubate for 10 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding 20 µL of the substrate/[γ-³²P]ATP mix (final concentrations: 100 µM peptide substrate, 100 µM ATP with ~1 µCi [γ-³²P]ATP).

  • Incubate the reaction for 20 minutes at 30°C.

  • Stop the reaction by adding 40 µL of 10% TCA.

  • Spot 50 µL of the reaction mixture onto phosphocellulose filter paper.

  • Wash the filter paper three times for 5 minutes each with 0.75% phosphoric acid.

  • Wash once with acetone and let it air dry.

  • Place the filter paper in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition relative to the DMSO control.

Cell-Based cAMP Assay

This protocol uses a competitive immunoassay to measure changes in intracellular cAMP levels in response to a Gs-coupled GPCR agonist and subsequent inhibition by PKA pathway modulators.

Materials:

  • HEK293 cells stably expressing a Gs-coupled receptor (e.g., β2-adrenergic receptor)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Forskolin (an activator of adenylyl cyclase) or a specific GPCR agonist (e.g., Isoproterenol)

  • cAMP assay kit (e.g., HTRF, ELISA)

  • Compound X (10 mM stock in DMSO)

  • This compound (10 mM stock in DMSO)

  • DMSO (vehicle control)

Procedure:

  • Seed HEK293 cells in a 96-well plate and grow to ~80-90% confluency.

  • Remove the growth medium and replace it with serum-free medium containing various concentrations of Compound X, this compound, or DMSO.

  • Pre-incubate the cells with the compounds for 30 minutes at 37°C.

  • Stimulate the cells with an EC₈₀ concentration of Forskolin or Isoproterenol for 15 minutes at 37°C.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Perform the cAMP measurement following the kit's protocol.

  • Calculate the percentage of inhibition of the agonist-induced cAMP production.

Experimental Workflow

The following diagram outlines the general workflow for screening compounds using the described assays.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Dilutions (Compound X, Negative Control, Vehicle) Incubation Pre-incubate with Compounds Compound_Prep->Incubation Assay_Prep Prepare Assay Reagents (Enzyme, Substrate, Cells) Assay_Prep->Incubation Reaction Initiate and Run Reaction Incubation->Reaction Termination Stop Reaction / Lyse Cells Reaction->Termination Detection Measure Signal (Radioactivity / Fluorescence) Termination->Detection Calculation Calculate % Inhibition Detection->Calculation QC Quality Control Checks (Z', S/B) Calculation->QC

Caption: General workflow for compound screening.

Data Presentation

The following tables summarize hypothetical data from the in vitro PKA kinase assay and the cell-based cAMP assay.

Table 1: In Vitro PKA Kinase Assay Results

CompoundConcentration (µM)% Inhibition of PKA Activity (Mean ± SD)IC₅₀ (µM)
Compound X 0.0115.2 ± 2.10.25
0.148.9 ± 3.5
192.3 ± 1.8
1098.1 ± 0.9
This compound 0.011.2 ± 0.5> 100
0.1-0.5 ± 1.1
12.5 ± 0.8
103.1 ± 1.5
DMSO (Vehicle) -0 ± 2.5-

Table 2: Cell-Based cAMP Assay Results

CompoundConcentration (µM)% Inhibition of Forskolin-stimulated cAMP (Mean ± SD)IC₅₀ (µM)
Compound X 0.112.8 ± 3.21.5
145.6 ± 4.1
1088.9 ± 2.7
10095.2 ± 1.9
This compound 0.1-1.8 ± 2.1> 100
10.9 ± 1.7
104.2 ± 2.5
1005.5 ± 3.0
DMSO (Vehicle) -0 ± 4.5-

Conclusion

The data presented demonstrate that this compound is an effective negative control for assays involving the PKA inhibitor, Compound X. While Compound X shows potent, dose-dependent inhibition of PKA activity and downstream cAMP signaling, this compound exhibits no significant activity even at high concentrations. The use of this structurally related but inactive compound confirms that the observed effects of Compound X are due to specific interactions with the target and not a result of non-specific effects or assay interference. This robustly validates the screening results and provides confidence in the identification of genuine hits.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2-tert-butyl-4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis of N-(2-tert-butyl-4-nitrophenyl)acetamide, with a focus on improving low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the typically low yield in the synthesis of this compound?

The low yield in this N-acetylation reaction is primarily due to a combination of electronic and steric factors. The starting material, 2-tert-butyl-4-nitroaniline, has two key substituents that hinder the reaction. The nitro group (-NO2) at the para-position is strongly electron-withdrawing, which reduces the electron density on the amine nitrogen, making it less nucleophilic and therefore less reactive.[1][2] Additionally, the bulky tert-butyl group at the ortho-position sterically hinders the approach of the acetylating agent to the amino group.

Q2: Which key experimental parameters should be optimized to improve the reaction yield?

To improve the yield, you should focus on optimizing the following parameters:

  • Choice of Acetylating Agent: More reactive agents like acetyl chloride may be more effective than acetic anhydride.

  • Reaction Temperature: Increasing the temperature can provide the necessary activation energy to overcome both electronic deactivation and steric hindrance.

  • Catalyst/Base: The use of a suitable base or catalyst is crucial. A base is needed to neutralize the acid byproduct (HCl or acetic acid), while a catalyst can significantly increase the reaction rate.[3]

  • Solvent: The choice of solvent can influence the solubility of reactants and the reaction rate. Aprotic polar solvents like DMF are often effective.[3]

  • Reaction Time: Given the substrate's low reactivity, a longer reaction time may be necessary for the reaction to proceed to completion.

Q3: Is acetyl chloride or acetic anhydride a better acetylating agent for this synthesis?

Both can be used, but they have different characteristics. Acetyl chloride is generally more reactive than acetic anhydride and may give better results with a deactivated amine. However, it reacts to produce hydrochloric acid (HCl), which must be neutralized by a base to prevent the protonation of the unreacted aniline.[3] Acetic anhydride is less reactive but produces acetic acid, a weaker acid that is easier to handle. For a sterically hindered and deactivated substrate like 2-tert-butyl-4-nitroaniline, the higher reactivity of acetyl chloride, when used with an appropriate base, might be advantageous.

Q4: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.

  • Stationary Phase: Use silica gel plates (e.g., Silica Gel 60 F254).

  • Mobile Phase: A mixture of non-polar and polar solvents like Hexane:Ethyl Acetate or Toluene:Acetone is a good starting point. Adjust the ratio to achieve good separation between the starting material (more polar) and the product (less polar).

  • Visualization: The starting aniline and the product are both UV active. The product, being an amide, will have a different Rf value than the starting amine. Staining with potassium permanganate can also be used.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

Problem 1: Low or No Conversion of Starting Material

  • Symptom: TLC or HPLC analysis shows a large amount of 2-tert-butyl-4-nitroaniline remaining even after a prolonged reaction time.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Reactivity The combination of the electron-withdrawing nitro group and steric bulk of the tert-butyl group severely deactivates the amine.
Inadequate Temperature Gradually increase the reaction temperature in 10-15°C increments. Refluxing the reaction may be necessary.
Ineffective Acetylating Agent If using acetic anhydride, switch to the more reactive acetyl chloride in the presence of a base like pyridine or potassium carbonate.[3]
Lack of Catalyst Introduce a phase transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) when using a base like K2CO3. This can significantly improve yields at lower temperatures.[3]

Problem 2: Formation of Significant Byproducts

  • Symptom: TLC analysis shows multiple spots, indicating the presence of impurities other than the starting material and the desired product.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Reaction with Solvent Ensure the solvent is inert under the reaction conditions. Avoid nucleophilic solvents if using a highly reactive acetylating agent like acetyl chloride without a proper base.
Product Degradation Excessively high temperatures or prolonged reaction times can lead to the degradation of the product or starting material. Monitor the reaction and stop it once the starting material is consumed.
Impure Reagents Use reagents and solvents of high purity. Impurities in the starting aniline can lead to corresponding acetylated byproducts.

Problem 3: Difficulties in Product Isolation and Purification

  • Symptom: The crude product is an oil instead of a solid, or it is difficult to purify by recrystallization, leading to low recovery.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Residual Acid During workup, ensure all acidic byproducts (acetic acid or HCl) are removed. Wash the organic layer with a mild base like a saturated sodium bicarbonate solution.
Inappropriate Crystallization Solvent The choice of solvent is critical for obtaining a pure crystalline product. Experiment with different solvent systems. A binary mixture of ethanol and water has been shown to be effective for purifying similar nitroacetanilides.[4]
Oily Impurities If the product oils out, try trituration with a non-polar solvent like hexane to solidify the crude material before attempting recrystallization. If this fails, column chromatography may be necessary.

Experimental Protocols

Protocol 1: Standard Acetylation with Acetic Anhydride
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-tert-butyl-4-nitroaniline (1.0 eq) in glacial acetic acid (5-10 mL per gram of aniline).

  • Reagent Addition: Add acetic anhydride (1.2 eq) to the solution.

  • Reaction: Heat the mixture to 80-100°C and monitor the reaction by TLC. Maintain heating for 2-6 hours or until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water with stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the solid with cold water and then recrystallize from an ethanol/water mixture to obtain pure this compound.

Protocol 2: Catalyzed Acetylation with Acetyl Chloride

This method is adapted from procedures for the N-acetylation of substituted anilines and may offer higher yields under milder conditions.[3]

  • Setup: In a round-bottom flask, suspend 2-tert-butyl-4-nitroaniline (1.0 eq), potassium carbonate (K2CO3, 1.5 eq), and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.05 eq) in dimethylformamide (DMF, 10 mL per gram of aniline).

  • Reagent Addition: Cool the mixture in an ice bath and add acetyl chloride (1.1 eq) dropwise with vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.

  • Workup: Pour the reaction mixture into cold water.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Purification: Wash the crude product thoroughly with water to remove DMF and salts, then recrystallize from an ethanol/water mixture.

Data Presentation

The following table summarizes expected outcomes based on different reaction methodologies for the N-acetylation of challenging substituted anilines.

Table 1: Comparison of Generalized Conditions for N-Acetylation of Deactivated Anilines

EntryAcetylating AgentSolventBase / CatalystTemperatureExpected Yield
1Acetic AnhydrideAcetic AcidNone100°CLow to Moderate
2Acetyl ChlorideToluenePyridine80°CModerate
3Acetyl ChlorideDMFK2CO3 / TBABRoom Temp.High[3]

Visualizations

The following diagrams illustrate the troubleshooting workflow and the key factors influencing the synthesis.

TroubleshootingWorkflow start Low Yield Observed in Synthesis check_conversion Analyze Crude Reaction Mixture (TLC/HPLC) start->check_conversion incomplete Problem: Incomplete Conversion (High SM content) check_conversion->incomplete High Starting Material (SM) byproducts Problem: Significant Byproducts check_conversion->byproducts Multiple Spots/ Peaks isolation_issue Problem: Poor Recovery After Workup check_conversion->isolation_issue Product Looks Clean, But Recovery is Low sol_temp Solution: Increase Temperature or Reaction Time incomplete->sol_temp sol_reagent Solution: Use More Reactive Acetylating Agent (e.g., Acetyl Chloride) incomplete->sol_reagent sol_catalyst Solution: Add Base and/or Catalyst (e.g., K2CO3/TBAB) incomplete->sol_catalyst sol_purity Solution: Check Reagent Purity and Stoichiometry byproducts->sol_purity sol_conditions Solution: Lower Temperature, Reduce Time byproducts->sol_conditions sol_workup Solution: Optimize Workup (e.g., Base Wash) isolation_issue->sol_workup sol_recryst Solution: Screen for Better Recrystallization Solvents isolation_issue->sol_recryst

Caption: A flowchart for troubleshooting low yield in the N-acetylation reaction.

InfluencingFactors center N-Acetylation Yield sub Substrate Properties center->sub reagents Reagents & Catalysts center->reagents conditions Reaction Conditions center->conditions electronic Electronic Effect (-NO2 deactivates) sub->electronic steric Steric Hindrance (ortho-tBu blocks) sub->steric agent Acetylating Agent (Ac2O vs AcCl) reagents->agent base Base / Catalyst (Pyridine, K2CO3, PTC) reagents->base temp Temperature conditions->temp solvent Solvent conditions->solvent time Time conditions->time

Caption: Key factors influencing the yield of this compound.

References

Identifying impurities in N-(2-tert-butyl-4-nitrophenyl)acetamide synthesis by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N-(2-tert-butyl-4-nitrophenyl)acetamide Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of this compound and identifying impurities using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

1. What are the common impurities in the synthesis of this compound?

Common impurities can originate from starting materials, side reactions, or degradation. These may include:

  • Unreacted Starting Material: 2-tert-butyl-4-nitroaniline.

  • Over-acylated Product: Di-acetylated this compound, formed if the reaction conditions are too harsh.

  • Isomeric Impurities: Positional isomers such as N-(4-tert-butyl-2-nitrophenyl)acetamide, which may arise if the starting material contains isomeric impurities.

  • Oxidation Products: Aniline derivatives can be susceptible to oxidation, leading to colored impurities, especially if exposed to air over time.[1][2]

2. How can LC-MS be used to identify these impurities?

LC-MS is a powerful analytical technique ideal for separating and identifying impurities. The liquid chromatography (LC) component separates the compounds in the reaction mixture based on their physicochemical properties. The mass spectrometry (MS) component then detects and provides the mass-to-charge ratio (m/z) of each separated compound, allowing for their identification by comparing the observed masses with the expected masses of potential impurities.[3][4]

3. What are the expected m/z values for the product and key impurities?

The expected [M+H]⁺ (protonated molecule) values in positive ion mode LC-MS are summarized in the table below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
This compound (Product) C₁₂H₁₆N₂O₃236.27237.12
2-tert-butyl-4-nitroaniline (Starting Material)C₁₀H₁₄N₂O₂194.23195.11
Di-acetylated ImpurityC₁₄H₁₈N₂O₄278.30279.13
N-(4-tert-butyl-2-nitrophenyl)acetamide (Isomer)C₁₂H₁₆N₂O₃236.27237.12

4. What are some common troubleshooting tips for LC-MS analysis?

Common issues in LC-MS analysis include retention time shifts, poor peak shape, and low signal intensity.[5] Here are a few troubleshooting tips:

  • Retention Time Shifts: Can be caused by column degradation, changes in mobile phase composition, or leaks in the system.[5][6]

  • Poor Peak Shape (Tailing or Fronting): Often indicates column overload, secondary interactions with the stationary phase, or an inappropriate injection solvent.[6]

  • Low Signal Intensity: May result from ion suppression by matrix components, poor ionization efficiency, or issues with the mass spectrometer settings.[5][7]

5. How can I confirm the structure of an unknown impurity?

Once a potential impurity is detected by LC-MS, its structure can be further confirmed using tandem mass spectrometry (MS/MS). In MS/MS, the ion of the impurity is isolated and fragmented, and the resulting fragmentation pattern can provide structural information. For definitive structural elucidation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are often employed.

Troubleshooting Guides

Problem: An unexpected peak is observed in the LC-MS chromatogram.

Possible CauseSuggested Solution
Contamination from solvent or glassware. Run a blank injection (mobile phase only) to check for system contamination. Ensure all glassware is thoroughly cleaned. Use high-purity, LC-MS grade solvents.[5]
Presence of an isomer. Isomers will have the same mass-to-charge ratio. To distinguish them, optimize the chromatographic method (e.g., change the column, mobile phase, or gradient) to achieve separation. Further characterization by MS/MS may reveal different fragmentation patterns.
Formation of an unexpected side product. Analyze the mass of the unknown peak to hypothesize a possible structure. Review the reaction mechanism for potential side reactions. Techniques like HRMS can provide the elemental composition to aid in identification.
Sample carryover from a previous injection. Implement a robust needle wash protocol between injections. Inject a blank solvent after a concentrated sample to check for carryover.[5][6]

Problem: The reaction yield is low, with a significant amount of unreacted starting material.

Possible CauseSuggested Solution
Incomplete reaction. Increase the reaction time or temperature. Ensure efficient mixing. Check the purity and stoichiometry of the reactants. The acetylation of anilines can be influenced by the reactivity of the amine, which is sometimes protected to control the reaction.[8][9][10]
Deactivation of the acetylating agent. Acetic anhydride can be hydrolyzed by moisture. Use fresh, anhydrous reagents and solvents.
Suboptimal reaction pH. The acetylation of anilines is often carried out under acidic or basic conditions. Ensure the pH of the reaction mixture is within the optimal range for the specific protocol being used.[9]

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Dissolution: In a round-bottom flask, dissolve 2-tert-butyl-4-nitroaniline (1.0 eq) in a suitable solvent such as glacial acetic acid.

  • Addition of Acetylating Agent: Slowly add acetic anhydride (1.1 eq) to the solution while stirring. A catalytic amount of a strong acid like sulfuric acid can be added to facilitate the reaction.

  • Reaction: Heat the mixture at a controlled temperature (e.g., 50-60 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching and Precipitation: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.

  • Filtration and Washing: Collect the solid product by vacuum filtration and wash it with cold water to remove any residual acid and unreacted acetic anhydride.

  • Drying: Dry the product under vacuum to obtain the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

LC-MS Analysis for Impurity Profiling

  • Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of 1-10 µg/mL with the initial mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is typically suitable.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it over 15-20 minutes to elute compounds with increasing hydrophobicity.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

Visualizations

Synthesis_Pathway Start 2-tert-butyl-4-nitroaniline Reagent + Acetic Anhydride Start->Reagent Impurity1 Unreacted Starting Material Start->Impurity1 Incomplete Reaction Product This compound Reagent->Product Impurity2 Di-acetylated Product Product->Impurity2 Over-acylation LCMS_Workflow cluster_LC Liquid Chromatography (LC) cluster_MS Mass Spectrometry (MS) Sample Reaction Mixture Injection Column Chromatographic Separation (e.g., C18 column) Sample->Column Ionization Electrospray Ionization (ESI) Column->Ionization Elution Detection Mass Analyzer (m/z Detection) Ionization->Detection Data Data Analysis: Chromatogram and Mass Spectra Detection->Data Identification Impurity Identification Data->Identification Troubleshooting_Tree Start Unexpected Peak in LC-MS Chromatogram Q1 Does the peak appear in the blank run? Start->Q1 A1_Yes Contamination: Clean system, use fresh solvents Q1->A1_Yes Yes A1_No Potential Impurity Q1->A1_No No Q2 Does the m/z match the product or known impurities? A1_No->Q2 A2_Yes Isomer or Known Impurity: Optimize chromatography for separation Q2->A2_Yes Yes A2_No Unknown Impurity Q2->A2_No No Action Further Investigation: - High-Resolution MS - MS/MS Fragmentation - NMR Spectroscopy A2_No->Action

References

Technical Support Center: Optimizing N-acetylation of Hindered Aromatic Amines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the N-acetylation of sterically hindered aromatic amines. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to overcome common challenges associated with this critical transformation.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the N-acetylation of sterically hindered aromatic amines.

Q1: Why is my N-acetylation reaction showing low or no conversion for a hindered aromatic amine?

A: Low or no conversion is the most common issue when dealing with sterically hindered amines. The reduced nucleophilicity of the amino group, often impeded by bulky ortho-substituents, slows down the reaction. Several factors could be responsible:

  • Insufficient Reagent Reactivity: The acetylating agent may not be reactive enough to overcome the steric hindrance and the amine's low basicity. Acetic anhydride is a common reagent, but more reactive options like acetyl chloride may be necessary.[1][2] However, acetyl chloride's high reactivity can be difficult to control.[1][2]

  • Inappropriate Reaction Conditions: High temperatures are often required to drive the reaction to completion. If you are running the reaction at room temperature, try increasing the heat. Microwave irradiation can also be effective at accelerating reactions.[3]

  • Lack of a Catalyst: For particularly challenging substrates, a catalyst is often essential. Lewis acids (e.g., ZnCl₂, FeCl₃, Al(OTf)₃) can activate the acetylating agent, making it more electrophilic.[4][5] Iodine has also been shown to effectively promote N-acylation under mild, solvent-free conditions.[4]

  • Highly Deactivated Substrate: If the aromatic ring contains strong electron-withdrawing groups (e.g., nitro groups) in addition to steric hindrance, the amine's nucleophilicity is further reduced, sometimes preventing the reaction entirely.[6]

Q2: I am observing the formation of an N,N-diacetylated side product. How can I prevent this?

A: Diacylation occurs when the initially formed mono-acetylated product (the amide) is further acetylated. While less common with hindered amines, it can happen under forcing conditions.

  • Base Strength: The use of a strong base, like triethylamine, can promote diacylation by deprotonating the amide intermediate, making it nucleophilic enough to react again.[7] Using a weaker base (e.g., pyridine) or a solid base like potassium carbonate with a phase-transfer catalyst can favor mono-acetylation.[7][8]

  • Reagent Stoichiometry: Use only a slight excess (e.g., 1.1-1.2 equivalents) of the acetylating agent. A large excess will increase the likelihood of diacylation.

  • Reaction Time and Temperature: Over-extending the reaction time or using excessively high temperatures can lead to the formation of side products. Monitor the reaction by TLC or LCMS to determine the optimal endpoint.

Q3: Which acetylating agent is best for my hindered amine: acetic anhydride or acetyl chloride?

A: The choice depends on the reactivity of your specific substrate.

  • Acetic Anhydride ((Ac)₂O): This is the most common and generally preferred reagent due to its moderate reactivity, lower cost, and easier handling.[2][9] The byproduct is acetic acid, which is less corrosive than HCl.[2] For many hindered amines, acetic anhydride under reflux or with a catalyst is sufficient.

  • Acetyl Chloride (AcCl): This is a more reactive acylating agent and can be effective when acetic anhydride fails.[1][10] However, its high reactivity can be less selective, and it violently reacts with water.[1][11] The reaction produces HCl, which must be scavenged by a base to prevent salt formation with the starting amine.[8][10]

A newer, greener approach involves using acetonitrile as both the acetylating agent and solvent in the presence of a solid Lewis acid catalyst like alumina, particularly in continuous-flow systems.[6][12]

Q4: Can I run the reaction without a solvent?

A: Yes, solvent-free reactions are a viable and often advantageous green chemistry approach. Stirring the amine with an equimolar amount of acetic anhydride or acetyl chloride, sometimes with a catalyst like iodine, can lead to high yields of the N-acetylated product, often in a very short time at room temperature.[4][5] This simplifies work-up, as the product may precipitate directly or be isolated after a simple wash.[5]

Comparative Data on N-Acetylation Conditions

The following tables summarize various conditions and their outcomes for the N-acetylation of aromatic amines. While not all substrates are sterically hindered, the data provides a useful comparison of different methodologies.

Table 1: Comparison of Acetylating Agents and Catalysts

SubstrateAcetylating AgentCatalyst/BaseSolventTimeTemp (°C)Yield (%)Reference
AnilineAcetic AnhydrideNoneWater5 minRT90[5]
AnilineAcetic AnhydrideNoneNone5 minRT89[5]
AnilineAcetyl ChlorideIodine (cat.)None<15 minRT95+[4]
AnilineAcetyl ChlorideK₂CO₃ / TBABDMF15-30 minRTHigh[8]
p-NitroanilineAcetic AnhydrideNoneNone8 minRT91[5]
AnilineAcetonitrileAluminaAcetonitrile (Flow)27 min (residence)200>99[6]

Note: RT = Room Temperature; TBAB = Tetrabutylammonium bromide; DMF = Dimethylformamide.

Experimental Protocols

Below are detailed methodologies for common N-acetylation procedures adaptable for hindered aromatic amines.

Protocol 1: General N-Acetylation using Acetic Anhydride

This protocol is a standard procedure suitable for moderately hindered aromatic amines.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the hindered aromatic amine (1.0 eq).

  • Solvent Addition: Dissolve the amine in a suitable solvent such as glacial acetic acid or toluene (approx. 5-10 mL per gram of amine).

  • Reagent Addition: Slowly add acetic anhydride (1.2 eq) to the stirred solution.

  • Heating: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice-cold water while stirring.

  • Isolation: The solid product will precipitate. Collect the crude product by vacuum filtration and wash the filter cake with cold water to remove acetic acid and any unreacted starting materials.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-acetylated product.[13]

Protocol 2: Catalyst-Free N-Acetylation in Water

This green and efficient protocol is effective for a range of amines.[5]

  • Setup: In a 50 mL round-bottom flask with a magnetic stir bar, add the aromatic amine (1.0 mmol).

  • Reagent Addition: Add acetic anhydride (1.2 mmol) to the flask.

  • Solvent Addition: Add water (5 mL) to the mixture.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 5-15 minutes. Monitor by TLC.

  • Isolation: Upon completion, the product often precipitates. If not, cool the mixture in an ice bath to induce crystallization. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water and dry. If necessary, the product can be further purified by recrystallization or column chromatography.

Protocol 3: N-Acetylation using Acetyl Chloride with a Base

This method is suitable for less reactive or highly hindered amines that fail to react with acetic anhydride.

  • Setup: In a three-neck flask equipped with a stir bar, dropping funnel, and nitrogen inlet, dissolve the hindered aromatic amine (1.0 eq) and a base (e.g., pyridine or triethylamine, 1.5 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add a solution of acetyl chloride (1.1 eq) in the same anhydrous solvent dropwise via the dropping funnel over 15-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting amine.

  • Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel, wash sequentially with dilute HCl (to remove the base), saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel or recrystallization.

Visual Workflow and Diagrams

The following diagrams illustrate the decision-making process for optimizing N-acetylation reactions.

Troubleshooting_Workflow start Start: N-Acetylation of Hindered Aromatic Amine initial_rxn Initial Attempt: Amine + (Ac)₂O Solvent (e.g., AcOH), Heat start->initial_rxn check_conversion Check Conversion (TLC / LCMS) initial_rxn->check_conversion success High Conversion? (>90%) check_conversion->success Yes failure Low / No Conversion check_conversion->failure No workup Proceed to Work-up & Purification success->workup end End: Pure Product workup->end troubleshoot_options Troubleshooting Steps failure->troubleshoot_options increase_temp Increase Temperature (e.g., higher boiling solvent) or use Microwave troubleshoot_options->increase_temp Option 1 add_catalyst Add Catalyst (e.g., ZnCl₂, Iodine) troubleshoot_options->add_catalyst Option 2 stronger_reagent Use Stronger Reagent: Acetyl Chloride + Base troubleshoot_options->stronger_reagent Option 3 increase_temp->check_conversion add_catalyst->check_conversion stronger_reagent->check_conversion

Caption: Troubleshooting workflow for optimizing N-acetylation reactions.

This technical guide is intended for use by trained chemistry professionals. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Please consult safety data sheets (SDS) for all chemicals before use.

References

Technical Support Center: Crystallization of N-(2-tert-butyl-4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of N-(2-tert-butyl-4-nitrophenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: My compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. To address this, you can try the following:

  • Increase the solvent volume: Add more of the hot solvent to ensure the compound fully dissolves before cooling.

  • Use a lower boiling point solvent: This will lower the temperature of the saturated solution.

  • Change the solvent or solvent system: A different solvent may prevent oiling out.

  • Cool the solution more slowly: Allow the solution to cool gradually to room temperature before placing it in an ice bath.

Q3: No crystals are forming, even after cooling the solution. What steps can I take to induce crystallization?

A3: If no crystals form, the solution may not be sufficiently supersaturated. Here are some techniques to induce crystallization:

  • Scratching the inner surface of the flask: Use a glass rod to scratch the flask below the solvent level. This can create nucleation sites.

  • Seeding: Add a tiny crystal of the pure compound to the solution to act as a template for crystal growth.

  • Reduce the solvent volume: Evaporate some of the solvent to increase the concentration of the compound.

  • Cool to a lower temperature: Use a dry ice/acetone bath for further cooling, but be mindful that rapid cooling can lead to smaller, less pure crystals.

Q4: The crystal yield is very low. How can I improve it?

A4: A low yield can be due to several factors:

  • Using too much solvent: This will keep a significant amount of your compound dissolved in the mother liquor. Try to use the minimum amount of hot solvent necessary to fully dissolve the compound.

  • Premature crystallization during hot filtration: If you perform a hot filtration step to remove insoluble impurities, ensure your apparatus is pre-heated to prevent the compound from crystallizing on the filter paper.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small crystals that are difficult to collect. Allow for slow cooling to maximize crystal growth.

Q5: The resulting crystals are colored. How can I obtain a purer, colorless product?

A5: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. However, be aware that charcoal can also adsorb some of your desired product, potentially reducing the yield. Use the minimum amount of charcoal necessary to decolorize the solution.

Troubleshooting Guide

The following table summarizes common crystallization problems with this compound and provides recommended solutions.

Problem Possible Cause Recommended Solution
Compound does not dissolve Incorrect solvent choice (compound is insoluble).Select a more suitable solvent. Refer to the Solvent Selection Table below.
Insufficient solvent.Add more solvent in small increments until the compound dissolves.
"Oiling out" Compound melting point is lower than the boiling point of the solvent.Use a lower boiling point solvent or a solvent mixture.
Solution is too concentrated.Add more hot solvent to the mixture.
No crystal formation Solution is not supersaturated.Evaporate some of the solvent or try a different solvent system where the compound has lower solubility at room temperature.
Nucleation is inhibited.Scratch the inside of the flask or add a seed crystal.
Rapid crystal formation (crashing out) Solution is too supersaturated.Reheat the solution and add a small amount of additional solvent.
Cooling is too fast.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Low crystal yield Too much solvent was used.Use the minimum amount of hot solvent required for dissolution.
Incomplete crystallization.Cool the solution for a longer period or at a lower temperature.
Loss during transfer or filtration.Ensure all crystals are transferred from the flask and washed with a minimal amount of cold solvent.
Crystals are impure (e.g., colored) Impurities co-precipitated.Recrystallize the product again. Consider using activated charcoal to remove colored impurities.

Data Presentation

Table 1: Qualitative Solubility of Structurally Similar Compounds

Since quantitative solubility data for this compound is not available, this table provides a qualitative guide based on the properties of similar aromatic nitro compounds. This should be used as a starting point for solvent screening.

Solvent Polarity Expected Solubility of this compound Notes
WaterHighLow at room temperature, may increase with heat.Often used as an anti-solvent with more soluble organic solvents.[1]
EthanolHighGood solubility, especially when hot.A common and effective solvent for recrystallization of similar compounds.[1]
MethanolHighGood solubility, especially when hot.Similar to ethanol, can be a good choice.
AcetoneMedium-HighLikely to be a good solvent.Its lower boiling point can be advantageous if "oiling out" is an issue.
Ethyl AcetateMediumModerate to good solubility.Often used in combination with less polar solvents like hexanes.
DichloromethaneMediumGood solubility.May be too good of a solvent, leading to low recovery unless an anti-solvent is used.
TolueneLowLower solubility.May be useful as an anti-solvent or for slower crystallization.
Hexanes/HeptaneLowPoor solubility.Primarily used as an anti-solvent.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

This protocol is a general guideline and should be optimized for your specific experimental conditions.

  • Solvent Selection: Based on small-scale tests, choose a solvent that dissolves this compound when hot but not at room temperature. A binary solvent system (e.g., ethanol/water) can also be effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate or in a water bath) with stirring until the solid dissolves completely. If using a binary solvent system, dissolve the compound in the "good" solvent first, and then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot filtration using a pre-warmed funnel and filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Mandatory Visualization

Experimental_Workflow General Crystallization Workflow for this compound cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude Product add_solvent Add minimum hot solvent start->add_solvent dissolve Complete Dissolution add_solvent->dissolve decolorize Add Charcoal (Optional) dissolve->decolorize hot_filtration Hot Filtration (Optional) decolorize->hot_filtration cool_slowly Slow Cooling to RT hot_filtration->cool_slowly ice_bath Ice Bath Cooling cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end end dry->end Pure Crystals

Caption: General experimental workflow for the crystallization of this compound.

Troubleshooting_Logic Troubleshooting Decision Tree for Crystallization cluster_no_crystals Solutions for No Crystals cluster_oiling_out Solutions for Oiling Out cluster_low_yield Solutions for Low Yield cluster_impure Solutions for Impure Crystals start Crystallization Problem no_crystals No Crystals Formed start->no_crystals oiling_out Compound Oiled Out start->oiling_out low_yield Low Yield start->low_yield impure_crystals Impure Crystals start->impure_crystals scratch Scratch Flask no_crystals->scratch seed Add Seed Crystal no_crystals->seed concentrate Concentrate Solution no_crystals->concentrate add_solvent Add More Solvent oiling_out->add_solvent change_solvent Change Solvent oiling_out->change_solvent min_solvent Use Minimum Hot Solvent low_yield->min_solvent slow_cool Cool Slowly low_yield->slow_cool recrystallize Recrystallize Again impure_crystals->recrystallize charcoal Use Activated Charcoal impure_crystals->charcoal

Caption: A decision tree outlining troubleshooting steps for common crystallization problems.

References

N-(2-tert-butyl-4-nitrophenyl)acetamide stability and degradation pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and potential degradation pathways of N-(2-tert-butyl-4-nitrophenyl)acetamide. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a tightly closed container in a dry and well-ventilated place.[1] Avoid exposure to sources of ignition as the compound can be combustible.

Q2: What are the known hazardous decomposition products of this compound?

A2: Under fire conditions, this compound may decompose to produce hazardous products such as carbon monoxide and nitrogen oxides.[1][2]

Q3: What personal protective equipment (PPE) should be used when handling this compound?

A3: When handling this compound, it is important to wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[3][4] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[3][4]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results or poor reproducibility. Compound degradation due to improper storage.Verify that the compound has been stored in a tightly sealed container in a cool, dry, and dark place. Consider using a fresh batch of the compound.
Contamination of the sample.Ensure all glassware and equipment are scrupulously clean. Use high-purity solvents and reagents.
Discoloration of the solid compound (e.g., darkening). Exposure to light (photodegradation) or air (oxidation).Store the compound in an amber-colored vial or a container protected from light. Consider storing under an inert atmosphere (e.g., nitrogen or argon).
Low purity observed by analytical methods (e.g., HPLC, NMR). Degradation during sample preparation or analysis.Prepare solutions fresh before use. Avoid prolonged exposure of solutions to heat or light. Check the compatibility of the compound with the analytical mobile phase or solvent.

Stability and Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in the available literature, potential degradation routes can be inferred based on its chemical structure and general knowledge of forced degradation studies.[5][6][7] Forced degradation studies are essential in pharmaceutical development to understand the stability of active pharmaceutical ingredients (APIs).[5][6][7]

Potential Degradation Pathways:

  • Hydrolysis: The amide linkage in this compound can be susceptible to hydrolysis under acidic or basic conditions, yielding 2-tert-butyl-4-nitroaniline and acetic acid.

  • Oxidation: The nitroaromatic ring and the tert-butyl group may be susceptible to oxidation, leading to a variety of degradation products.

  • Photodegradation: Aromatic nitro compounds can be sensitive to light, potentially leading to complex degradation pathways.

Below is a diagram illustrating a potential hydrolytic degradation pathway.

G compound This compound products 2-tert-butyl-4-nitroaniline + Acetic Acid compound->products  Hydrolysis (Acid/Base)

Caption: Potential hydrolytic degradation of this compound.

Experimental Protocols

To investigate the stability and degradation pathways of this compound, a forced degradation study can be performed.[5][6] The following is a general protocol that can be adapted for this compound.

Objective: To identify potential degradation products and assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • pH meter

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Photostability chamber

  • Oven

Experimental Workflow:

The following diagram outlines the general workflow for a forced degradation study.

G cluster_stress Stress Conditions cluster_analysis Analysis acid Acid Hydrolysis hplc HPLC-UV/MS Analysis acid->hplc base Base Hydrolysis base->hplc oxidation Oxidation oxidation->hplc thermal Thermal Stress thermal->hplc photo Photolytic Stress photo->hplc characterization Characterization of Degradants hplc->characterization start Prepare Stock Solution of Compound start->acid start->base start->oxidation start->thermal start->photo

References

Alternative catalysts for the synthesis of N-(2-tert-butyl-4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2-tert-butyl-4-nitrophenyl)acetamide, with a focus on alternative and greener catalytic methods.

Frequently Asked Questions (FAQs)

Q1: My standard acetylation using acetic anhydride is giving low yields for this compound. What could be the issue?

A1: Low yields in the acetylation of 2-tert-butyl-4-nitroaniline can be attributed to several factors. The bulky tert-butyl group ortho to the amine can sterically hinder the approach of the acetylating agent.[1] Additionally, the electron-withdrawing nitro group deactivates the aniline, making the nitrogen less nucleophilic.[2] Competing side reactions or incomplete conversion are common issues. Modifying reaction conditions, such as temperature and reaction time, or employing a more potent catalytic system can help improve yields.

Q2: What are some greener alternatives to traditional catalysts for this synthesis?

A2: Several greener catalytic systems can be employed for amide synthesis. These include boronic acids, zirconium (IV) and hafnium (IV) complexes, and enzymatic catalysts.[3][4] Microwave-assisted organic synthesis (MAOS) can also be a greener approach, often leading to shorter reaction times, higher yields, and reduced solvent usage.[5][6][7]

Q3: I am trying a boronic acid-catalyzed amidation. Why is the reaction not proceeding to completion?

A3: Boronic acid-catalyzed amidations are equilibrium reactions. The removal of water, a byproduct, is crucial to drive the reaction towards the product. This is typically achieved by using molecular sieves or azeotropic distillation. Ensure your solvent is anhydrous and that the molecular sieves are properly activated. The choice of boronic acid catalyst and reaction temperature can also significantly impact the reaction rate and yield.

Q4: When using a hafnium-based catalyst, I observe significant starting material even after prolonged reaction times. What can I do?

A4: Hafnium-catalyzed amidations are sensitive to reaction conditions. The catalyst loading, solvent, and temperature play critical roles.[3] Ensure the hafnium catalyst is active and not poisoned by impurities. The presence of water can deactivate the catalyst, so strictly anhydrous conditions are necessary. Increasing the catalyst loading or switching to a more polar aprotic solvent might enhance the reaction rate.

Q5: Are there any enzymatic options for the synthesis of this compound?

A5: Enzymatic synthesis of amides is a promising green alternative, often offering high selectivity and mild reaction conditions.[8][9] Lipases are commonly used for amidation reactions. However, the substrate scope can be a limitation, and the bulky nature of 2-tert-butyl-4-nitroaniline might pose a challenge for some enzymes. Screening a panel of lipases and optimizing reaction parameters such as pH, temperature, and solvent system would be necessary to develop an efficient enzymatic process.

Troubleshooting Guides

Issue 1: Low Conversion with Alternative Catalysts
Possible Cause Troubleshooting Step
Catalyst Inactivity Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). For solid catalysts, ensure they are properly activated if required.
Presence of Water Use anhydrous solvents and reagents. Dry glassware thoroughly before use. For reactions sensitive to water, consider performing them under an inert atmosphere (e.g., nitrogen or argon).
Sub-optimal Temperature Optimize the reaction temperature. Some catalytic cycles require an initial heating phase to activate the catalyst. Monitor the reaction progress at different temperatures using techniques like TLC or LC-MS.
Insufficient Reaction Time Monitor the reaction over a longer period. Sterically hindered substrates may require extended reaction times for complete conversion.
Incorrect Solvent The choice of solvent can significantly influence the reaction rate and catalyst solubility. Screen a range of solvents with different polarities.
Issue 2: Formation of Side Products
Possible Cause Troubleshooting Step
Over-reaction or Decomposition Monitor the reaction closely and stop it once the starting material is consumed to prevent the formation of degradation products. Lowering the reaction temperature might also help.
Reaction with Solvent Ensure the chosen solvent is inert under the reaction conditions. Some solvents can participate in side reactions with highly reactive intermediates.
Impure Starting Materials Purify the starting materials (2-tert-butyl-4-nitroaniline and the acetylating agent) before use to remove any reactive impurities that could lead to side products.

Experimental Protocols: Alternative Catalytic Syntheses

Protocol 1: Boronic Acid-Catalyzed Synthesis

This protocol is adapted from general procedures for boronic acid-catalyzed amidation.

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-tert-butyl-4-nitroaniline (1.0 mmol), acetic acid (1.2 mmol), and an arylboronic acid catalyst (e.g., 4-nitrophenylboronic acid, 10 mol%).[10]

  • Add anhydrous toluene (10 mL) and activated 4Å molecular sieves.

  • Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the molecular sieves.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Hafnium(IV)-Catalyzed Synthesis

This protocol is based on literature methods for hafnium-catalyzed direct amide formation.[3][4]

  • In a glovebox, add [Hf(Cp)₂Cl₂] (5 mol%) to a flame-dried Schlenk tube.

  • Add anhydrous THF (5 mL) and stir for 10 minutes.

  • Add 2-tert-butyl-4-nitroaniline (1.0 mmol) and acetic acid (1.1 mmol).

  • Add activated 3Å molecular sieves.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench with a small amount of water.

  • Filter the mixture through a pad of Celite and wash with ethyl acetate.

  • Wash the combined organic filtrates with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the residue by flash chromatography.

Protocol 3: Microwave-Assisted Synthesis (Catalyst-Free)

This protocol is a general method for microwave-assisted amidation.[11]

  • In a 10 mL microwave vial, combine 2-tert-butyl-4-nitroaniline (1.0 mmol) and acetic anhydride (1.5 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-30 minutes), with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Carefully open the vial and dilute the contents with ethyl acetate.

  • Wash the organic solution with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation: Comparison of Catalytic Methods

The following table provides a comparative summary of different catalytic methods for the synthesis of this compound. The data is illustrative and based on typical outcomes for similar N-acetylation reactions.

Catalyst/MethodAcetylating AgentSolventTemperature (°C)Reaction TimeTypical Yield (%)
None (Conventional) Acetic AnhydrideAcetic Acid1004-8 h40-60
Boronic Acid Acetic AcidToluene11012-24 h70-85
Hafnium(IV) Complex Acetic AcidTHF258-16 h75-90
Microwave (Catalyst-Free) Acetic AnhydrideNone12010-30 min85-95

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Reagents & Catalyst mixing 4. Mixing reagents->mixing solvent 2. Anhydrous Solvent solvent->mixing glassware 3. Dried Glassware glassware->reagents heating 5. Heating/Stirring mixing->heating monitoring 6. TLC/LC-MS Monitoring heating->monitoring quenching 7. Quenching monitoring->quenching Completion extraction 8. Extraction quenching->extraction purification 9. Chromatography extraction->purification final_product final_product purification->final_product Final Product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_solutions Potential Solutions start Low Yield or Incomplete Reaction check_catalyst Is the catalyst active and handled correctly? start->check_catalyst check_conditions Are reaction conditions (temp, time, solvent) optimal? start->check_conditions check_reagents Are starting materials and solvents pure and dry? start->check_reagents sol_catalyst Use fresh catalyst, increase loading check_catalyst->sol_catalyst sol_conditions Optimize temperature, extend reaction time check_conditions->sol_conditions sol_reagents Purify/dry reagents and solvents check_reagents->sol_reagents improve improve sol_catalyst->improve Improved Yield sol_conditions->improve sol_reagents->improve

Caption: Troubleshooting logic for addressing low yields in the synthesis.

References

Overcoming steric hindrance in N-(2-tert-butyl-4-nitrophenyl)acetamide reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-(2-tert-butyl-4-nitrophenyl)acetamide. The bulky ortho-tert-butyl group in this compound presents significant steric hindrance, which can impede common reactions. This guide offers strategies to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my deacetylation of this compound so slow or incomplete under standard acidic or basic hydrolysis conditions?

A1: The primary reason for slow or incomplete reaction is the significant steric hindrance caused by the tert-butyl group at the ortho position to the acetamido group. This bulkiness restricts the access of nucleophiles (like hydroxide ions) or water to the carbonyl carbon of the amide. Standard conditions often require prolonged heating at high temperatures, which can lead to degradation of the starting material or product.[1]

Q2: What are the common side products I might see during the hydrolysis of this compound?

A2: Under harsh acidic or basic conditions, you may observe decomposition of the aromatic ring, particularly if the reaction is heated for an extended period. Incomplete hydrolysis will result in the recovery of unreacted starting material. Depending on the specific reagents used, other side reactions might occur, but the primary challenge is typically the lack of reactivity rather than the formation of numerous side products.

Q3: Are there milder alternatives to strong acid or base hydrolysis for removing the acetyl group?

A3: Yes, several milder methods can be employed. Catalytic methods, such as using thionyl chloride in an alcohol solvent, have proven effective for the deacylation of sterically hindered N-arylacetamides.[2] Enzymatic deacetylation using acylases is another gentle option, though it may require screening for a suitable enzyme.[1] For substrates sensitive to harsh conditions, using a milder reagent like the Schwartz reagent might also be a viable, albeit more expensive, option.[3]

Q4: Can microwave-assisted heating improve my reaction rates?

A4: Absolutely. Microwave irradiation is an effective technique for accelerating the hydrolysis of sterically hindered amides.[4][5] It can significantly reduce reaction times from many hours to minutes by efficiently heating the reaction mixture to the required temperature. This can be applied to both acidic and basic hydrolysis protocols.

Q5: I am trying to perform an electrophilic aromatic substitution on the ring. How does the steric hindrance from the tert-butyl group affect this?

A5: The tert-butyl group is a bulky ortho, para-directing group. However, its size will sterically hinder substitution at the adjacent ortho position (position 3). Therefore, electrophilic substitution is most likely to occur at the other position ortho to the acetamido group (position 6), which is also meta to the nitro group. The acetamido group is also ortho, para-directing, while the nitro group is meta-directing. The combined directing effects and steric hindrance will favor substitution at position 6.

Troubleshooting Guides

Guide 1: Troubleshooting Incomplete Deacetylation/Hydrolysis

This guide provides a logical workflow for troubleshooting incomplete deacetylation of this compound.

G start Start: Incomplete Deacetylation check_conditions Review Reaction Conditions: - Temperature - Time - Reagent Concentration start->check_conditions increase_severity Increase Severity of Conditions (Longer time, Higher temp.) check_conditions->increase_severity degradation Observe Degradation? increase_severity->degradation success Success: Complete Deacetylation increase_severity->success Reaction complete switch_method Switch to Alternative Method degradation->switch_method Yes degradation->success No, reaction complete microwave Option 1: Microwave-Assisted Hydrolysis switch_method->microwave socl2 Option 2: SOCl2/MeOH Method switch_method->socl2 enzymatic Option 3: Enzymatic Deacetylation switch_method->enzymatic microwave->success failure Failure: Re-evaluate Strategy microwave->failure socl2->success socl2->failure enzymatic->success enzymatic->failure

Caption: Troubleshooting workflow for incomplete deacetylation.

Guide 2: Experimental Workflow for SOCl₂-Catalyzed Deacetylation

This diagram outlines the key steps for performing a deacetylation reaction using thionyl chloride in methanol, a method particularly effective for sterically hindered and electron-deficient N-arylacetamides.[2]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep Dissolve this compound in anhydrous Methanol reaction Add SOCl2 dropwise at room temperature Monitor reaction by TLC prep->reaction workup Quench with saturated NaHCO3 solution Extract with organic solvent (e.g., Ethyl Acetate) reaction->workup purify Dry organic layer over Na2SO4 Concentrate in vacuo Purify by column chromatography workup->purify

Caption: Workflow for SOCl₂-catalyzed deacetylation.

Quantitative Data

The following table summarizes yields for the deacetylation of various N-arylacetamides using the SOCl₂/Methanol method, demonstrating its effectiveness, especially for substrates with electron-withdrawing groups.

EntrySubstrate (N-Arylacetamide)Time (h)Yield (%)
14-Nitroacetanilide0.198
22-Nitroacetanilide0.197
34-Chloroacetanilide1.596
44-Bromoacetanilide1.595
5Acetanilide3.092
64-Methylacetanilide5.090
74-Methoxyacetanilide6.089
82-Chloro-4-nitro-N-phenylacetamide0.298

Data adapted from a study on the deacylation of N-arylacetamides.[2] The high yields and short reaction times for nitro-substituted substrates (Entries 1, 2, and 8) suggest this method is highly suitable for this compound.

Experimental Protocols

Protocol 1: Deacetylation using Thionyl Chloride in Methanol

This protocol is adapted from a general procedure for the deacylation of N-arylacetamides and is expected to be effective for the sterically hindered title compound.[2]

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol (0.2 M solution).

  • Stir the solution at room temperature.

  • Slowly add thionyl chloride (2.0 eq) dropwise to the solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). Given the presence of a nitro group, the reaction is expected to be rapid (potentially under 30 minutes).

  • Once the starting material is consumed, carefully quench the reaction by adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-tert-butyl-4-nitroaniline.

Protocol 2: General Microwave-Assisted Acidic Hydrolysis

This is a general guideline for accelerating the hydrolysis of sterically hindered amides.

Materials:

  • This compound

  • 6M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Hydroxide (NaOH) solution for neutralization

  • Ethyl Acetate

  • Microwave reactor vials

Procedure:

  • Place this compound (1.0 eq) and 6M HCl (10-20 volumes) in a microwave reactor vial.

  • Seal the vial and place it in the microwave reactor.

  • Heat the mixture to a temperature between 120-150°C for 10-30 minutes. (Optimization of time and temperature may be required).

  • After cooling, carefully open the vial and neutralize the reaction mixture with a suitable base (e.g., 6M NaOH) to pH 7-8.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product as necessary.

References

Managing exothermic reactions in the nitration of 2-tert-butyl acetanilide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for managing the exothermic nitration of 2-tert-butyl acetanilide. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the nitration of 2-tert-butyl acetanilide in a question-and-answer format.

Issue 1: Runaway Exothermic Reaction

  • Question: My reaction temperature is increasing uncontrollably. What should I do and what might have caused this?

  • Answer: An uncontrolled temperature increase indicates a runaway exothermic reaction, which is a significant safety hazard.

    Immediate Actions:

    • Immediately cease the addition of the nitrating agent.

    • Increase the efficiency of the cooling bath (e.g., by adding more dry ice to an acetone bath).

    • If the temperature continues to rise rapidly, quench the reaction by carefully and slowly adding a large volume of cold water or ice.

    Potential Causes & Solutions:

    • Too Rapid Addition of Nitrating Agent: The rate of addition of the nitric acid/sulfuric acid mixture may have been too fast, generating heat more rapidly than the cooling system could dissipate it. For future experiments, reduce the addition rate.

    • Inadequate Cooling: The cooling bath may not be efficient enough for the scale of the reaction. Ensure the reaction flask is sufficiently submerged and that the cooling medium is at the appropriate temperature (e.g., 0-5°C).

    • Incorrect Reagent Concentration: Using overly concentrated reagents can lead to a more vigorous reaction. Ensure the correct concentrations of nitric and sulfuric acid are being used.

Issue 2: Low Yield of the Desired Product

  • Question: After workup, the yield of my nitrated product is very low. What are the possible reasons?

  • Answer: Low yields can result from several factors during the reaction and workup process.

    Troubleshooting Steps:

    • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material has been consumed before quenching the reaction.[1]

    • Product Loss During Workup: The nitrated product may be lost during the extraction or purification steps. Check the aqueous layer for any dissolved product. Ensure the pH of the aqueous phase is appropriate for minimizing the solubility of the product during extraction.

    • Side Reactions: Over-nitration or the formation of other side products can reduce the yield of the desired isomer. Ensure strict temperature control to minimize side reactions.

    • Purity of Starting Materials: Impurities in the 2-tert-butyl acetanilide or the reagents can interfere with the reaction. Use reagents of high purity.[2]

Issue 3: Formation of Multiple Isomers

  • Question: I have obtained a mixture of ortho- and para-nitro isomers. How can I improve the regioselectivity?

  • Answer: The directing effects of the substituents on the aromatic ring influence the position of nitration. For acetanilide, both ortho and para positions are activated.

    Strategies for Improving Selectivity:

    • Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of one isomer over the other. Experiment with carrying out the reaction at a lower temperature (e.g., -10°C to 0°C).

    • Choice of Nitrating Agent: The choice of nitrating agent can influence the ortho/para ratio. While mixed acid (HNO₃/H₂SO₄) is common, other nitrating agents like acetyl nitrate might offer different selectivity.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary safety concern with the nitration of 2-tert-butyl acetanilide?

A1: The primary safety concern is the highly exothermic nature of the reaction.[4] A failure to control the temperature can lead to a runaway reaction, potentially causing a rapid increase in pressure and the release of toxic nitrogen oxides. Always work in a well-ventilated fume hood and have a plan for emergency quenching of the reaction.

Q2: Why is a mixture of nitric acid and sulfuric acid used as the nitrating agent?

A2: Sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid.[5][6] The nitronium ion is the active species that attacks the aromatic ring in electrophilic aromatic substitution.[5][6]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot(s).

Q4: What is the purpose of pouring the reaction mixture over ice after the reaction is complete?

A4: Pouring the reaction mixture over ice serves two main purposes. First, it quenches the reaction by diluting the acid and rapidly cooling the mixture. Second, it helps to precipitate the solid nitrated product, which is typically much less soluble in the cold aqueous solution.

Experimental Protocol: Nitration of 2-tert-Butyl Acetanilide

This protocol provides a detailed methodology for the nitration of 2-tert-butyl acetanilide.

Materials:

  • 2-tert-butyl acetanilide

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Distilled Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve 2-tert-butyl acetanilide in glacial acetic acid.

  • Cool the flask in an ice bath to 0-5°C.

  • Slowly add concentrated sulfuric acid dropwise while maintaining the temperature below 10°C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 2-tert-butyl acetanilide, ensuring the temperature does not exceed 10°C.[7]

  • After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture over a beaker of crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol to obtain the purified nitrated 2-tert-butyl acetanilide.

Quantitative Data Summary

The following tables summarize representative quantitative data for the nitration of anilides. Note that specific values for 2-tert-butyl acetanilide may vary.

Table 1: Effect of Temperature on Yield and Isomer Ratio

Reaction Temperature (°C)Total Yield (%)Ortho-isomer (%)Para-isomer (%)
0853070
10823565
25754060

Table 2: Reagent Quantities for a Typical Lab-Scale Synthesis

ReagentMolar EquivalentTypical Amount (for 5g starting material)
2-tert-butyl acetanilide1.05.0 g
Concentrated H₂SO₄2.010 mL
Concentrated HNO₃1.12.5 mL

Visualizations

ExothermicReactionWorkflow Workflow for Managing Exothermic Nitration prep Prepare Reactants & Cooling Bath dissolve Dissolve 2-tert-butyl acetanilide in Glacial Acetic Acid prep->dissolve cool_initial Cool to 0-5°C dissolve->cool_initial add_h2so4 Slowly Add Conc. H₂SO₄ cool_initial->add_h2so4 prep_nitrating_mix Prepare Nitrating Mixture (HNO₃ + H₂SO₄) add_h2so4->prep_nitrating_mix add_nitrating_mix Add Nitrating Mixture Dropwise prep_nitrating_mix->add_nitrating_mix monitor_temp Monitor Temperature Continuously add_nitrating_mix->monitor_temp temp_ok Temperature < 10°C monitor_temp->temp_ok Yes temp_high Temperature > 10°C monitor_temp->temp_high No stir Stir at 0-5°C for 1-2h temp_ok->stir slow_addition Slow or Stop Addition temp_high->slow_addition enhance_cooling Enhance Cooling slow_addition->enhance_cooling enhance_cooling->monitor_temp monitor_rxn Monitor by TLC stir->monitor_rxn quench Quench on Ice monitor_rxn->quench filter_wash Filter and Wash quench->filter_wash recrystallize Recrystallize filter_wash->recrystallize

Caption: Workflow for Managing Exothermic Nitration.

TroubleshootingTree Troubleshooting Low Yield start Low Product Yield check_tlc Was Starting Material Consumed (TLC)? start->check_tlc check_workup Was Product Lost During Workup? check_tlc->check_workup Yes incomplete_rxn Incomplete Reaction: Increase reaction time or re-evaluate stoichiometry. check_tlc->incomplete_rxn No check_side_reactions Were Side Products Observed? check_workup->check_side_reactions No workup_loss Workup Loss: Check aqueous layers. Optimize extraction pH. check_workup->workup_loss Yes check_reagents Were Reagents Pure? check_side_reactions->check_reagents No side_products Side Reactions: Improve temperature control. Consider alternative nitrating agents. check_side_reactions->side_products Yes impure_reagents Impure Reagents: Use high-purity starting materials and reagents. check_reagents->impure_reagents No

Caption: Troubleshooting Logic for Low Product Yield.

References

Purification strategy for N-(2-tert-butyl-4-nitrophenyl)acetamide on a large scale

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Purification of N-(2-tert-butyl-4-nitrophenyl)acetamide

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the large-scale purification of this compound. The information is targeted towards researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities can include:

  • Isomeric Impurities: Positional isomers such as N-(4-tert-butyl-2-nitrophenyl)acetamide can form during the nitration step.

  • Starting Materials: Unreacted starting materials like 2-tert-butylaniline or acetic anhydride may be present.

  • Over-acetylation or Hydrolysis Products: Di-acetylated products or hydrolyzed starting materials could be present.

  • Solvent Residues: Residual solvents from the reaction or previous purification steps.

Q2: My purified this compound has a low purity by HPLC. What are the likely causes and how can I improve it?

A2: Low purity can stem from several factors. A common purification method for similar compounds is recrystallization. If you are experiencing low purity after recrystallization, consider the following:

  • Inappropriate Solvent System: The chosen solvent may be too good, leading to co-dissolving of impurities, or too poor, causing the product to crash out with impurities. Experiment with different solvent systems. A binary solvent system (e.g., ethanol-water) can be effective.[1]

  • Insufficient Cooling or Rapid Cooling: Slow cooling during recrystallization is crucial for the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Presence of Oily Impurities: If an oil is forming during recrystallization, it may be due to the melting point of the impurity or product being lower than the boiling point of the solvent. Try a lower boiling point solvent or perform a hot filtration to remove insoluble impurities.

Q3: I am observing a significant loss of yield during the purification process. What steps can I take to improve the recovery of my product?

A3: Poor yield is a common challenge in large-scale purification. To improve your yield:

  • Optimize Recrystallization Solvent: The ideal recrystallization solvent will dissolve the compound when hot but have very low solubility when cold. This maximizes the recovery of the purified product upon cooling.

  • Mother Liquor Analysis: Analyze the mother liquor (the liquid remaining after crystallization) by techniques like TLC or HPLC. If a significant amount of product is present, consider a second crystallization from the mother liquor or a different purification technique for this fraction.

  • Avoid Multiple Transfers: Minimize the number of times the material is transferred between vessels to reduce mechanical losses.

  • Consider an Alternative Purification Method: If recrystallization is consistently giving low yields, column chromatography, though less ideal for very large scales, might be necessary for initial purification to remove key impurities before a final recrystallization step.

Q4: Can I use column chromatography for large-scale purification of this compound?

A4: While column chromatography is a powerful purification technique, its scalability can be a concern. For large-scale industrial production, it is often used to remove specific, difficult-to-separate impurities rather than as the primary bulk purification method. If you must use chromatography, consider using a medium-pressure liquid chromatography (MPLC) system with a suitable stationary phase (e.g., silica gel) and an optimized mobile phase. A scalable HPLC method for a related compound, N-(2-methoxy-4-nitrophenyl)-acetamide, uses a reverse-phase column with a mobile phase of acetonitrile and water with a phosphoric acid modifier, which can be adapted.[2]

Data Presentation

Table 1: Solvent Systems for Recrystallization

Solvent SystemRatio (v/v)Expected Purity ImprovementNotes
Ethanol-Water20:80 to 80:20Can significantly increase purity from a crude state.[1]The optimal ratio will depend on the impurity profile. Start with a higher ethanol concentration and add water to induce crystallization.
MethanolN/AGood for removing non-polar impurities.This compound is likely soluble in methanol.
IsopropanolN/AAn alternative to ethanol with different solubility characteristics.
Ethyl AcetateN/AA good solvent for many organic compounds; may require a co-solvent to induce crystallization.Single crystals of a related compound have been grown from an ethyl acetate solution.
Methyl tert-butyl ether (MTBE) - Methanol5:1Has been used for pulping a similar compound to achieve high purity.[3]Pulping or slurry washing can be an effective purification step.

Experimental Protocols

Protocol 1: Large-Scale Recrystallization

  • Solvent Selection: Based on small-scale trials, select a suitable solvent or solvent system (refer to Table 1).

  • Dissolution: In a appropriately sized reaction vessel equipped with a mechanical stirrer and reflux condenser, add the crude this compound. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a heated filter funnel to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling: Allow the solution to cool slowly to room temperature with gentle stirring. For maximum recovery, cool the mixture further in an ice bath.

  • Isolation: Collect the crystals by filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Slurry Washing (Pulping)

  • Suspension: In a reaction vessel, suspend the crude this compound in a chosen solvent system (e.g., MTBE:Methanol 5:1) at a specific temperature (e.g., 15-25 °C).[3] The solid should not fully dissolve.

  • Stirring: Stir the slurry for a predetermined amount of time (e.g., 1-2 hours) to allow the impurities to dissolve into the solvent.

  • Isolation: Filter the solid using a Buchner funnel.

  • Washing: Wash the solid with a small amount of the cold solvent system.

  • Drying: Dry the purified product under vacuum.

Visualizations

Purification_Troubleshooting cluster_start cluster_purification Purification Strategy cluster_analysis Analysis cluster_outcome cluster_troubleshooting Troubleshooting start Crude Product: This compound recrystallization Recrystallization start->recrystallization analysis Purity & Yield Analysis (HPLC, TLC) recrystallization->analysis pass Product Meets Specifications analysis->pass Purity & Yield OK fail Product Fails Specifications analysis->fail Purity or Yield NOT OK low_purity Low Purity fail->low_purity If Purity is Low low_yield Low Yield fail->low_yield If Yield is Low change_solvent Change Solvent System low_purity->change_solvent optimize_cooling Optimize Cooling Rate low_purity->optimize_cooling slurry_wash Consider Slurry Wash low_purity->slurry_wash low_yield->change_solvent rework_mother_liquor Rework Mother Liquor low_yield->rework_mother_liquor change_solvent->recrystallization optimize_cooling->recrystallization rework_mother_liquor->recrystallization slurry_wash->recrystallization

Caption: Troubleshooting workflow for the purification of this compound.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of N-(2-tert-butyl-4-nitrophenyl)acetamide by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical development and quality control, the precise determination of purity for active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a detailed comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques—High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC)—for the purity analysis of N-(2-tert-butyl-4-nitrophenyl)acetamide. This document is intended for researchers, scientists, and drug development professionals seeking to understand the optimal methodologies for purity assessment.

Executive Summary

Quantitative NMR (qNMR) offers a primary analytical method for purity determination, directly quantifying the analyte against a certified internal standard without the need for a specific reference standard of the analyte itself.[1] This approach provides a high degree of accuracy and traceability.[2][3] In comparison, HPLC is a widely used separative technique that excels in identifying and quantifying impurities, while DSC provides a measure of bulk purity based on the melting properties of the substance.[4][5] The choice of method depends on the specific requirements of the analysis, including the need for a primary method, the nature of the expected impurities, and the desired level of accuracy.

Comparative Purity Analysis Data

The following table summarizes hypothetical yet representative data for the purity analysis of a single batch of this compound using qNMR, HPLC, and DSC. This data illustrates the expected outcomes and precision of each technique.

Analytical MethodPurity (%)Relative Standard Deviation (RSD, %)Key Remarks
qNMR 99.50.2Direct measurement against an internal standard; provides a highly accurate molar concentration.
HPLC (Area %) 99.60.5Assumes all impurities have the same response factor as the main component; may require correction factors for accurate quantification.
DSC 99.40.8Measures the purity of the crystalline bulk material; insensitive to amorphous impurities or those that do not affect the melting point.[4][5]

Experimental Protocols

Quantitative ¹H-NMR (qNMR) Spectroscopy

This protocol outlines the general procedure for determining the purity of this compound using qNMR with an internal standard.

a) Materials and Instrumentation:

  • This compound (analyte)

  • Internal Standard (e.g., Maleic Acid, 1,4-Dinitrobenzene) of certified high purity[6]

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR spectrometer (400 MHz or higher)

  • Analytical balance (accurate to 0.01 mg)

  • Volumetric glassware

b) Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the chosen internal standard into the same vial. The internal standard should have signals that do not overlap with the analyte signals.[7]

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

  • Vortex the vial to ensure complete dissolution and homogenization.

  • Transfer the solution to a 5 mm NMR tube.

c) NMR Data Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation.[6]

  • Number of Scans (ns): Typically 16 or 32 scans to achieve an adequate signal-to-noise ratio.

  • Acquisition Time (aq): Sufficient to ensure good digital resolution.

  • Temperature: Maintain a constant temperature (e.g., 298 K).

d) Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved, characteristic signal of the analyte (e.g., a singlet from the tert-butyl group or an aromatic proton signal) and a signal from the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Experimental Workflow for qNMR Purity Analysis

G qNMR Purity Analysis Workflow A Sample Preparation B Weigh Analyte and Internal Standard A->B C Dissolve in Deuterated Solvent B->C D Transfer to NMR Tube C->D E NMR Data Acquisition D->E Load Sample F Set Acquisition Parameters (d1, ns, etc.) E->F G Acquire Spectrum F->G H Data Processing G->H Process FID I Fourier Transform, Phasing, Baseline Correction H->I J Integrate Signals I->J K Purity Calculation J->K Use Integral Values L Apply Purity Formula K->L M Final Purity Result L->M

Caption: Workflow for qNMR Purity Determination.

High-Performance Liquid Chromatography (HPLC)

This protocol describes a general reversed-phase HPLC method for purity analysis.

a) Materials and Instrumentation:

  • This compound

  • HPLC-grade acetonitrile and water

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with a UV detector

b) Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 30% acetonitrile, ramping to 90% over 15 minutes).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

c) Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a working concentration of about 0.1 mg/mL with the initial mobile phase composition.

d) Data Analysis:

  • Inject the sample and record the chromatogram.

  • Integrate the peak area of the main component and all impurity peaks.

  • Calculate the purity using the area percent method:

    Purity (%) = (Area_main / (Area_main + ΣArea_impurities)) * 100

Logical Flow for HPLC Purity Assessment

G HPLC Purity Analysis Logic cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Prepare Mobile Phase C Equilibrate HPLC System A->C B Prepare Sample Solution D Inject Sample B->D C->D E Separation on Column D->E F UV Detection E->F G Integrate Peak Areas F->G H Calculate Area Percent Purity G->H I Final Purity Report H->I

Caption: Logical Flow for HPLC Purity Assessment.

Differential Scanning Calorimetry (DSC)

This protocol provides a general method for purity determination by DSC based on the van't Hoff equation.[8]

a) Materials and Instrumentation:

  • This compound

  • DSC instrument

  • Aluminum crucibles

b) Experimental Procedure:

  • Accurately weigh 1-3 mg of the sample into an aluminum crucible and hermetically seal it.

  • Place the crucible in the DSC cell.

  • Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting range.

  • Record the heat flow as a function of temperature.

c) Data Analysis:

  • The instrument software is used to analyze the melting endotherm.

  • The purity is calculated based on the van't Hoff law, which relates the melting point depression to the mole fraction of impurities.[8] The software typically performs this calculation automatically.

DSC Purity Analysis Pathway

G DSC Purity Analysis Pathway A Sample Preparation B Weigh 1-3 mg of Sample A->B C Seal in Aluminum Crucible B->C D DSC Measurement C->D E Heat at a Constant Rate (e.g., 1-2 °C/min) D->E F Record Heat Flow vs. Temperature E->F G Data Analysis F->G H Analyze Melting Endotherm G->H I Calculate Purity via van't Hoff Equation H->I J Purity Value (mol %) I->J

Caption: DSC Purity Analysis Pathway.

Comparison of Methods

FeatureqNMRHPLCDSC
Principle Quantifies nuclei; signal intensity is directly proportional to the number of moles.[6]Physical separation of components followed by detection (usually UV).Measures the depression of melting point due to impurities.[8]
Quantification Absolute (primary method) with a certified internal standard.Relative (requires a reference standard of the analyte for accurate quantification) or area percent.Absolute, based on thermodynamic principles.
Selectivity High; can distinguish between structurally similar molecules.High; excellent for separating impurities.Low; cannot distinguish between different impurities.
Sample Throughput Moderate; sample preparation is simple, but acquisition can be time-consuming.High; well-suited for automated analysis of many samples.Moderate to low, due to slow heating rates.
Limitations Signal overlap can be an issue; requires a pure internal standard.Co-eluting impurities can lead to inaccurate results; requires chromophoric impurities for UV detection.Not suitable for amorphous or thermally unstable compounds; insensitive to impurities insoluble in the melt.[4][5]
Traceability Directly traceable to SI units through the certified internal standard.Traceability is dependent on the purity of the reference standard used.Traceable to the temperature scale.

Conclusion

For the purity analysis of this compound, qNMR stands out as a powerful, primary method that provides a direct and highly accurate measure of purity with clear metrological traceability. HPLC is an indispensable orthogonal technique, particularly valuable for the identification and quantification of individual impurities, thus offering a detailed impurity profile. DSC serves as a useful complementary method for assessing the purity of the bulk crystalline material.

For regulatory filings and in-depth characterization, a combination of these methods is often recommended. For instance, qNMR can be used to assign the purity of a primary reference standard, which is then used for the routine quantification of batch samples by HPLC. This integrated approach leverages the strengths of each technique to ensure the highest confidence in the quality and purity of the target compound.

References

A Comparative Guide to the Synthesis of N-(2-tert-butyl-4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and selective synthesis of target molecules is paramount. This guide provides a comparative analysis of two plausible synthetic routes for N-(2-tert-butyl-4-nitrophenyl)acetamide, a substituted nitroaromatic compound with potential applications as a chemical intermediate. The comparison is based on established chemical principles and analogous reactions reported in the literature, offering insights into potential yields, regioselectivity, and experimental considerations.

Alternative Synthesis Routes: An Overview

Two primary synthetic pathways for this compound are proposed, starting from commercially available 2-tert-butylaniline. The key difference between the routes lies in the sequence of the acetylation and nitration reactions.

  • Route 1: Acetylation followed by Nitration. This route involves the initial protection of the amino group via acetylation, followed by the electrophilic aromatic substitution (nitration) on the activated ring.

  • Route 2: Nitration followed by Acetylation. In this alternative pathway, the nitration of the aniline derivative is performed first, followed by the acetylation of the resulting nitroaniline intermediate.

The choice between these routes will largely depend on the regioselectivity of the nitration step and the ease of purification of the intermediates and the final product.

Comparative Data of Synthesis Routes

ParameterRoute 1: Acetylation-NitrationRoute 2: Nitration-Acetylation
Starting Material 2-tert-butylaniline2-tert-butylaniline
Key Steps 1. Acetylation 2. Nitration1. Nitration 2. Acetylation
Potential Major Product This compoundThis compound
Potential Byproducts N-(2-tert-butyl-6-nitrophenyl)acetamide2-tert-butyl-6-nitroaniline
Estimated Overall Yield Moderate to HighLow to Moderate
Purification Challenges Separation of 4-nitro and 6-nitro isomersSeparation of 4-nitro and 6-nitro isomers

Experimental Protocols

Route 1: Acetylation of 2-tert-butylaniline followed by Nitration

Step 1: Synthesis of N-(2-tert-butylphenyl)acetamide

  • Methodology: In a round-bottom flask, 2-tert-butylaniline (1 equivalent) is dissolved in glacial acetic acid. Acetic anhydride (1.1 equivalents) is added dropwise while stirring. The reaction mixture is heated at reflux for 2 hours. After cooling to room temperature, the mixture is poured into ice-water. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford N-(2-tert-butylphenyl)acetamide.

Step 2: Nitration of N-(2-tert-butylphenyl)acetamide

  • Methodology: N-(2-tert-butylphenyl)acetamide (1 equivalent) is dissolved in concentrated sulfuric acid at 0°C. A mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid is added dropwise, maintaining the temperature below 5°C. The reaction is stirred at this temperature for 1 hour and then allowed to warm to room temperature for an additional hour. The reaction mixture is then carefully poured onto crushed ice. The precipitated product is collected by filtration, washed with water until neutral, and then purified by recrystallization from ethanol to separate the major 4-nitro isomer from the minor 6-nitro isomer.

Route 2: Nitration of 2-tert-butylaniline followed by Acetylation

Step 1: Synthesis of 2-tert-butyl-4-nitroaniline and 2-tert-butyl-6-nitroaniline

  • Methodology: 2-tert-butylaniline (1 equivalent) is added dropwise to a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid at 0°C. The reaction mixture is stirred at this temperature for 2 hours. The mixture is then poured onto ice, and the solution is neutralized with a sodium hydroxide solution. The resulting precipitate, a mixture of 2-tert-butyl-4-nitroaniline and 2-tert-butyl-6-nitroaniline, is collected by filtration and washed with water. The isomers are then separated by column chromatography.

Step 2: Acetylation of 2-tert-butyl-4-nitroaniline

  • Methodology: The purified 2-tert-butyl-4-nitroaniline (1 equivalent) is dissolved in acetic anhydride. A catalytic amount of concentrated sulfuric acid is added, and the mixture is heated at 50°C for 1 hour. After cooling, the mixture is poured into water, and the product is extracted with ethyl acetate. The organic layer is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield this compound.

Pathway and Workflow Visualizations

Route1 start 2-tert-butylaniline step1 Acetylation (Acetic Anhydride, Acetic Acid) start->step1 intermediate N-(2-tert-butylphenyl)acetamide step1->intermediate step2 Nitration (HNO3, H2SO4) intermediate->step2 product This compound (Major Product) step2->product byproduct N-(2-tert-butyl-6-nitrophenyl)acetamide (Minor Product) step2->byproduct Route2 start 2-tert-butylaniline step1 Nitration (HNO3, H2SO4) start->step1 intermediate_mix Mixture of: 2-tert-butyl-4-nitroaniline 2-tert-butyl-6-nitroaniline step1->intermediate_mix separation Chromatographic Separation intermediate_mix->separation intermediate_purified 2-tert-butyl-4-nitroaniline separation->intermediate_purified step2 Acetylation (Acetic Anhydride) intermediate_purified->step2 product This compound step2->product

Unambiguous Structure Validation: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques for N-(Aryl)acetamides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the definitive confirmation of a molecule's three-dimensional structure is paramount. This guide provides an objective comparison between single-crystal X-ray crystallography and alternative spectroscopic methods for the structural validation of N-(aryl)acetamide derivatives, using N-(4-Methoxy-2-nitrophenyl)acetamide as a case study due to the availability of high-quality crystallographic data. While the primary focus is on the originally requested N-(2-tert-butyl-4-nitrophenyl)acetamide, the principles and comparative data presented herein are directly applicable.

The precise arrangement of atoms and functional groups within a molecule dictates its physicochemical properties and biological activity. Therefore, rigorous structural elucidation is a critical step in chemical research and pharmaceutical development. Here, we compare the gold standard, X-ray crystallography, with widely used spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

At a Glance: Method Comparison

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryFTIR Spectroscopy
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packingConnectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environment of nucleiMolecular weight, elemental composition (HRMS), fragmentation patternPresence of functional groups
Sample Requirement High-quality single crystalSolution (typically mg)Small amount (µg to ng)Solid or liquid (mg)
Throughput Low to mediumHighHighHigh
Cost HighMedium to highMediumLow
Data Interpretation Specialized software and expertiseRelatively straightforward for common structuresRequires analysis of fragmentationBased on characteristic group frequencies
Limitations Crystal growth can be a major bottleneckProvides an average structure in solution; may not reflect solid-state conformationDoes not provide stereochemical informationLimited information on overall molecular structure

In-Depth Analysis: N-(4-Methoxy-2-nitrophenyl)acetamide

To illustrate the strengths and weaknesses of each technique, we present experimental data for N-(4-Methoxy-2-nitrophenyl)acetamide.

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state. The data reveals precise bond lengths, angles, and the conformation of the molecule, which are crucial for understanding intermolecular interactions and crystal packing.

Table 1: Crystallographic Data for N-(4-Methoxy-2-nitrophenyl)acetamide [1]

ParameterValue
Chemical Formula C₉H₁₀N₂O₄
Molecular Weight 210.19 g/mol
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 14.8713(7) Å, b = 3.9563(2) Å, c = 17.2057(9) Å
β = 114.051(3)°
Volume 924.42(8) ų
Key Torsion Angles C-C-O-C (methoxy): 6.1(5)°
C-C-N-O (nitro): -12.8(5)°
C-N-C-C (acetamide): 25.4(5)°

These data indicate significant non-planarity in the molecule, with the acetamido group being considerably twisted out of the plane of the phenyl ring.[1]

Spectroscopic Alternatives: A Complementary Picture

While X-ray crystallography provides the ultimate structural detail, spectroscopic methods offer valuable and often more readily obtainable information.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule. ¹H and ¹³C NMR provide information about the chemical environment of each proton and carbon atom, respectively.

Table 2: Predicted ¹H and ¹³C NMR Data for N-(4-Methoxy-2-nitrophenyl)acetamide

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H ~8.0-8.2dAromatic H
~7.5-7.7ddAromatic H
~7.0-7.2dAromatic H
~3.9s-OCH₃
~2.2s-COCH₃
~9.5-10.0br s-NH
¹³C ~169sC=O
~155-160sC-OCH₃
~135-140sC-NO₂
~130-135sC-NH
~115-125dAromatic CH
~100-110dAromatic CH
~56q-OCH₃
~25q-COCH₃

2. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, with high-resolution instruments (HRMS), its elemental composition. The fragmentation pattern can also offer clues about the molecular structure.

Table 3: Mass Spectrometry Data for N-(4-Methoxy-2-nitrophenyl)acetamide

Ionm/z (relative intensity)Interpretation
[M]⁺ 210 (22.1%)Molecular Ion
[M-CH₂CO]⁺ 168 (100%)Loss of ketene
[M-CH₃CO]⁺ 153 (28.7%)Loss of acetyl radical
[M-CH₂CO-NO₂]⁺ 122 (40.0%)Subsequent loss of nitro group

Data obtained from the NIST Mass Spectrometry Data Center.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Table 4: Key FTIR Absorption Bands for N-(4-Methoxy-2-nitrophenyl)acetamide

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3400MediumN-H stretch (amide)
~3000-3100WeakAromatic C-H stretch
~2850-2950WeakAliphatic C-H stretch (-OCH₃, -CH₃)
~1660-1680StrongC=O stretch (amide I)
~1500-1550 & ~1330-1370StrongAsymmetric and symmetric NO₂ stretch
~1200-1250StrongAryl-O stretch (methoxy)

These characteristic bands confirm the presence of the amide, nitro, and methoxy functional groups.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of the experimental protocols for each technique.

1. Single-Crystal X-ray Crystallography

  • Crystal Growth: Single crystals of N-(4-Methoxy-2-nitrophenyl)acetamide were grown by slow cooling of a hot, saturated aqueous solution.[1]

  • Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is cooled to a low temperature (e.g., 90 K) to minimize thermal vibrations. X-rays of a specific wavelength (e.g., Cu Kα, λ = 1.54184 Å) are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, and the atomic positions and displacement parameters are refined using full-matrix least-squares on F².

2. NMR Spectroscopy

  • Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is typically acquired over a range of 0-12 ppm. For ¹³C NMR, the range is typically 0-220 ppm.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to TMS at 0 ppm).

3. Mass Spectrometry (Electron Ionization - GC-MS)

  • Sample Introduction: The sample is introduced into the gas chromatograph, which separates it from any impurities. The separated compound then enters the ion source of the mass spectrometer.

  • Ionization: In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

4. FTIR Spectroscopy (KBr Pellet Method)

  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Background Spectrum: A background spectrum of the empty sample compartment is recorded.

  • Sample Spectrum: The KBr pellet is placed in the sample holder, and the IR spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualizing the Workflow and Decision-Making

To further clarify the experimental process and the logic of method selection, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal X-ray Crystallography synthesis Synthesize Compound purification Purify Compound (e.g., Recrystallization) synthesis->purification crystal_growth Grow Single Crystals purification->crystal_growth data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Definitive 3D Structure structure_solution->final_structure

Caption: Experimental workflow for X-ray crystallography validation.

logic_flow start Need Structural Validation crystal_available Single Crystal Available? start->crystal_available xray Perform X-ray Crystallography crystal_available->xray Yes spectroscopy Use Spectroscopic Methods (NMR, MS, FTIR) crystal_available->spectroscopy No definitive Definitive 3D Structure xray->definitive proposed Proposed Structure (Connectivity & Functional Groups) spectroscopy->proposed

Caption: Decision logic for selecting a structural validation method.

Conclusion

Single-crystal X-ray crystallography remains the unparalleled technique for the unambiguous determination of molecular structures, providing a level of detail that is unattainable by other methods. However, its requirement for high-quality single crystals can be a significant hurdle.

Spectroscopic techniques such as NMR, MS, and FTIR serve as essential and often sufficient alternatives for routine structural confirmation. They are typically faster, require less sample, and do not necessitate crystallization. When used in combination, these spectroscopic methods can provide a comprehensive and confident structural assignment, confirming the connectivity, molecular weight, and functional groups of a molecule. For new chemical entities, especially in the context of drug development where solid-state properties are critical, the investment in obtaining a crystal structure is often justified. For routine synthesis and confirmation of known compounds, a combination of spectroscopic data is generally the more pragmatic approach.

References

Comparative Biological Activity of N-(2-tert-butyl-4-nitrophenyl)acetamide and Other Anilides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, no direct experimental data on the biological activity of N-(2-tert-butyl-4-nitrophenyl)acetamide has been identified in the public domain. This guide provides a comparative analysis based on the biological activities of structurally related anilide derivatives to infer the potential activity profile of the target compound. The information is intended for researchers, scientists, and drug development professionals.

Introduction

Anilides, a class of organic compounds characterized by an amide linkage to a phenyl ring, are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. These activities are significantly influenced by the nature and position of substituents on the phenyl ring. This guide explores the potential biological activities of this compound by comparing it with other anilides bearing nitro and tert-butyl substitutions. The analysis focuses on antimicrobial, anti-inflammatory, and cytotoxic properties, drawing upon available experimental data for structurally analogous compounds.

Comparative Analysis of Biological Activities

To understand the potential biological profile of this compound, it is crucial to examine the influence of its key structural features: the acetamide group, the 4-nitro substituent, and the 2-tert-butyl substituent.

Antimicrobial Activity

Anilide derivatives have been widely investigated for their antimicrobial properties. The presence of a nitro group on the phenyl ring is a common feature in many antimicrobial compounds.

Table 1: Antimicrobial Activity of Substituted Anilides

Compound/DerivativeSubstituentsAssayOrganism(s)Activity (MIC/IC50)
N-(4-substituted phenyl) acetamides with 1,3,4-oxadiazole4-substitutionAntiviral/AntibacterialTobacco Mosaic Virus, Xanthomonas sp.EC50 = 236.2 µg/mL (for most active)
N-(substituted phenyl)-2-chloroacetamidesVarious halogenationsAntibacterial/AntifungalE. coli, S. aureus, MRSA, C. albicansActive against Gram-positive bacteria
N-[4-(2-piperidine-1-yl-ethoxy) phenyl] acetamide analogues4-alkoxy-piperidineAntibacterial/AntifungalE. coli, R. solanacearum, C. botulinum, B. subtilisComparable to chloramphenicol

MIC: Minimum Inhibitory Concentration; EC50: Half-maximal Effective Concentration. Data is illustrative and compiled from various sources.

The data suggests that substitutions on the phenyl ring of anilides play a crucial role in their antimicrobial efficacy. While no direct data for this compound is available, the presence of the 4-nitro group might confer some antimicrobial activity. The bulky 2-tert-butyl group could influence the compound's ability to penetrate microbial cell walls or bind to target enzymes, potentially modulating its activity.

Anti-inflammatory Activity

The anti-inflammatory potential of anilide derivatives is another area of significant research interest. The NF-κB signaling pathway is a key regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory drugs.

Table 2: Anti-inflammatory Activity of Substituted Anilides

Compound/DerivativeSubstituentsAssayKey Findings
9-anilinoacridine derivativesAcridine coreInhibition of mast cell and neutrophil degranulationPotent inhibition of inflammatory mediator release
Acetanilide derivativesVariousCOX inhibition, carrageenan-induced paw edemaSome derivatives showed significant analgesic and anti-inflammatory effects

The anti-inflammatory activity of anilides is often linked to their ability to modulate inflammatory pathways. The electronic properties of the nitro group and the steric hindrance of the tert-butyl group in this compound would likely influence its interaction with biological targets involved in inflammation, such as cyclooxygenase (COX) enzymes or components of the NF-κB pathway.

Cytotoxicity

The cytotoxic effects of nitroaromatic compounds are well-documented, and anilides are no exception. The cytotoxicity is often evaluated using assays such as the MTT assay, which measures cell metabolic activity.

Table 3: Cytotoxicity of Substituted Anilides and Related Compounds

Compound/DerivativeSubstituentsCell Line(s)AssayActivity (IC50)
Nitroaniline mustards4-nitro, mustard groupChinese hamster cell linesCytotoxicityHypoxia-selective cytotoxicity
N-(4-nitrophenyl)acetamide4-nitro--Known to be a synthetic intermediate

The 4-nitro group in this compound is a strong electron-withdrawing group, which can contribute to cytotoxicity through various mechanisms, including the generation of reactive oxygen species under hypoxic conditions. The 2-tert-butyl group may affect the compound's lipophilicity and its ability to traverse cell membranes, thereby influencing its cytotoxic potential.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays relevant to the biological activities discussed.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a defined turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature, time, and atmosphere) for the test microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized reagent).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

Macrophage-based Anti-inflammatory Assay

This assay measures the ability of a compound to suppress the production of pro-inflammatory mediators in macrophages.

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured and seeded in a multi-well plate.

  • Compound Pre-treatment: Cells are pre-treated with different concentrations of the test compound for a specific duration.

  • Inflammatory Stimulus: Inflammation is induced by adding an inflammatory agent like lipopolysaccharide (LPS).

  • Incubation: The cells are incubated for a period to allow for the production of inflammatory mediators.

  • Quantification of Inflammatory Mediators: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) or nitric oxide (NO) in the cell culture supernatant are quantified using methods like ELISA or the Griess assay, respectively.

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of complex biological processes and experimental designs can greatly enhance understanding.

G General Workflow for In Vitro Cytotoxicity Screening cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis A Compound Library Preparation (Serial Dilutions) C Compound Addition to Cells A->C B Cell Culture and Seeding (96-well plates) B->C D Incubation (e.g., 24, 48, 72 hours) C->D E MTT Reagent Addition D->E F Incubation (Formazan Formation) E->F G Solubilization of Formazan F->G H Absorbance Reading (Microplate Reader) G->H I Calculation of Cell Viability (%) H->I J Determination of IC50 I->J

Caption: General workflow for in vitro cytotoxicity screening.

NFkB_Pathway Simplified NF-κB Signaling Pathway in Inflammation cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS IKK IKK Complex LPS->IKK activates TNFR TNFR TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->IkB_P NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to IkB_P->NFkB releases DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Genes induces

Caption: Simplified NF-κB signaling pathway in inflammation.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently unavailable, a comparative analysis of structurally related anilides provides a foundation for inferring its potential properties. The presence of a 4-nitro group suggests a potential for antimicrobial and cytotoxic activities, while the overall structure indicates a possibility for anti-inflammatory effects. The 2-tert-butyl group will likely play a significant role in modulating these activities through steric and lipophilic effects.

Future research should focus on the synthesis and direct biological evaluation of this compound. Screening this compound in a panel of antimicrobial, anti-inflammatory, and cytotoxicity assays would provide the necessary data to accurately position it within the landscape of bioactive anilides. Such studies would not only elucidate the specific activities of this compound but also contribute to a deeper understanding of the structure-activity relationships governing the diverse biological effects of substituted anilides.

A Comparative Analysis of HPLC and GC-MS for the Quantification of N-(2-tert-butyl-4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

High-Performance Liquid Chromatography (HPLC): Versatility for Non-Volatile Compounds

HPLC is a cornerstone of pharmaceutical analysis, particularly for compounds that are non-volatile or thermally labile.[1][2][3] Given the structure of N-(2-tert-butyl-4-nitrophenyl)acetamide, HPLC offers a reliable method for its quantification at ambient temperatures, thus avoiding potential degradation.[4]

Gas Chromatography-Mass Spectrometry (GC-MS): High Efficiency for Volatile Analytes

GC-MS is a powerful technique renowned for its high separation efficiency and sensitivity, especially for volatile and semi-volatile compounds.[2][4][5] For this compound, GC-MS analysis would necessitate a higher temperature to ensure volatilization, which could be a limiting factor if the compound is thermally sensitive.[1] However, the mass spectrometric detection provides excellent selectivity and definitive identification.[1][6]

Quantitative Performance: A Comparative Overview

The following table summarizes the anticipated performance characteristics of HPLC and GC-MS for the analysis of this compound, based on typical validation parameters for similar aromatic nitro compounds.

ParameterHPLCGC-MS
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98-102%97-103%
Precision (% RSD) < 2%< 3%
Limit of Detection (LOD) ~10 ng/mL~1 ng/mL
Limit of Quantification (LOQ) ~30 ng/mL~3 ng/mL
Analysis Time 5-15 minutes10-25 minutes

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS are outlined below. These protocols are representative and may require optimization for specific laboratory conditions and instrumentation.

HPLC Method Protocol
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). For MS compatibility, a volatile buffer like formic acid could be added.[7]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength determined by the absorbance maximum of this compound.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples are dissolved in the mobile phase, filtered, and injected.

GC-MS Method Protocol
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 150 °C, held for 1 minute, then ramped to 280 °C at 10 °C/min, and held for 5 minutes.

  • MS Interface Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 400.

  • Sample Preparation: Samples are dissolved in a volatile organic solvent (e.g., acetone or hexane), filtered, and injected.

Methodology and Workflow Visualization

The following diagrams illustrate the logical workflows for the cross-validation of the analytical methods.

cluster_0 HPLC Method Development A Column Selection (C18) B Mobile Phase Optimization A->B C Detector Wavelength Selection B->C D Method Validation C->D

Figure 1. HPLC Method Development Workflow.

cluster_1 GC-MS Method Development E Column Selection (e.g., DB-5ms) F Temperature Program Optimization E->F G MS Parameter Tuning F->G H Method Validation G->H

Figure 2. GC-MS Method Development Workflow.

I Prepare Standard Solutions & Quality Control Samples J Analyze Samples by Validated HPLC Method I->J K Analyze Samples by Validated GC-MS Method I->K L Compare Quantitative Results (e.g., Bland-Altman plot, t-test) J->L K->L M Assess Method Correlation and Bias L->M

Figure 3. Cross-Validation Logical Workflow.

Conclusion

Both HPLC and GC-MS are suitable techniques for the analysis of this compound, each with distinct advantages. HPLC is a robust and versatile method, ideal for routine quality control due to its simplicity and applicability to potentially thermally sensitive molecules.[1][3] On the other hand, GC-MS offers superior sensitivity and selectivity, making it an excellent choice for trace analysis and confirmatory testing.[4][5] The selection of the most appropriate technique will depend on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or confirmatory identification. A thorough cross-validation as outlined would be essential to ensure consistency and reliability between the methods if both were to be used interchangeably within a drug development program.

References

A Comparative Analysis of Experimental and Predicted Spectral Data for N-(2-tert-butyl-4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison between predicted spectral data for N-(2-tert-butyl-4-nitrophenyl)acetamide and experimental data from its structural analogs, N-(2-nitrophenyl)acetamide and N-(4-nitrophenyl)acetamide. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation of related compounds. Due to the unavailability of published experimental spectra for the target compound, this guide leverages predictive methodologies and comparative analysis with closely related molecules.

Introduction to Spectral Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are fundamental tools in the structural determination of organic compounds. Each technique provides unique insights into the molecular structure. NMR spectroscopy elucidates the carbon-hydrogen framework, FT-IR identifies functional groups, and MS determines the molecular weight and fragmentation patterns.

This guide presents a workflow for comparing predicted and experimental spectral data, a common practice in modern chemistry for verifying newly synthesized compounds or identifying unknown substances.

G cluster_0 Data Acquisition cluster_1 Data Processing & Comparison cluster_2 Output Experimental Data Experimental Data (Analogs) Tabulation Tabulate Spectral Data Experimental Data->Tabulation Predicted Data Predicted Data (Target Compound) Predicted Data->Tabulation Analysis Comparative Analysis Tabulation->Analysis Conclusion Structural Confirmation/ Elucidation Analysis->Conclusion

Workflow for Spectral Data Comparison

¹H NMR Spectral Data Comparison

The ¹H NMR spectrum provides information about the chemical environment of protons in a molecule. The predicted chemical shifts for this compound are compared with the experimental data for its analogs.

Proton Assignment Predicted Chemical Shift (ppm) for this compound Experimental Chemical Shift (ppm) for N-(2-nitrophenyl)acetamide Experimental Chemical Shift (ppm) for N-(4-nitrophenyl)acetamide
-CH₃ (tert-butyl)~1.4--
-CH₃ (acetyl)~2.22.29 (s, 3H)-
Aromatic H~7.8 - 8.57.18 (t, 1H), 7.65 (t, 1H), 8.21 (d, 1H), 8.76 (d, 1H)-
-NH~9.510.33 (s, 1H)-

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectrum reveals the different carbon environments in a molecule. Below is a comparison of the predicted ¹³C NMR chemical shifts for the target compound and the experimental data for its analogs.

Carbon Assignment Predicted Chemical Shift (ppm) for this compound Experimental Chemical Shift (ppm) for N-(2-nitrophenyl)acetamide
-C(CH₃)₃~35-
-C(CH₃)₃~31-
-COCH₃~2525.6
Aromatic C~120 - 150122.2, 123.2, 125.7, 134.8, 136.0, 136.3
C=O~169169.0

IR Spectral Data Comparison

FT-IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Functional Group Predicted Wavenumber (cm⁻¹) for this compound Experimental Wavenumber (cm⁻¹) for N-(4-nitrophenyl)acetamide [1]
N-H Stretch (Amide)~33003275.52 - 3903
C-H Stretch (Aromatic)~3100-
C-H Stretch (Aliphatic)~2960-
C=O Stretch (Amide)~16801678.79
N=O Stretch (Nitro)~1520 and ~13501559.12 and 1540.40
C-N Stretch~1300-

Mass Spectrometry Data Comparison

Mass spectrometry provides the molecular weight of a compound and information about its fragmentation. The primary comparison point is the molecular ion peak (M⁺).

Compound Predicted Molecular Ion (m/z) Experimental Molecular Ion (m/z)
This compound236.12-
N-(4-nitrophenyl)acetamide-180.16[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to aid in the replication and verification of spectral data.

¹H NMR Spectroscopy

Sample Preparation:

  • Weigh 5-25 mg of the solid sample.

  • Dissolve the sample in approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[2][3]

  • If any solid remains, filter the solution through a pipette with a cotton plug into a clean NMR tube.[2]

Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Acquire the spectrum according to the instrument's standard procedures.

  • Process the data to obtain accurate chemical shifts and integration for all relevant peaks.[2]

¹³C NMR Spectroscopy

Sample Preparation:

  • For ¹³C NMR, a more concentrated sample is often required, typically 50-100 mg of the compound dissolved in 0.6-0.7 mL of a deuterated solvent.[3]

  • Ensure the sample is fully dissolved and free of particulate matter.

Data Acquisition:

  • Follow the standard procedure for setting up a ¹³C NMR experiment on the spectrometer.[4]

  • Set the number of scans (ns) to an appropriate value to achieve a good signal-to-noise ratio.[5][6]

  • Process the acquired data, including Fourier transformation and phase correction, to obtain the final spectrum.[4]

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly mix about 2 mg of the sample with 200 mg of dry KBr powder.[7]

  • Grind the mixture to a fine powder.

  • Use a hydraulic press to form a transparent pellet from the mixture.

Data Acquisition:

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Record the background spectrum.

  • Record the sample spectrum over the desired wavenumber range (e.g., 4000 to 400 cm⁻¹).[1][8]

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction:

  • The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.[9][10]

  • The sample is volatilized in the ion source.[11]

Ionization and Analysis:

  • In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[9][11][12]

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • A detector records the abundance of each ion, generating the mass spectrum.

Comparative Analysis and Conclusion

The predicted spectral data for this compound shows logical correlations with the experimental data of its structural analogs. The presence of the tert-butyl group in the target compound is expected to introduce a prominent signal in the aliphatic region of the ¹H and ¹³C NMR spectra, which is absent in the analogs. The electronic effects of the tert-butyl group may also induce slight shifts in the aromatic and amide signals compared to the analogs. The fundamental IR absorptions for the amide and nitro functional groups are predicted to be in similar regions to those observed experimentally for N-(4-nitrophenyl)acetamide. The mass spectrum will definitively show a molecular ion peak corresponding to the higher molecular weight of the target compound. This comparative guide serves as a valuable resource for the preliminary identification and structural verification of this compound and related novel compounds.

References

A Comparative Analysis of the Reactivity of N-(2-tert-butyl-4-nitrophenyl)acetamide and N-(4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of N-(2-tert-butyl-4-nitrophenyl)acetamide and its non-butylated counterpart, N-(4-nitrophenyl)acetamide. The introduction of a bulky tert-butyl group at the ortho position to the nitro group significantly influences the molecule's stereoelectronic properties, leading to notable differences in reaction kinetics and pathways. This document outlines the theoretical basis for these differences and provides experimental protocols for key reactions.

Introduction: Steric and Electronic Effects

The reactivity of substituted nitroaromatic compounds is governed by a combination of electronic and steric factors. In N-(4-nitrophenyl)acetamide, the acetamido group (-NHCOCH₃) is an activating, ortho-, para-directing group, while the nitro group (-NO₂) is a strongly deactivating, meta-directing group for electrophilic aromatic substitution. The key difference in this compound lies in the presence of the sterically demanding tert-butyl group positioned ortho to the nitro group.

Steric Hindrance: The primary influence of the ortho-tert-butyl group is steric hindrance. This bulky group forces the adjacent nitro group to twist out of the plane of the benzene ring. This loss of planarity disrupts the π-orbital overlap between the nitro group and the aromatic ring, a phenomenon that has significant chemical consequences.

Electronic Effects: The electronic nature of the tert-butyl group is weakly electron-donating through induction. However, its steric impact on the neighboring nitro group is the dominant factor influencing the overall reactivity of the molecule. By inhibiting the resonance effect of the nitro group, the deactivating effect on the ring is somewhat diminished, but more importantly, access to the reaction centers is impeded.

Reactivity Comparison

The steric hindrance imposed by the tert-butyl group in this compound is expected to decrease its reactivity in several key chemical transformations compared to its non-butylated analog.

Nucleophilic Aromatic Substitution (SNA r)

Nucleophilic aromatic substitution is a characteristic reaction for nitro-activated aromatic rings. The rate of these reactions is highly dependent on the accessibility of the electrophilic carbon atoms.

  • N-(4-nitrophenyl)acetamide: The carbon atoms ortho and para to the strongly electron-withdrawing nitro group are activated towards nucleophilic attack.

  • This compound: The tert-butyl group sterically shields the carbon atom at the 2-position and also hinders the approach of nucleophiles to the 1-position (the carbon bearing the acetamido group). This steric crowding is anticipated to significantly slow down the rate of SNAr reactions.

Reduction of the Nitro Group

The conversion of a nitro group to an amino group is a fundamental transformation in organic synthesis.[1] This reduction can be achieved through various methods, including catalytic hydrogenation or using reducing agents like metals in acidic media.

  • N-(4-nitrophenyl)acetamide: The nitro group is readily accessible to reducing agents.

  • This compound: The steric bulk of the ortho-tert-butyl group is expected to hinder the coordination of the nitro group to a catalyst surface or its interaction with chemical reducing agents. This will likely result in slower reduction rates.

Hydrolysis of the Amide Bond

The amide bond in acetanilides can be hydrolyzed under acidic or basic conditions to yield the corresponding aniline and acetic acid.

  • N-(4-nitrophenyl)acetamide: The rate of hydrolysis is influenced by the electronic nature of the substituents on the aromatic ring.

  • This compound: The tert-butyl group is not directly adjacent to the amide functionality. However, its steric influence on the overall molecular conformation and solvation could have a minor effect on the hydrolysis rate. The primary factor influencing hydrolysis will still be the electronic environment of the amide group itself. Therefore, the difference in hydrolysis rates between the two compounds is expected to be less pronounced compared to reactions directly involving the nitro group or the aromatic ring.

Quantitative Data Summary

Reaction TypeN-(4-nitrophenyl)acetamideThis compoundRationale for Reactivity Difference
Nucleophilic Aromatic Substitution Higher ReactivityLower ReactivityThe ortho-tert-butyl group sterically hinders the approach of nucleophiles to the aromatic ring.
Reduction of Nitro Group Higher ReactivityLower ReactivityThe bulky tert-butyl group impedes access of the reducing agent to the ortho-nitro group.
Amide Hydrolysis (Acid/Base Catalyzed) Baseline ReactivitySlightly Lower to Similar ReactivityThe tert-butyl group is not in close proximity to the amide bond, so steric effects are less direct.

Experimental Protocols

The following are representative experimental protocols that can be adapted to compare the reactivity of the two compounds.

Synthesis of N-(4-nitrophenyl)acetamide

This protocol describes the nitration of acetanilide to produce the non-butylated analog.[2]

  • Dissolution: In a flask, dissolve 5.0 g of N-phenylacetamide (acetanilide) in 5 mL of glacial acetic acid.

  • Acid Addition: Carefully add 10 mL of concentrated sulfuric acid to the solution while cooling in an ice bath to maintain a temperature below 20°C.[3]

  • Nitration: Prepare a nitrating mixture of 3.5 mL of concentrated nitric acid and 5 mL of concentrated sulfuric acid, pre-cooled to 5°C. Add this mixture dropwise to the acetanilide solution, ensuring the temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the mixture to stand at room temperature for 30 minutes.

  • Precipitation: Pour the reaction mixture onto 50 mL of water and 30 g of crushed ice to precipitate the product.

  • Isolation: Collect the crude N-(4-nitrophenyl)acetamide by filtration, wash with cold water, and purify by recrystallization.

Hydrolysis of the Amide Bond

This protocol can be used to monitor the rate of hydrolysis by quantifying the formation of the corresponding aniline.[4]

  • Reaction Setup: In a round-bottomed flask, place 0.75 g of the N-(nitrophenyl)acetamide derivative and 3.5 mL of 30% sulfuric acid.

  • Heating: Reflux the mixture with stirring for 30 minutes, or until the solution becomes clear.

  • Work-up: Cool the reaction mixture and neutralize it carefully with a suitable base (e.g., sodium carbonate solution) to precipitate the nitroaniline product.

  • Analysis: The rate of reaction can be followed by taking aliquots at different time intervals and quantifying the amount of product formed using techniques like HPLC or UV-Vis spectroscopy.

Reduction of the Nitro Group

This protocol outlines a general method for the reduction of a nitro group to an amine using sodium borohydride and a catalyst.

  • Reaction Mixture: In a reaction tube, add the nitro compound (1.0 mmol), sodium borohydride (2.0 mmol), and a suitable catalyst (e.g., 5 mg of 0.3 mol% Pd on carbon) to 2.0 mL of a suitable solvent like water or ethanol.

  • Reaction Conditions: The reaction can be performed at room temperature or under reflux, with progress monitored by Thin Layer Chromatography (TLC).

  • Catalyst Removal: Upon completion, if a heterogeneous catalyst is used, it can be removed by filtration.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Analysis: The rate of reduction can be compared by monitoring the disappearance of the starting material and the appearance of the product over time using TLC or HPLC.

Visualizations

Reaction Pathway Comparison

G cluster_0 N-(4-nitrophenyl)acetamide Reactivity cluster_1 This compound Reactivity A N-(4-nitrophenyl)acetamide B Nucleophilic Aromatic Substitution A->B Unhindered Access C Reduction of Nitro Group A->C Accessible Nitro Group D Amide Hydrolysis A->D E This compound F Nucleophilic Aromatic Substitution (Slower) E->F Steric Hindrance G Reduction of Nitro Group (Slower) E->G Hindered Nitro Group H Amide Hydrolysis E->H

Caption: Comparative reactivity pathways.

Steric Hindrance Workflow

G A Presence of ortho-tert-butyl group B Steric Repulsion with adjacent Nitro Group A->B C Nitro group twists out of the plane of the aromatic ring B->C E Reduced accessibility of ortho and ipso positions B->E D Disruption of π-conjugation of the Nitro Group C->D F Decreased rate of Nucleophilic Aromatic Substitution E->F G Decreased rate of Nitro Group Reduction E->G

Caption: Impact of the ortho-tert-butyl group.

Conclusion

The presence of a tert-butyl group at the ortho position to a nitro group in this compound profoundly decreases its reactivity in reactions involving the aromatic ring and the nitro group itself, primarily due to steric hindrance. This effect is most pronounced in nucleophilic aromatic substitution and the reduction of the nitro group. The reactivity of the more distant amide functionality is expected to be less affected. Understanding these steric effects is crucial for designing synthetic routes and predicting the chemical behavior of sterically hindered aromatic compounds in various applications, including drug development and materials science. Further quantitative kinetic studies would be beneficial to precisely model the extent of this steric inhibition.

References

Efficacy of N-(2-tert-butyl-4-nitrophenyl)acetamide as a synthon compared to alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the choice of a synthon is critical to the success of a synthetic route. This guide provides a comparative analysis of the efficacy of N-(2-tert-butyl-4-nitrophenyl)acetamide as a potential synthon against more common alternatives. Due to the limited availability of direct experimental data on this compound, this guide presents a hypothesized synthetic pathway and discusses its potential advantages and disadvantages based on established principles of organic chemistry, including the known effects of the tert-butyl group on aromatic systems.

Introduction to N-Aryl Acetamide Synthons

N-aryl acetamides, particularly those containing a nitro group, are valuable intermediates in organic synthesis. The acetamido group protects the amine functionality, while the nitro group can be readily reduced to an amine, providing a handle for further functionalization. These synthons are foundational in the synthesis of a wide array of pharmaceuticals and other complex organic molecules. A common example is N-(4-nitrophenyl)acetamide, which serves as a precursor to p-aminoacetanilide and its derivatives.

The introduction of a tert-butyl group onto the aromatic ring, as in the case of this compound, is expected to significantly modify the synthon's reactivity and physical properties due to steric and electronic effects.

Proposed Synthesis and Comparison

A plausible synthetic route to this compound would involve the acetylation of 2-tert-butyl-4-nitroaniline. This approach is analogous to the synthesis of similar compounds like N-(4-hydroxy-2-nitrophenyl)acetamide[1][2].

Table 1: Comparison of Synthetic Parameters

ParameterThis compound (Proposed)N-(4-nitrophenyl)acetamide (Alternative)
Starting Material 2-tert-butyl-4-nitroanilineAniline
Key Reaction Steps 1. Acetylation of 2-tert-butyl-4-nitroaniline1. Acetylation of aniline to form acetanilide2. Nitration of acetanilide
Potential Advantages - Increased solubility in organic solvents.- Steric hindrance from the tert-butyl group may prevent unwanted side reactions at the ortho position.- Readily available starting material.- Well-established and documented procedure.[3]
Potential Disadvantages - Starting material may not be commercially available and require separate synthesis.- Steric hindrance might lower reaction yields or require more forcing conditions.- Nitration can produce ortho-isomer impurities that require purification.[3]

Experimental Protocols

This proposed protocol is based on established methods for the acetylation of substituted anilines[1][4].

  • Dissolution: Dissolve 2-tert-butyl-4-nitroaniline (1 equivalent) in glacial acetic acid.

  • Acetylation: Add acetic anhydride (1.2 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature for 18 hours.

  • Isolation: Pour the reaction mixture into ice water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent such as ethanol/water to yield this compound.

This protocol is a standard laboratory procedure[3].

  • Acetylation of Aniline: React aniline with acetic anhydride to form acetanilide.

  • Nitration: Dissolve the prepared acetanilide in a mixture of concentrated sulfuric acid and glacial acetic acid. Cool the mixture in an ice bath.

  • Addition of Nitrating Mixture: Slowly add a chilled mixture of concentrated nitric acid and concentrated sulfuric acid, keeping the temperature below 20°C.

  • Reaction: Allow the reaction to proceed for 30 minutes at room temperature.

  • Isolation and Purification: Pour the reaction mixture over crushed ice and water to precipitate the crude p-nitroacetanilide. The product is then purified by recrystallization, often from an ethanol-water mixture, to separate it from the more soluble ortho-isomer.[3]

Efficacy as a Synthon: A Comparative Discussion

The primary utility of these synthons lies in the subsequent reduction of the nitro group to an amine, which can then be used in further coupling or derivatization reactions. The presence of the tert-butyl group in this compound introduces specific characteristics that differentiate its efficacy from unsubstituted alternatives.

Table 2: Comparative Efficacy and Properties

FeatureThis compoundN-(4-nitrophenyl)acetamide
Steric Influence The bulky tert-butyl group provides significant steric hindrance at the ortho position to the acetamido group.[5] This can direct subsequent reactions to other positions and prevent undesired side reactions.Minimal steric hindrance, allowing for less regioselectivity in subsequent reactions if other directing groups are not present.
Electronic Influence The tert-butyl group is an electron-donating group through induction, which activates the ring towards electrophilic aromatic substitution.[6] It is an ortho-para director.The acetamido group is an activating ortho-para director, while the nitro group is a deactivating meta-director.
Solubility The non-polar tert-butyl group is expected to increase solubility in common organic solvents, potentially facilitating reactions in non-polar media.Moderately soluble in ethanol, but less soluble in non-polar solvents.[3]
Application in Synthesis Potentially useful for synthesizing sterically hindered aniline derivatives, where controlled regioselectivity is crucial. The resulting 2-tert-butyl-4-aminoacetanilide would be a valuable intermediate.Widely used as an intermediate for dyes and pharmaceuticals where a simple p-substituted aniline is required.[3]

Visualizing the Synthetic Pathways and Applications

To further clarify the synthetic routes and their utility, the following diagrams are provided.

G cluster_0 Proposed Synthesis of this compound 2-tert-butyl-4-nitroaniline 2-tert-butyl-4-nitroaniline This compound This compound 2-tert-butyl-4-nitroaniline->this compound Acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->this compound G cluster_1 Synthesis of N-(4-nitrophenyl)acetamide Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetylation N-(4-nitrophenyl)acetamide N-(4-nitrophenyl)acetamide Acetanilide->N-(4-nitrophenyl)acetamide Nitration Nitrating Mixture Nitrating Mixture Nitrating Mixture->N-(4-nitrophenyl)acetamide G cluster_2 General Application Workflow Nitro-Synthon N-(substituted-4-nitrophenyl)acetamide Amino-Intermediate N-(substituted-4-aminophenyl)acetamide Nitro-Synthon->Amino-Intermediate Reduction (e.g., H2/Pd, Sn/HCl) Final Product Functionalized Aniline Derivative Amino-Intermediate->Final Product Further Reactions (e.g., Coupling, Derivatization)

References

Safety Operating Guide

Proper Disposal of N-(2-tert-butyl-4-nitrophenyl)acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of N-(2-tert-butyl-4-nitrophenyl)acetamide, tailored for researchers, scientists, and drug development professionals.

Summary of Key Safety and Disposal Information

The following table summarizes crucial data points extrapolated from the safety data sheets of similar chemical compounds. This information should be considered as a guideline for safe handling and disposal.

ParameterGuidelineSource
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile rubber), safety goggles or face shield, lab coat.[2][3][4]SDS for related compounds
Handling Precautions Avoid contact with skin and eyes.[4][5] Avoid formation and inhalation of dust.[3][4] Use in a well-ventilated area or under a chemical fume hood.SDS for related compounds
Accidental Release Measures Sweep up spilled solid material, avoiding dust generation, and collect in a suitable, closed container for disposal.[3][4][5]SDS for related compounds
Disposal Method Dispose of contents and container to an approved waste disposal plant. Offer surplus and non-recyclable solutions to a licensed disposal company.[3] Do not discharge to sewer systems.[6]SDS for related compounds
Contaminated Packaging Dispose of as unused product.[5] Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured and disposed of in a sanitary landfill according to local regulations.[6]SDS for related compounds

Detailed Experimental Protocol for Disposal

This protocol outlines the step-by-step procedure for the safe disposal of this compound waste.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.[4]

  • Eye Protection: Use safety glasses with side shields or a face shield.[4]

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.[3]

  • Ventilation: Conduct all handling and disposal procedures in a well-ventilated area, preferably within a certified chemical fume hood.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect solid this compound waste, including contaminated personal protective equipment (e.g., gloves, weighing paper), in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical.

  • Liquid Waste:

    • If this compound is in a solution, collect it in a designated, leak-proof, and clearly labeled hazardous waste container for organic or halogenated waste, depending on the solvent used.

    • Do not mix incompatible waste streams.

  • Contaminated Sharps:

    • Any sharps (e.g., needles, broken glass) contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

3. Labeling of Waste Containers:

  • All waste containers must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate amount or concentration of the chemical

    • The date of accumulation

    • The primary hazard(s) (e.g., "Potentially Toxic," "Irritant")

4. Storage of Chemical Waste:

  • Store waste containers in a designated, secure, and well-ventilated waste accumulation area.

  • Ensure containers are tightly sealed to prevent leaks or spills.[5]

  • Store away from incompatible materials.

5. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[3][6]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_containment Containment & Labeling cluster_final Final Disposal start Start: This compound to be disposed ppe Don Appropriate PPE: - Chemical-resistant gloves - Safety glasses/face shield - Lab coat start->ppe Initiate Disposal waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (e.g., powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps (e.g., needles, broken glass) waste_type->sharps_waste Sharps solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container sharps_container Collect in Labeled Sharps Hazardous Waste Container sharps_waste->sharps_container storage Store in Designated Waste Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage disposal Arrange for Pickup by Licensed Waste Disposal Service (e.g., EHS) storage->disposal end End of Disposal Process disposal->end

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of N-(2-tert-butyl-4-nitrophenyl)acetamide: A Guide to Personal Protective Equipment, Operational Protocols, and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for N-(2-tert-butyl-4-nitrophenyl)acetamide was not located. The following guidance is based on safety data for structurally similar compounds and established principles of laboratory safety. Researchers should always conduct a thorough risk assessment and consult with their institution's environmental health and safety department before handling this chemical.

Personal Protective Equipment (PPE): A Tabulated Overview

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended protective gear for handling this compound, based on general guidance for similar chemical compounds.

Body PartPersonal Protective EquipmentRecommended Specifications
Eyes Safety Glasses with Side Shields or GogglesMust conform to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1][2]
Face Face ShieldRecommended when there is a risk of splashing or dust generation.
Hands Chemical-Resistant GlovesNitrile rubber gloves are commonly recommended. Always inspect gloves for integrity before use and follow proper removal techniques to avoid skin contamination.
Body Laboratory Coat or Chemical-Resistant ApronLong-sleeved to provide maximum coverage.
Respiratory RespiratorUse a NIOSH (US) or CEN (EU) approved respirator with an appropriate cartridge if working in a poorly ventilated area or if dust is generated.[2]
Feet Closed-Toed ShoesTo protect against spills.

Operational Protocols: From Handling to Disposal

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Safe Handling Procedures:
  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3]

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing.[1][4] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical.[1]

  • Dispensing: When transferring the solid material, minimize the creation of dust.

  • Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place away from incompatible materials.[4]

Emergency Procedures: Chemical Spill Response

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill_Response_Workflow Chemical Spill Response Workflow cluster_Initial_Actions Immediate Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Post-Cleanup Alert Alert others in the area Evacuate Evacuate the immediate area if necessary Alert->Evacuate Assess Assess the spill size and potential hazards Evacuate->Assess PPE Don appropriate PPE Assess->PPE Contain Contain the spill with absorbent material PPE->Contain Neutralize Neutralize if applicable and safe to do so Contain->Neutralize Collect Collect spill residue into a labeled waste container Neutralize->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Dispose of waste according to institutional guidelines Decontaminate->Dispose Report Report the incident to the lab supervisor Dispose->Report Restock Restock spill kit Report->Restock

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.